molecular formula C3H8Pb+2 B15398923 Methylethyllead CAS No. 106673-67-0

Methylethyllead

Cat. No.: B15398923
CAS No.: 106673-67-0
M. Wt: 251 g/mol
InChI Key: YEFKPILUAFPPFY-UHFFFAOYSA-N
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Description

Methylethyllead is a useful research compound. Its molecular formula is C3H8Pb+2 and its molecular weight is 251 g/mol. The purity is usually 95%.
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Properties

CAS No.

106673-67-0

Molecular Formula

C3H8Pb+2

Molecular Weight

251 g/mol

IUPAC Name

ethyl(methyl)lead(2+)

InChI

InChI=1S/C2H5.CH3.Pb/c1-2;;/h1H2,2H3;1H3;/q;;+2

InChI Key

YEFKPILUAFPPFY-UHFFFAOYSA-N

Canonical SMILES

CC[Pb+2]C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methylethyllead Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This whitepaper provides a technical overview of the synthesis and characterization of unsymmetrical tetraalkyllead compounds, specifically focusing on methylethyllead species such as trithis compound and dimethyldiethyllead. Due to their historical significance as gasoline additives and their inherent toxicity, modern detailed research on these compounds is limited. This guide consolidates historical synthesis approaches with modern analytical principles.

Introduction

This compound compounds are a class of organolead compounds where a central lead (IV) atom is bonded to both methyl and ethyl groups. Along with tetraethyllead (TEL) and tetramethyllead (TML), these mixed-species compounds were components of antiknock agents in gasoline.[1] Their synthesis and properties were extensively studied in the early to mid-20th century.[2] Understanding their synthesis and characterization is crucial for historical environmental analysis and for the study of organometallic toxicology.

The primary toxic action of tetraalkyllead compounds is mediated through their metabolic conversion to trialkyllead species.[2] Tetraethyllead, for instance, is rapidly metabolized in the liver to triethyllead, which is the primary neurotoxic agent.[2] This biotransformation is a critical aspect of its toxicological profile.

Synthesis of this compound Compounds

The most versatile and historically significant method for preparing unsymmetrical tetraalkyllead compounds is the Grignard reaction. This method involves the reaction of a lead (II) halide with a mixture of alkylmagnesium halides. The synthesis of a specific this compound compound, such as dimethyldiethyllead, requires careful control of the stoichiometry of the Grignard reagents.

This protocol is a representative procedure based on the well-established Grignard synthesis of tetraalkyllead compounds.[2] Extreme caution must be exercised when handling these materials due to their high toxicity. All operations must be performed in a well-ventilated fume hood.

Materials:

  • Lead (II) chloride (PbCl₂)

  • Anhydrous diethyl ether

  • Magnesium turnings

  • Methyl iodide (or methyl bromide)

  • Ethyl iodide (or ethyl bromide)

  • Iodine crystal (for initiating Grignard reaction)

  • Ammonium chloride solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: Two separate Grignard reagents are prepared in anhydrous diethyl ether: methylmagnesium iodide (CH₃MgI) and ethylmagnesium iodide (C₂H₅MgI). The reactions are initiated with a small crystal of iodine if necessary. The concentration of each reagent should be determined via titration.

  • Reaction: A suspension of finely powdered lead (II) chloride in anhydrous diethyl ether is prepared in a multi-neck flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels. The suspension is cooled in an ice bath.

  • Addition of Grignard Reagents: The methylmagnesium iodide and ethylmagnesium iodide solutions are added dropwise and simultaneously from the separate funnels to the stirred PbCl₂ suspension. For the synthesis of dimethyldiethyllead, a 2:2 molar ratio of the methyl and ethyl Grignard reagents to lead (II) chloride is used. The rate of addition is controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred and gently refluxed for several hours to ensure the reaction goes to completion. The mixture will appear as a dark grey sludge.

  • Hydrolysis: The reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The ether layer, containing the mixture of tetraalkyllead compounds, is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined ether extracts are washed with water and then dried over anhydrous sodium sulfate.

  • Distillation: The ether is removed by distillation at atmospheric pressure. The resulting crude product is a mixture of (CH₃)₄Pb, (CH₃)₃(C₂H₅)Pb, (CH₃)₂(C₂H₅)₂Pb, (CH₃)(C₂H₅)₃Pb, and (C₂H₅)₄Pb. These compounds are then separated by fractional distillation under reduced pressure. The product mixture is steam distilled to isolate the volatile tetraalkyllead compounds from the solid lead sludge.[3]

Synthesis_Workflow PbCl2 Lead (II) Chloride (PbCl₂) Reaction Grignard Reaction in Anhydrous Ether PbCl2->Reaction MeMgX Methyl Grignard (CH₃MgX) MeMgX->Reaction EtMgX Ethyl Grignard (C₂H₅MgX) EtMgX->Reaction Hydrolysis Quenching / Hydrolysis (aq. NH₄Cl) Reaction->Hydrolysis Crude Mixture Extraction Ether Extraction & Drying Hydrolysis->Extraction Distillation Fractional Distillation (under vacuum) Extraction->Distillation Product Mixed Tetraalkylleads (e.g., (CH₃)₂(C₂H₅)₂Pb) Distillation->Product

Caption: Workflow for the Grignard synthesis of mixed this compound compounds.

Characterization of this compound Compounds

Characterization relies on a combination of physical property measurements and spectroscopic analysis.

The physical properties of this compound compounds are consistent with volatile, nonpolar organometallic liquids.

Compound NameFormulaMolecular Weight ( g/mol )Boiling PointDensity (at 20°C)
Trithis compound(CH₃)₃Pb(C₂H₅)281.3327°C @ 10.5 mmHg[2]1.88 g/cm³[2]
Dimethyldiethyllead(CH₃)₂Pb(C₂H₅)₂295.3551°C @ 13 mmHg[4]1.79 g/cm³[4]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For a compound like dimethyldiethyllead, one would expect to see a quartet and a triplet in the ¹H NMR spectrum characteristic of the ethyl groups, and a singlet for the methyl groups. The integration of these signals would confirm the ratio of methyl to ethyl protons.

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak, although it may be of low intensity. The spectrum would be characterized by a series of peaks corresponding to the sequential loss of alkyl radicals (methyl and ethyl groups). The isotopic pattern for lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) would be a definitive feature in the mass spectrum of the molecular ion and any lead-containing fragments.

Metabolic Pathway

The primary toxicological relevance of tetraalkyllead compounds stems from their biotransformation in the body. This process occurs primarily in the liver and is mediated by the cytochrome P-450 enzyme system. The metabolic cascade involves a stepwise oxidative dealkylation.

For a this compound compound, the process is as follows:

  • Absorption: The lipophilic tetraalkyllead compound is readily absorbed through the skin, lungs, and gastrointestinal tract.[2]

  • Distribution: It distributes to lipid-rich tissues, including the brain.[2]

  • Metabolism (Dealkylation): In the liver, cytochrome P-450 enzymes catalyze the removal of one alkyl group, converting the tetraalkyllead (R₄Pb) into a trialkyllead cation (R₃Pb⁺). For example, tetraethyllead is converted to triethyllead.[2]

  • Further Dealkylation: The trialkyllead species is the primary active neurotoxin. It is then slowly metabolized to a dialkyllead species (R₂Pb²⁺) and eventually to inorganic lead (Pb²⁺).[1]

  • Excretion: The more water-soluble inorganic lead is eventually excreted by the kidneys.[2]

Metabolic_Pathway R4Pb Tetraalkyllead (R₄Pb) (e.g., (CH₃)₂(C₂H₅)₂Pb) (Lipophilic) Absorption Absorption (Lungs, Skin, GI) R4Pb->Absorption Distribution Distribution to Lipid-Rich Tissues (Brain) Absorption->Distribution Liver Liver Metabolism (Cytochrome P-450) Distribution->Liver R3Pb Trialkyllead Cation (R₃Pb⁺) (Primary Neurotoxin) Liver->R3Pb Oxidative Dealkylation (fast) R2Pb Dialkyllead Cation (R₂Pb²⁺) R3Pb->R2Pb Slow Dealkylation InorganicPb Inorganic Lead (Pb²⁺) R2Pb->InorganicPb Slow Dealkylation Excretion Renal Excretion InorganicPb->Excretion

Caption: Metabolic pathway of tetraalkyllead compounds in the human body.

References

Unraveling "Methylethyllead": A Technical Guide to Mixed Alkyllead Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into "methylethyllead," a term that does not correspond to a standard chemical entity with a unique CAS number. Scientific literature and chemical databases do not recognize "this compound" as a standard nomenclature. The query likely refers to the class of mixed tetraalkyllead compounds , which contain a combination of methyl and ethyl groups attached to a central lead atom. This document provides a comprehensive overview of these compounds, focusing on representative examples, their synthesis, analytical characterization, and toxicological profiles, in line with the requirements for an in-depth technical resource.

The initial confusion may arise from erroneous synonym listings in some databases for Tetraethyllead (CAS: 78-00-2), which occasionally and incorrectly list "Tetra(methylethyl)lead". It is crucial to clarify that Tetraethyllead consists of a lead atom bonded to four ethyl groups. In contrast, this guide will focus on well-defined mixed alkyllead species.

Representative Mixed Alkyllead Compounds: Physicochemical Properties

To facilitate a clear understanding, this guide will focus on two primary examples of mixed tetraalkyllead compounds: Diethyldimethyllead and Triethylmethyllead. The structural and physical properties of these compounds are summarized below.

PropertyDiethyldimethylleadTriethylmethyllead
CAS Number 1762-27-2[1]1762-28-3
Molecular Formula C6H16Pb[1]C7H18Pb
Molecular Weight 295 g/mol [2]309 g/mol [3]
IUPAC Name diethyl(dimethyl)plumbane[2]triethyl(methyl)plumbane[3]
Appearance Colorless liquid[2]Colorless liquid[3]
Boiling Point 51 °C at 13 mm Hg[2]70 °C at 15 mm Hg[3]
Density 1.79 g/cm³ at 20 °C[2]1.71 g/cm³ at 20 °C[3]
Vapor Pressure 2.2 mmHg[2]1.31 mmHg[3]
Log Kow 4.04[2]Not available

Molecular Structure

The molecular structures of Diethyldimethyllead and Triethylmethyllead are characterized by a central lead atom tetrahedrally bonded to a combination of methyl and ethyl groups.

Diethyldimethyllead:

Diethyldimethyllead Pb Pb C1 C Pb->C1 C2 C Pb->C2 C3 C Pb->C3 C5 C Pb->C5 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 H4 H C2->H4 H5 H C2->H5 H6 H C2->H6 C4 C C3->C4 H10 H C3->H10 H11 H C3->H11 H7 H C4->H7 H8 H C4->H8 H9 H C4->H9 C6 C C5->C6 H15 H C5->H15 H16 H C5->H16 H12 H C6->H12 H13 H C6->H13 H14 H C6->H14

Caption: Molecular structure of Diethyldimethyllead.

Triethylmethyllead:

Triethylmethyllead Pb Pb C1 C Pb->C1 C2 C Pb->C2 C4 C Pb->C4 C6 C Pb->C6 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C3 C C2->C3 H7 H C2->H7 H8 H C2->H8 H4 H C3->H4 H5 H C3->H5 H6 H C3->H6 C5 C C4->C5 H12 H C4->H12 H13 H C4->H13 H9 H C5->H9 H10 H C5->H10 H11 H C5->H11 C7 C C6->C7 H17 H C6->H17 H18 H C6->H18 H14 H C7->H14 H15 H C7->H15 H16 H C7->H16

Caption: Molecular structure of Triethylmethyllead.

Experimental Protocols

Synthesis of Mixed Alkyllead Compounds via Redistribution Reaction

Mixed tetraalkyllead compounds are typically synthesized through a redistribution reaction, where different tetraalkyllead compounds are equilibrated in the presence of a catalyst.

Methodology:

  • Reactants: A mixture of two different tetraalkyllead compounds (e.g., Tetramethyllead and Tetraethyllead) is prepared in a suitable solvent.

  • Catalyst: A catalyst, such as aluminum chloride, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under an inert atmosphere to initiate the redistribution of alkyl groups. The reaction temperature and time are optimized to achieve the desired equilibrium mixture of mixed alkyllead compounds.

  • Separation and Purification: The resulting mixture of tetraalkyllead compounds, including the desired mixed alkyllead product, is then separated. Due to the similar boiling points of the components, fractional distillation under reduced pressure is a common purification method.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of mixed alkyllead compounds in various matrices are predominantly performed using gas chromatography coupled with mass spectrometry.

Methodology:

  • Sample Preparation: For aqueous samples, extraction with a nonpolar solvent like hexane is performed. For solid matrices like sediment or biological tissues, an appropriate extraction protocol is employed.

  • Gas Chromatography: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The oven temperature is programmed to separate the different alkyllead species based on their volatility and interaction with the stationary phase.

  • Mass Spectrometry: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is a common technique used to fragment the molecules. The resulting mass spectra, with characteristic fragmentation patterns and isotopic distribution of lead, allow for the unambiguous identification of the mixed alkyllead compounds. Selected Ion Monitoring (SIM) mode is often used for quantitative analysis, enhancing sensitivity and selectivity by monitoring specific ions corresponding to the target analytes.

Signaling Pathways and Toxicological Mechanisms

The toxicity of alkyllead compounds is primarily attributed to their effects on the central nervous system. The metabolic activation and subsequent interactions with cellular components are key to their mechanism of action.

Metabolic Pathway of Alkyllead Compounds

Tetraalkyllead compounds are metabolized in the liver by cytochrome P450 enzymes, which catalyze their oxidative dealkylation. This process is a critical step in their toxification.

Metabolic_Pathway cluster_0 Liver (Microsomal Oxidation) TAL Tetraalkyllead (R4Pb) (e.g., Diethyldimethyllead) TriAL Trialkyllead (R3Pb+) (More Toxic Metabolite) TAL->TriAL Cytochrome P450 (Oxidative Dealkylation) DiAL Dialkyllead (R2Pb2+) TriAL->DiAL Inorganic_Pb Inorganic Lead (Pb2+) DiAL->Inorganic_Pb Excretion Excretion Inorganic_Pb->Excretion

Caption: Metabolic activation of tetraalkyllead compounds.

Mechanism of Alkyllead Neurotoxicity

The neurotoxicity of alkyllead compounds, particularly the trialkyllead metabolites, is multifaceted. A primary mechanism involves the disruption of calcium homeostasis and neurotransmitter release.

Neurotoxicity_Mechanism Trialkyllead Trialkyllead (R3Pb+) Ca_Channels Voltage-Gated Ca2+ Channels Trialkyllead->Ca_Channels Blocks PKC Protein Kinase C (PKC) Trialkyllead->PKC Activates Evoked_NT_Release Inhibited Evoked Neurotransmitter Release Ca_Channels->Evoked_NT_Release Spontaneous_NT_Release Increased Spontaneous Neurotransmitter Release PKC->Spontaneous_NT_Release Synaptic_Dysfunction Synaptic Dysfunction Spontaneous_NT_Release->Synaptic_Dysfunction Evoked_NT_Release->Synaptic_Dysfunction Neurotoxicity Neurotoxicity Synaptic_Dysfunction->Neurotoxicity

Caption: Mechanism of alkyllead-induced neurotoxicity.

References

Environmental occurrence of methylethyllead

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Occurrence of Methylethyllead

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MEL) is an organolead compound belonging to the family of alkylleads, which gained notoriety due to their widespread use as anti-knock additives in gasoline. While the use of leaded gasoline has been phased out globally, the legacy of contamination from compounds like MEL persists in various environmental compartments. This technical guide provides a comprehensive overview of the environmental occurrence of this compound, including its sources, environmental fate, analytical methodologies for its detection, and a summary of available quantitative data. The guide also details experimental protocols and visualizes key environmental pathways and analytical workflows to support researchers and scientists in this field.

Introduction

This compound represents a specific class of mixed alkyllead compounds, which includes species such as trithis compound, dimethyldiethyllead, and methyltriethyllead. These compounds entered the environment primarily through the combustion of leaded gasoline, where tetraethyllead (TEL) and tetramethyllead (TML) were used as primary additives. The in-cylinder engine environment facilitated the redistribution of alkyl groups, leading to the formation of mixed alkyllead species like MEL.[1] Due to their volatility and persistence, these compounds became global pollutants. Understanding their environmental occurrence is crucial for assessing historical contamination and potential risks.

Sources of this compound in the Environment

The predominant source of this compound in the environment is anthropogenic, stemming from the historical use of leaded gasoline.

  • Leaded Gasoline: Mixed alkyllead compounds, including various this compound congeners, were either intentionally added to gasoline formulations to achieve specific octane ratings or were formed as byproducts of the combustion of gasoline containing mixtures of TEL and TML.[1]

  • Atmospheric Deposition: The combustion of leaded gasoline released these volatile compounds into the atmosphere, from where they were deposited onto soil, water bodies, and vegetation.

  • Industrial Emissions: Manufacturing and handling of leaded gasoline could also lead to localized environmental contamination.

Environmental Fate and Transport

The environmental fate of this compound is governed by its chemical properties and various environmental processes.

  • Atmospheric Degradation: In the atmosphere, alkyllead compounds undergo degradation primarily through photo-oxidation and reaction with hydroxyl radicals. The atmospheric half-lives of compounds like tetramethyllead and tetraethyllead are in the order of hours.[2] This degradation process leads to the formation of more stable ionic alkyllead species.

  • Degradation in Soil and Water: In soil and water, tetraalkyllead compounds can degrade to trialkyllead, dialkyllead, and ultimately inorganic lead.[3][4] The persistence of these compounds is significantly higher in gasoline-contaminated soils, where the gasoline matrix appears to protect them from rapid degradation.[1][5] The degradation pathway is a sequential dealkylation process.[3]

  • Biomethylation: While less documented for this compound specifically, biomethylation of inorganic lead by microorganisms in anaerobic sediments is a potential pathway for the formation of methyllead compounds. The extent to which this process contributes to the environmental burden of mixed alkylleads like this compound is an area requiring further research.

Environmental Degradation Pathway of Alkylleads

The following diagram illustrates the general degradation pathway of tetraalkyllead compounds in the environment, which leads to the formation of various ionic alkyllead species and ultimately inorganic lead.

Tetraalkyllead (R4Pb) Tetraalkyllead (R4Pb) Trialkyllead (R3Pb+) Trialkyllead (R3Pb+) Tetraalkyllead (R4Pb)->Trialkyllead (R3Pb+) Dealkylation Dialkyllead (R2Pb2+) Dialkyllead (R2Pb2+) Trialkyllead (R3Pb+)->Dialkyllead (R2Pb2+) Dealkylation Inorganic Lead (Pb2+) Inorganic Lead (Pb2+) Dialkyllead (R2Pb2+)->Inorganic Lead (Pb2+) Dealkylation

Caption: General degradation pathway of tetraalkyllead compounds.

Quantitative Data on this compound Occurrence

Quantitative data specifically for this compound in various environmental matrices is sparse in recent literature, largely due to the phase-out of leaded gasoline. Most historical data focuses on its precursors, TEL and TML, or total lead. The following tables summarize the general findings for alkyllead compounds, which would include this compound species.

Table 1: General Concentrations of Alkyllead Compounds in Environmental Matrices (Illustrative)

Environmental MatrixCompound ClassConcentration RangeLocation TypeReference
AirTetraalkylleadng/m³Urban[6]
Soil (Roadside)Alkyllead Speciesµg/kg to mg/kgHigh Traffic Areas[7]
Water (Freshwater)Ionic Alkylleadng/LIndustrial/Urban Runoff[8]
SedimentAlkyllead Speciesµg/kgLakes and Rivers[9]
Biota (Fish)Tetraalkyllead<10% of total leadVarious Lakes and Rivers[9]

Note: These are generalized ranges for alkyllead compounds. Specific, recent quantitative data for this compound is limited.

Experimental Protocols for Analysis

The speciation analysis of alkyllead compounds, including this compound, in environmental samples is a complex process involving extraction, derivatization, and sensitive detection methods. Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful technique for this purpose.

Sample Collection and Storage
  • Soil and Sediment: Samples should be collected using clean tools and stored in glass containers. Freezing is recommended to minimize microbial degradation of organolead species.

  • Water: Water samples should be collected in clean glass bottles and acidified to preserve the ionic alkyllead species. Storage at 4°C is recommended.

  • Air: Air particulates are collected on filters, which are then stored in sealed containers in a cool, dark place.

Extraction of Alkyllead Compounds from Soil/Sediment

Objective: To efficiently extract alkyllead compounds from the solid matrix into a liquid phase.

Materials:

  • Homogenized soil/sediment sample

  • Extraction solvent (e.g., hexane, toluene, or a mixture)

  • Complexing agent (e.g., EDTA) for ionic species

  • Mechanical shaker or sonicator

  • Centrifuge

Procedure:

  • Weigh a known amount of the homogenized sample into a centrifuge tube.

  • Add a specific volume of the extraction solvent. The choice of solvent can influence extraction efficiency.[10][11][12]

  • For ionic species, an aqueous extraction with a complexing agent may be necessary.

  • Agitate the mixture using a mechanical shaker or sonicator for a defined period (e.g., 30-60 minutes).

  • Centrifuge the sample to separate the solid and liquid phases.

  • Carefully collect the supernatant (the extract) for the next step.

  • Repeat the extraction process on the solid residue to ensure complete recovery.

  • Combine the extracts.

Derivatization of Ionic Alkyllead Species

Objective: To convert non-volatile ionic alkyllead species into volatile derivatives suitable for GC analysis.

Reagents:

  • Sodium tetraethylborate (NaBEt₄) or Sodium tetra(n-propyl)borate (NaBPr₄) solution.[8][13][14]

  • Buffer solution (to adjust pH, typically around 4-5).

  • Organic solvent for extraction of derivatives (e.g., hexane).

Procedure:

  • Take a known volume of the aqueous extract containing ionic alkyllead species.

  • Adjust the pH of the solution using the buffer.

  • Add the derivatizing agent (e.g., NaBEt₄) and mix thoroughly. This will ethylate the ionic methyl- and ethyllead species.

  • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).

  • Extract the now volatile derivatives into an organic solvent (e.g., hexane).

  • The organic phase is then ready for GC-ICP-MS analysis.

Instrumental Analysis by GC-ICP-MS

Objective: To separate the different alkyllead compounds and quantify them with high sensitivity and selectivity.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar or semi-polar).

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) as the detector.

Typical GC-ICP-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: A temperature ramp to separate compounds based on their boiling points.

  • Carrier Gas: Helium or Argon.

  • ICP-MS Monitored Isotopes: ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb.

Analytical Workflow Diagram

The following diagram outlines the typical workflow for the analysis of alkyllead compounds in a soil sample.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection Soil Sample Collection Homogenization Drying & Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Derivatization Derivatization (for ionic species) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation ICPMS_Detection ICP-MS (Detection & Quantification) GC_Separation->ICPMS_Detection Data_Analysis Data Analysis & Reporting ICPMS_Detection->Data_Analysis Data Processing

Caption: Workflow for alkyllead analysis in soil samples.

Conclusion

This compound, along with other alkyllead compounds, represents a legacy environmental contaminant from the era of leaded gasoline. While its prevalence has decreased significantly, understanding its environmental occurrence, fate, and the methods for its detection remains important for assessing historical pollution and potential ongoing exposures from contaminated sites. This guide provides a foundational understanding for researchers and scientists, highlighting the established knowledge and the significant data gaps that still exist, particularly in the quantitative assessment of this compound in various environmental matrices. Further research is encouraged to fill these gaps and refine our understanding of the long-term environmental impact of these persistent organometallic compounds.

References

Toxicological Profile of Methylethyllead and Related Alkyllead Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Data specifically on methylethyllead is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the toxicology of closely related and well-studied short-chain alkyllead compounds, primarily triethyllead (TEL) and trimethyllead (TML), as a proxy to infer the potential toxicological profile of this compound. The structural similarities among these compounds suggest comparable mechanisms of toxicity.

Executive Summary

Organolead compounds, a class of organometallic substances, have long been recognized for their significant toxicity, particularly neurotoxicity. While the use of tetraethyllead in gasoline has been largely phased out, occupational and environmental exposures to various alkyllead compounds remain a concern. This technical guide synthesizes the available toxicological data on short-chain alkyllead compounds, with a focus on triethyllead and trimethyllead, to provide a detailed profile relevant to researchers, scientists, and drug development professionals. The document covers key toxicological endpoints, including acute toxicity, neurotoxicity, genotoxicity, and mechanisms of action, presenting quantitative data in tabular format, detailing experimental protocols, and illustrating key signaling pathways using Graphviz diagrams.

Quantitative Toxicological Data

The acute toxicity of alkyllead compounds is a critical toxicological endpoint. The following tables summarize the available quantitative data for triethyllead and trimethyllead. It is important to note that the toxicity of organolead compounds can be significantly higher than that of inorganic lead compounds[1].

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
Triethyllead ChlorideRatOral15.7(Please note: Specific LD50 values for triethyllead can vary depending on the salt form and experimental conditions. This is a representative value.)
Trimethyllead ChlorideRatOral31(Please note: Specific LD50 values for trimethyllead can vary depending on the salt form and experimental conditions. This is a representative value.)

Table 1: Acute Lethal Dose (LD50) of Triethyllead and Trimethyllead.

Experimental Protocols

Understanding the methodologies used to assess the toxicology of alkyllead compounds is crucial for interpreting the data and designing future studies. This section details representative experimental protocols.

In Vivo Neurotoxicity Assessment in Rodents

Objective: To evaluate the neurobehavioral effects of triethyllead or trimethyllead exposure in a rat model.

Methodology:

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Compound Administration: Triethyllead chloride or trimethyllead chloride is dissolved in saline and administered via oral gavage or intraperitoneal injection. Dosing regimens can vary, from a single acute dose to repeated sub-chronic exposures.

  • Behavioral Assessments: A battery of behavioral tests is conducted to assess different neurological domains:

    • Locomotor Activity: Assessed using an open-field arena. Parameters measured include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

    • Learning and Memory: Evaluated using the Morris water maze or passive avoidance tasks. Latency to find the platform (in the water maze) or step-through latency (in passive avoidance) are key metrics.

    • Motor Coordination: Assessed using a rotarod apparatus. The latency to fall from the rotating rod is recorded.

    • Sensory Reactivity: Measured by assessing the startle response to an auditory stimulus.

  • Neurochemical Analysis: Following the behavioral assessments, animals are euthanized, and brain tissues (specifically the hippocampus and frontal cortex) are dissected for neurochemical analysis.[2] This can include measuring levels of neurotransmitters such as dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Histopathology: Brain tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for neuronal damage, inflammation, or other pathological changes in regions like the limbic system.[2]

In Vitro Assessment of Apoptosis Induction

Objective: To determine the ability of trimethyllead to induce apoptosis in a neuronal cell line.

Methodology:

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a model for neuronal cells, are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and horse serum).

  • Compound Exposure: Trimethyltin (TMT), a compound with similar neurotoxic properties to trimethyllead, is added to the cell culture medium at various concentrations.[3]

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is correlated with cell viability.

  • Apoptosis Detection:

    • DNA Fragmentation Analysis: Apoptosis is characterized by the fragmentation of DNA. This can be visualized by agarose gel electrophoresis of DNA extracted from the treated cells, which will show a characteristic "laddering" pattern.

    • Caspase Activity Assay: The activation of caspases, a family of proteases that play a central role in apoptosis, is measured.[3] This can be done using commercially available kits that detect the activity of specific caspases, such as caspase-3 and caspase-9.

    • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2 family members (e.g., Bax, Bcl-2) and poly(ADP-ribose) polymerase (PARP), are analyzed by Western blotting.[3] Cleavage of PARP is a hallmark of apoptosis.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of alkyllead compounds is multifaceted, involving interference with fundamental cellular processes. The primary mechanisms include neurotoxicity through disruption of the limbic system and mitochondrial dysfunction.

Neurotoxicity

Alkyllead compounds exhibit potent neurotoxicity, with effects that resemble damage to the limbic system.[2] This can manifest as alterations in sensory responsiveness, behavioral reactivity, and learning deficits.[2] Neurochemical studies have revealed that these compounds can disrupt neurotransmitter systems, particularly in the limbic forebrain and frontal cortex.[2]

Mitochondrial Toxicity

A key mechanism underlying the toxicity of trialkyllead compounds is their effect on mitochondria. These compounds can act as uncouplers of oxidative phosphorylation.[4] This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and cellular energy depletion.[4] This uncoupling effect is proposed to be a major contributor to the overall toxicity of these compounds.[4]

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain Protons_out H+ ETC->Protons_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_in H+ Protons_in->ETC Pumped out Protons_out->ATP_Synthase Flows through TEL Triethyllead (TEL) Protons_out->TEL Shuttles H+ back TEL->Protons_in No_ATP Decreased ATP Production TEL->No_ATP Causes

Caption: Uncoupling of oxidative phosphorylation by triethyllead.

Induction of Apoptosis by Trimethyllead

Studies using neuronal cell models have demonstrated that trimethyltin, and by extension trimethyllead, can induce apoptosis or programmed cell death.[3] This process is mediated through the activation of stress-related signaling pathways and caspases.

TML Trimethyllead (TML) Oxidative_Stress Oxidative Stress TML->Oxidative_Stress p38_MAPK p38 MAPK Activation TML->p38_MAPK Caspase9 Caspase-9 Activation Oxidative_Stress->Caspase9 p38_MAPK->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for trimethyllead-induced apoptosis.

Genotoxicity

While comprehensive genotoxicity data for this compound is lacking, organolead compounds are a subject of concern regarding their potential to cause genetic damage. The International Agency for Research on Cancer (IARC) has classified inorganic lead compounds as "probably carcinogenic to humans" (Group 2A), while organic lead compounds are classified as "not classifiable as to their carcinogenicity to humans" (Group 3) due to insufficient evidence.[5] However, it is known that organic lead compounds can be metabolized to inorganic lead in the body.[5] Some studies have indicated that lead compounds can indirectly cause genotoxicity by inhibiting DNA repair mechanisms or promoting the generation of reactive oxygen species.

Conclusion

References

Thermal Decomposition of Methylethyllead: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of methylethyllead. Due to the limited availability of direct research on this compound, this document synthesizes findings from studies on analogous tetraalkyllead compounds, primarily tetraethyllead (TEL) and tetramethyllead (TML). The guide details the fundamental decomposition pathways, the expected range of decomposition products, established experimental protocols for their analysis, and the logical relationships governing these processes. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using DOT language diagrams. This document is intended to serve as a foundational resource for researchers investigating the thermal stability and degradation products of organolead compounds.

Introduction

This compound is an organometallic compound belonging to the tetraalkyllead family. While less common than its counterparts, tetraethyllead and tetramethyllead, its thermal decomposition behavior is of significant interest in fields ranging from environmental science to toxicology. Understanding the products formed upon heating is crucial for assessing its environmental fate, potential health risks, and for the development of safe handling and disposal protocols.

The thermal decomposition of tetraalkyllead compounds is fundamentally a process of homolytic cleavage of the relatively weak lead-carbon bonds. This initial step generates highly reactive alkyl radicals and elemental lead. The subsequent reactions of these radicals determine the final mixture of organic products.

Primary Decomposition Pathway

The thermal decomposition of this compound is initiated by the sequential cleavage of the lead-carbon (Pb-C) bonds. The relative weakness of these bonds dictates that they are the first to break upon heating. This process results in the formation of methyl and ethyl radicals, along with elemental lead as a solid residue.

Decomposition_Pathway This compound This compound (CH3)(C2H5)Pb Radicals Methyl & Ethyl Radicals (•CH3, •C2H5) + Elemental Lead (Pb) This compound->Radicals Homolytic Cleavage Heat Heat (Δ) Heat->this compound

Caption: Initial thermal decomposition of this compound.

Secondary Reactions of Alkyl Radicals

The methyl and ethyl radicals generated during the primary decomposition are highly reactive and undergo a series of secondary reactions, including decomposition, recombination, and disproportionation. These reactions lead to the formation of a complex mixture of stable hydrocarbon products.

Radical Decomposition

At elevated temperatures (typically 400-500°C), ethyl radicals can decompose into ethylene and a hydrogen atom. This is a significant pathway in the thermal decomposition of ethyl-containing organometallic compounds.

Radical Recombination

The alkyl radicals can recombine to form larger saturated hydrocarbons. The possible recombination reactions for methyl and ethyl radicals are:

  • •CH3 + •CH3 → C2H6 (Ethane)

  • •C2H5 + •C2H5 → C4H10 (n-Butane)

  • •CH3 + •C2H5 → C3H8 (Propane)

Radical Disproportionation

An alternative reaction to recombination for ethyl radicals is disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in the formation of a saturated and an unsaturated hydrocarbon.

  • •C2H5 + •C2H5 → C2H6 (Ethane) + C2H4 (Ethylene)

The interplay of these secondary reactions is highly dependent on factors such as temperature, pressure, and the concentration of radicals.

Secondary_Reactions cluster_radicals Primary Radicals cluster_products Stable Hydrocarbon Products Methyl_Radical •CH3 Ethane Ethane (C2H6) Methyl_Radical->Ethane Recombination Propane Propane (C3H8) Methyl_Radical->Propane Recombination Ethyl_Radical •C2H5 Ethyl_Radical->Ethane Disproportionation Ethylene Ethylene (C2H4) Ethyl_Radical->Ethylene Disproportionation / Decomposition Ethyl_Radical->Propane n_Butane n-Butane (C4H10) Ethyl_Radical->n_Butane Recombination

Caption: Secondary reactions of methyl and ethyl radicals.

Expected Thermal Decomposition Products

Based on the decomposition pathways of tetraethyllead and tetramethyllead, the thermal decomposition of this compound is expected to produce a mixture of gaseous and solid products. The primary solid product is elemental lead. The gaseous products are a mixture of saturated and unsaturated hydrocarbons.

Table 1: Expected Thermal Decomposition Products of this compound

Product NameChemical FormulaPhysical State (STP)Formation Pathway
LeadPbSolidPrimary Decomposition
EthaneC2H6GasRecombination, Disproportionation
EthyleneC2H4GasDecomposition, Disproportionation
PropaneC3H8GasRecombination
n-ButaneC4H10GasRecombination
MethaneCH4GasHydrogen Abstraction (minor)
HydrogenH2GasRadical Decomposition (minor)

Note: The relative abundance of these products is highly dependent on the specific pyrolysis conditions (temperature, pressure, residence time).

Experimental Protocols

The analysis of the thermal decomposition products of volatile organometallic compounds like this compound is typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify and quantify the volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Sample Introduction: A small, precise amount of liquid this compound is introduced into a pyrolysis unit. This is often done using a microsyringe.

  • Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 500-800°C) in an inert atmosphere (e.g., helium). The heating can be very rapid (flash pyrolysis) to minimize secondary reactions.

  • Gas Chromatography (GC) Separation: The volatile decomposition products are swept by a carrier gas into a gas chromatograph. The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them in a characteristic pattern. The resulting mass spectrum serves as a "fingerprint" for identifying each compound by comparison to a spectral library.

  • Quantification: The abundance of each product can be determined by integrating the area under its corresponding peak in the gas chromatogram. Calibration with known standards is required for accurate quantification.

Py_GC_MS_Workflow Sample This compound Sample Pyrolyzer Pyrolysis Unit (High Temperature, Inert Atmosphere) Sample->Pyrolyzer Injection GC Gas Chromatograph (Separation of Products) Pyrolyzer->GC Transfer of Volatiles MS Mass Spectrometer (Identification & Quantification) GC->MS Data Data Analysis (Product Spectrum & Abundance) MS->Data

Caption: Experimental workflow for Py-GC-MS analysis.

Table 2: Typical Py-GC-MS Experimental Parameters

ParameterTypical Value/Setting
Pyrolyzer
Pyrolysis Temperature500 - 800 °C
Heating Rate> 1000 °C/s (for flash pyrolysis)
Carrier GasHelium
Gas Chromatograph
ColumnCapillary column (e.g., DB-5ms)
Oven Temperature Programe.g., 40°C (hold 2 min) to 300°C at 10°C/min
Injector Temperature250 °C
Carrier Gas Flow Rate1-2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-550
Detector Temperature280 °C

Conclusion

The thermal decomposition of this compound is a complex process initiated by the cleavage of lead-carbon bonds to form methyl and ethyl radicals. These radicals subsequently react to form a variety of stable, low-molecular-weight hydrocarbons, with elemental lead as a solid byproduct. The precise distribution of these products is highly dependent on the experimental conditions, particularly the temperature. Pyrolysis-Gas Chromatography-Mass Spectrometry is the principal analytical technique for studying these decomposition processes, providing both qualitative and quantitative information about the volatile products. While direct experimental data for this compound is scarce, a robust understanding of its thermal decomposition can be inferred from the extensive research on tetraethyllead and tetramethyllead. This guide provides a foundational framework for researchers and professionals working with or studying the environmental and health impacts of organolead compounds.

Historical Industrial Applications of Methylethyllead: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical industrial applications of methylethyllead (MEL), a member of the mixed lead alkyls family. While tetraethyllead (TEL) is the most well-known organolead compound used as a gasoline additive, this compound and other mixed alkyls were also significant in the broader context of antiknock agents. This document details the synthesis, properties, and primary application of MEL, presenting available quantitative data, experimental protocols for its synthesis, and diagrams to illustrate key processes. The information is intended for a technical audience to understand the chemistry and industrial context of this class of compounds.

Introduction

The primary historical application of this compound was as an antiknock agent in gasoline. Engine knock, or detonation, is the premature and uncontrolled combustion of the air-fuel mixture in an internal combustion engine, which can lead to engine damage and reduced efficiency. The addition of lead alkyls, including this compound, increases the octane rating of gasoline, making it more resistant to knocking.[1] Mixed lead alkyls, which include various combinations of methyl and ethyl groups attached to a central lead atom, were developed to optimize antiknock properties for different fuel compositions and engine requirements.[2]

Physical and Chemical Properties

While specific data for all this compound variants are not as extensively documented as for tetraethyllead (TEL), the properties can be inferred from the general characteristics of lead alkyls. They are dense, colorless to pale yellow liquids at room temperature, and are highly soluble in hydrocarbons like gasoline.[3][4] The properties of the different this compound compounds (e.g., triethylmethyllead, diethyldimethyllead, ethyltrimethyllead) would vary slightly in terms of boiling point, vapor pressure, and density based on the ratio of methyl to ethyl groups.

Table 1: General Physical and Chemical Properties of Lead Alkyls

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[3][4]
Solubility Soluble in gasoline and organic solvents; very poorly soluble in water[3]
Stability Decomposes upon exposure to sunlight and at elevated temperatures[3]
Reactivity Incompatible with strong oxidizing agents and acids[4]

Industrial Synthesis

The industrial production of mixed lead alkyls, including this compound, primarily involved two main processes: co-alkylation and redistribution (scrambling).

Co-alkylation Process

This method involves the reaction of a sodium-lead alloy with a mixture of ethyl chloride and methyl chloride. The ratio of the alkyl chlorides in the feed would be adjusted to produce the desired mixture of lead alkyls.

Redistribution (Scrambling) Reaction

A more common and controllable method for producing mixed lead alkyls was the redistribution, or "scrambling," of alkyl groups between tetraethyllead (TEL) and tetramethyllead (TML). This reaction is typically carried out in the liquid phase in the presence of a catalyst.

The following is a generalized experimental protocol based on patent literature for the synthesis of mixed methyl-ethyl lead compounds via a catalyzed interchange of alkyl radicals.[5]

Objective: To produce a mixture of this compound compounds from tetraethyllead (TEL) and tetramethyllead (TML).

Materials:

  • Tetraethyllead (TEL)

  • Tetramethyllead (TML)

  • Catalyst (e.g., aluminum halides, boron halides, or other Lewis acids)

  • Inert solvent (e.g., a hydrocarbon such as hexane or benzene)

  • Reaction vessel equipped with a stirrer, temperature control, and a means for sampling.

Procedure:

  • The reaction vessel is charged with the desired molar ratio of TEL and TML in an inert solvent.

  • The mixture is brought to the reaction temperature, typically in the range of 50-100 °C.

  • A catalytic amount of a Lewis acid catalyst is added to the mixture.

  • The reaction is stirred for a period of time, which can range from minutes to hours, to allow the alkyl groups to redistribute among the lead atoms, reaching an equilibrium mixture of TEL, TML, and the various this compound compounds (triethylmethyllead, diethyldimethyllead, and ethyltrimethyllead).

  • The reaction can be monitored by taking samples and analyzing them using techniques such as gas chromatography.

  • Once the desired distribution of mixed lead alkyls is achieved, the catalyst is deactivated and removed.

  • The resulting mixture of lead alkyls is then purified.

Diagram 1: Industrial Synthesis of this compound via Redistribution

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products TEL Tetraethyllead (TEL) Reactor Reaction Vessel (with catalyst) TEL->Reactor TML Tetramethyllead (TML) TML->Reactor Equilibrium Equilibrium Mixture (TEL, TML, MEL) Reactor->Equilibrium MEL This compound (Mixed Alkyls) Equilibrium->MEL

Caption: Workflow for the synthesis of this compound.

Application as an Antiknock Agent

The primary and essentially sole industrial application of this compound was as an antiknock additive in gasoline. The effectiveness of a lead alkyl as an antiknock agent is dependent on the nature of the base gasoline and the engine operating conditions. While TEL was the most widely used antiknock agent, mixtures containing this compound were sometimes preferred for their different volatility and decomposition characteristics, which could provide better antiknock performance in certain fuel blends or under specific engine conditions.[6]

Mechanism of Antiknock Action

The antiknock action of lead alkyls, including this compound, is due to their decomposition in the engine cylinder to form lead oxide (PbO) particles. These fine particles act as radical scavengers, terminating the chain reactions that lead to premature combustion (knocking).

Diagram 2: Antiknock Mechanism of this compound

Antiknock_Mechanism MEL This compound Decomposition Decomposition (Heat and Pressure) MEL->Decomposition PbO Lead Oxide (PbO) Particles Decomposition->PbO Radicals Pre-combustion Radicals PbO->Radicals Scavenges Knocking Engine Knocking Radicals->Knocking Causes Normal_Combustion Normal Combustion Radicals->Normal_Combustion Inhibited Path

Caption: Signaling pathway of this compound's antiknock action.

Health and Safety

It is crucial to note that all organolead compounds, including this compound, are highly toxic. They can be absorbed through the skin, inhaled, or ingested, and they have severe neurological and systemic health effects.[7] The handling of these compounds in industrial settings required stringent safety protocols, including specialized handling equipment and personal protective equipment.[8] The widespread use of leaded gasoline led to significant environmental lead contamination, which has had long-lasting public health consequences. The phase-out of leaded gasoline has been a major public health achievement.

Conclusion

This compound played a role in the history of fuel technology as a component of the mixed lead alkyls used to enhance the octane rating of gasoline. Its industrial application was entirely focused on its function as an antiknock agent. While effective in this role, its high toxicity and the environmental impact of lead have led to the global discontinuation of its use in automotive fuels. This guide has provided a technical overview of its synthesis, properties, and application for historical and scientific reference.

References

Stability of Methylethyllead in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylethyllead is a mixed organolead compound, belonging to the broader class of tetraalkyllead compounds. Historically, tetraalkylleads, such as tetraethyllead (TEL) and tetramethyllead (TML), were extensively used as anti-knock additives in gasoline. While their use has been phased out in many parts of the world due to significant neurotoxicity and environmental concerns, the legacy of their use and the potential for environmental contamination from various sources necessitates a thorough understanding of their stability and fate in aqueous environments.

This technical guide provides an in-depth overview of the current understanding of the stability of this compound in aqueous solutions. Due to the limited availability of direct experimental data on this compound, this guide draws upon the well-documented behavior of analogous compounds, primarily tetraethyllead, to infer its stability characteristics. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development in their work with organolead compounds.

Core Concepts in Organolead Stability

The stability of tetraalkyllead compounds, including this compound, in aqueous solutions is primarily governed by two key degradation processes: hydrolysis and photolysis. These processes lead to the sequential removal of alkyl groups, ultimately resulting in the formation of inorganic lead(II) ions (Pb²⁺).

The general degradation pathway for tetraalkyllead compounds (R₄Pb) in an aqueous environment can be summarized as follows:

  • Dealkylation to Trialkyllead: The initial and often rate-limiting step is the cleavage of one carbon-lead bond to form a trialkyllead cation (R₃Pb⁺).

  • Dealkylation to Dialkyllead: The trialkyllead species further degrades to a dialkyllead dication (R₂Pb²⁺).

  • Dealkylation to Monoalkyllead: This is followed by the formation of a monoalkyllead trication (RPb³⁺), which is generally unstable.

  • Formation of Inorganic Lead: Finally, the last alkyl group is cleaved, resulting in the formation of the inorganic lead(II) ion.

The ionic organolead intermediates (trialkyllead and dialkyllead) are generally more water-soluble and exhibit different toxicological profiles than the parent tetraalkyllead compound.

Factors Influencing the Stability of this compound

The rate of degradation of this compound in aqueous solutions is influenced by several environmental factors:

  • pH: The hydrolysis of the C-Pb bond is susceptible to pH. While specific data for this compound is unavailable, studies on other organometallic compounds suggest that both acidic and alkaline conditions can influence the rate of hydrolysis.

  • Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of degradation of this compound.

  • Light: Photolysis, or degradation by light, is a significant pathway for the breakdown of tetraalkyllead compounds. The energy from ultraviolet (UV) radiation can cleave the carbon-lead bonds, accelerating the degradation process.

  • Presence of Other Substances: The presence of other chemical species in the aqueous solution, such as oxidizing agents or radical species, can also impact the stability of this compound.

Quantitative Data on the Stability of Analogous Compounds

Direct quantitative data on the degradation kinetics of this compound in aqueous solutions is scarce in the scientific literature. However, data from studies on tetraethyllead (TEL) can provide a reasonable estimate of its stability. It is expected that the stability of mixed methyl-ethyl lead compounds will fall between that of tetramethyllead and tetraethyllead.

Table 1: Semi-Quantitative Degradation Data for Tetraethyllead in Aqueous Solution

ConditionParameterValueReference
Darkness50% Degradation (Half-life)2 - 5 days[1]
Natural Lighting99% Degradation15 days[1]

Note: This data is for tetraethyllead and serves as an estimate for the behavior of this compound.

Experimental Protocols for Stability Assessment

A generalized experimental protocol for assessing the stability of this compound in aqueous solutions is outlined below. This protocol is based on established methods for the analysis of organolead compounds in water.

Objective: To determine the degradation kinetics of this compound in an aqueous solution under controlled conditions.

Materials:

  • This compound standard

  • High-purity water (e.g., Milli-Q)

  • pH buffers

  • Constant temperature incubator

  • UV lamp (for photolysis studies)

  • Amber glass vials

  • Gas chromatograph coupled with an atomic absorption spectrometer (GC-AAS) or inductively coupled plasma mass spectrometer (GC-ICP-MS)

  • Extraction solvent (e.g., hexane)

  • Derivatizing agent (e.g., a Grignard reagent like propylmagnesium chloride)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent.

  • Preparation of Aqueous Solutions: Spike high-purity water with the this compound stock solution to achieve the desired initial concentration. Adjust the pH of the solutions using appropriate buffers.

  • Incubation: Aliquot the solutions into amber glass vials (to minimize photolysis in dark control experiments). For photolysis studies, use quartz or UV-transparent vials. Incubate the vials at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw samples from the vials.

  • Sample Preparation:

    • Extract the organolead species from the aqueous sample using an organic solvent (e.g., hexane).

    • Derivatize the ionic organolead species (tri- and diethyllead) to their more volatile tetraalkyl forms using a Grignard reagent. This step is crucial for their separation and detection by GC.

  • Analysis: Analyze the extracted and derivatized samples using GC-AAS or GC-ICP-MS. The gas chromatograph separates the different organolead species (this compound, trithis compound, etc.), and the detector provides element-specific quantification of lead.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, determine the degradation rate constant and the half-life of the compound under the specific experimental conditions.

Visualizations

Degradation Pathway of this compound

G MEL This compound (CH3)(C2H5)Pb(C2H5)2 Trialkyl Trialkyllead Species (e.g., Methyldiethyllead ion) MEL->Trialkyl Hydrolysis/ Photolysis Dialkyl Dialkyllead Species (e.g., this compound ion) Trialkyl->Dialkyl Further Dealkylation Inorganic Inorganic Lead (Pb²⁺) Dialkyl->Inorganic Final Dealkylation G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Aqueous Solution of this compound B Incubate under Controlled Conditions A->B C Collect Samples at Time Intervals B->C D Solvent Extraction C->D E Derivatization D->E F GC-AAS/ICP-MS Analysis E->F G Determine Concentration vs. Time F->G H Calculate Degradation Rate and Half-life G->H

References

Solubility of Methylethyllead in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylethyllead, a member of the organolead compound family, shares structural similarities with the more extensively studied tetraethyllead (TEL) and tetramethyllead (TML). Due to a lack of specific solubility data for this compound in publicly available literature, this guide provides a comprehensive overview of the solubility characteristics of its close analogs, TEL and TML, in various organic solvents. The principles governing the solubility of these compounds are expected to be directly applicable to this compound. Organolead compounds are characterized by their nonpolar nature, which dictates their solubility behavior in different media.

General Solubility Principles

The solubility of organolead compounds like tetraethyllead and tetramethyllead is primarily governed by the principle of "like dissolves like." These molecules, consisting of a central lead atom bonded to alkyl groups, are nonpolar. Consequently, they exhibit good solubility in nonpolar organic solvents and are insoluble in polar solvents such as water.[1]

Tetraethyllead is described as being soluble in all organic solvents, including benzene, petroleum ether, and gasoline, and slightly soluble in alcohol.[2] Similarly, tetramethyllead is soluble in most organic solvents, with specific mentions of alcohol, benzene, and petroleum ether.[3]

Qualitative Solubility Data

Solvent ClassSolvent ExampleTetraethyllead (TEL)Tetramethyllead (TML)
Nonpolar Solvents
AlkanesHexaneSoluble[1]Soluble
AromaticBenzeneSoluble[1][4]Soluble[3]
EtherDiethyl EtherSoluble[4]Soluble
Petroleum ProductsGasoline, KeroseneMixes Well[1]Soluble[3]
Polar Aprotic Solvents
KetonesAcetoneData not availableData not available
EstersEthyl AcetateData not availableData not available
Polar Protic Solvents
AlcoholsEthanolSoluble[4]Soluble[3]
WaterInsolubleInsoluble[3]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, a general method for determining the solubility of a liquid organometallic compound in an organic solvent can be described as follows. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the qualitative and semi-quantitative solubility of a liquid compound in a given organic solvent at a specific temperature.

Materials:

  • The liquid compound to be tested (e.g., this compound)

  • A range of organic solvents of varying polarities

  • Calibrated pipettes and syringes

  • Vortex mixer

  • Temperature-controlled water bath or incubator

  • Analytical balance

  • Glass vials with screw caps

Procedure:

  • Preparation of Solvent: Add a precise volume (e.g., 10 mL) of the chosen organic solvent to a series of glass vials.

  • Temperature Equilibration: Place the vials in a temperature-controlled bath and allow them to equilibrate to the desired experimental temperature (e.g., 25 °C).

  • Incremental Addition of Solute: Using a calibrated micropipette, add a small, known volume (e.g., 10 µL) of the liquid organolead compound to the first vial.

  • Mixing: Securely cap the vial and vortex for a predetermined time (e.g., 2 minutes) to ensure thorough mixing.

  • Observation: Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the formation of droplets.

  • Iterative Addition: If the compound dissolves completely, continue to add small, known increments of the solute to the vial, vortexing and observing after each addition, until signs of insolubility appear.

  • Saturation Point: The point at which a second phase persists after thorough mixing is considered the saturation point.

  • Quantification (Optional): For a more quantitative assessment, a calibration curve can be prepared using a suitable analytical technique (e.g., gas chromatography or atomic absorption spectroscopy) to determine the concentration of the dissolved compound in a filtered aliquot of the saturated solution.

  • Repeat for Different Solvents: Repeat the procedure for each organic solvent to be tested.

Logical Relationship of Solubility

The solubility of alkyllead compounds is directly related to the polarity of the solvent. The nonpolar nature of the alkyl chains surrounding the central lead atom results in favorable interactions with nonpolar solvent molecules.

G cluster_solute Alkyllead Compound cluster_solvents Organic Solvents Alkyllead This compound (Nonpolar) Nonpolar Nonpolar Solvents (e.g., Hexane, Benzene) Alkyllead->Nonpolar High Solubility ('Like dissolves like') Polar Polar Solvents (e.g., Water, Methanol) Alkyllead->Polar Low to Insoluble (Mismatched Polarity)

Figure 1: Logical diagram illustrating the solubility of nonpolar alkyllead compounds in different classes of organic solvents.

References

The Environmental Odyssey of Methylethyllead: A Technical Whitepaper on a Data-Scarce Alkyllead

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Information regarding the environmental fate and transport of methylethyllead is exceptionally scarce in publicly available scientific literature. This technical guide, therefore, leverages data from its close structural analog, tetraethyllead, to infer the likely environmental behavior of this compound. This approach is necessitated by the data gap and should be interpreted with caution. All data presented for tetraethyllead should be considered as a proxy for this compound, and further empirical studies are critically needed to accurately characterize the environmental risk of this compound.

Introduction

This compound is an organolead compound, belonging to the same family as the historically significant gasoline additive, tetraethyllead. While less prevalent, its structural similarity suggests a comparable toxicological and environmental profile. This document aims to provide a comprehensive overview of the anticipated environmental fate and transport of this compound, drawing heavily on the extensive research conducted on tetraethyllead. We will explore its physicochemical properties, degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. This guide is intended for researchers, scientists, and environmental professionals engaged in the assessment and management of organometallics in the environment.

Physicochemical Properties: Inferences from Alkyllead Compounds

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. In the absence of specific data for this compound, we can estimate its properties based on the known characteristics of tetraethyllead and general principles of chemistry.

Table 1: Estimated Physicochemical Properties of this compound Compared to Tetraethyllead

PropertyTetraethylleadThis compound (Estimated)Significance for Environmental Fate
Molecular FormulaC8H20PbC3H8PbLower molecular weight may slightly increase volatility and water solubility compared to tetraethyllead.
Molecular Weight323.4 g/mol ~251.3 g/mol Influences diffusion, volatility, and transport processes.
AppearanceColorless, oily liquidLikely a colorless liquidAffects its physical state in the environment.
Boiling Point198-202 °C (decomposes)Expected to be lower than tetraethylleadA lower boiling point suggests higher volatility and a greater tendency to partition into the atmosphere.
Vapor Pressure~26 Pa at 20 °CExpected to be higher than tetraethylleadHigher vapor pressure indicates a greater potential for volatilization from soil and water surfaces.
Water Solubility~0.2 mg/L at 20 °CExpected to be slightly higher than tetraethylleadIncreased solubility could lead to greater mobility in aquatic systems.
Log Kow (Octanol-Water Partition Coefficient)~3.3Expected to be slightly lower than tetraethylleadA lower Log Kow suggests a slightly lower potential for bioaccumulation in fatty tissues.
Henry's Law Constant~1.2 x 10^-3 atm·m³/molExpected to be similar to or slightly higher than tetraethylleadA high value indicates a strong tendency to partition from water to air.

Note: These are estimated values and should be confirmed by experimental data.

Environmental Degradation

Organolead compounds are subject to degradation in the environment through various biotic and abiotic processes. The primary degradation pathway for tetraethyllead, and likely this compound, involves the sequential removal of alkyl groups.

Abiotic Degradation
  • Photolysis: In the atmosphere, tetraethyllead is susceptible to photolytic degradation, primarily driven by reactions with hydroxyl radicals (OH•). The atmospheric half-life of tetraethyllead is estimated to be on the order of hours to a few days. It is anticipated that this compound would undergo similar atmospheric photo-oxidation.

  • Hydrolysis: In aqueous environments, the hydrolysis of tetraethyllead is generally slow. However, in the presence of sunlight and certain reactive species, degradation can be accelerated. The degradation products are typically triethyllead, diethyllead, and ultimately inorganic lead (Pb²⁺). A similar stepwise dealkylation is expected for this compound, yielding ethyllead and methyllead intermediates.

Biotic Degradation

Microorganisms in soil and sediment can play a role in the degradation of organolead compounds. Studies on tetraethyllead have shown that some bacteria and fungi can dealkylate it, although the rates are often slow. The expected biotic degradation pathway for this compound would also involve the cleavage of the carbon-lead bonds by microbial enzymes.

Diagram: Proposed Degradation Pathway of this compound

cluster_processes Degradation Processes MEL This compound (CH3)(C2H5)Pb TEL Trialkyllead Intermediate (e.g., Ethyllead ion) MEL->TEL Dealkylation DEL Dialkyllead Intermediate (e.g., Methyllead ion) TEL->DEL Dealkylation IL Inorganic Lead (Pb²⁺) DEL->IL Dealkylation Photolysis Photolysis Biodegradation Biodegradation

Caption: Proposed stepwise dealkylation of this compound in the environment.

Environmental Transport and Partitioning

The movement of this compound through the environment will be dictated by its physicochemical properties and the characteristics of the environmental compartments.

Atmospheric Transport

Given its expected volatility, this compound released into the atmosphere can undergo long-range transport.[1] Atmospheric deposition, through wet (rain, snow) and dry (particle settling) processes, is a significant mechanism for its entry into terrestrial and aquatic ecosystems.

Transport in Soil and Sediment

The mobility of this compound in soil and sediment will be influenced by its adsorption to soil organic matter and clay particles. Organolead compounds, including tetraethyllead, are known to have a moderate affinity for soil components, which can limit their leaching into groundwater. However, the ionic degradation products (e.g., ethyllead and methyllead ions) may be more mobile.

Transport in Water

In aquatic systems, this compound is expected to partition between the water column, sediment, and biota. Its low water solubility suggests that a significant portion will likely adsorb to suspended particles and eventually settle in the sediment. Volatilization from the water surface to the atmosphere is also a key transport process.

Diagram: Environmental Fate and Transport Pathways of this compound

cluster_inputs Sources Atmosphere Atmosphere Soil Soil Atmosphere->Soil Deposition Water Water Atmosphere->Water Deposition Soil->Water Runoff / Leaching Biota Biota Soil->Biota Uptake Water->Atmosphere Volatilization Sediment Sediment Water->Sediment Sedimentation Water->Biota Uptake Sediment->Biota Uptake Industrial Release Industrial Release Legacy Contamination Legacy Contamination Sample Environmental Sample (Water, Soil, Biota) Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis GC-MS / GC-AAS Analysis Derivatization->Analysis Data Data Analysis and Quantification Analysis->Data

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of Methylethyllead in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylethyllead (MEL) is an organolead compound that can be found in the environment as a result of the degradation of tetraalkyllead gasoline additives. Due to its toxicity and potential for bioaccumulation, the accurate and sensitive determination of MEL in various environmental matrices is of significant importance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of MEL. However, due to the ionic nature of this compound cations, a derivatization step is necessary to convert them into volatile and thermally stable species suitable for GC-MS analysis.

This document provides detailed application notes and protocols for the analysis of this compound in water, soil, air, and biota using GC-MS. The methodologies described herein cover sample collection, preparation, derivatization, and instrumental analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of alkyllead compounds, including species related to this compound, in various environmental matrices. Please note that data specifically for this compound is limited, and therefore, data for other relevant alkyllead compounds are also included to provide a comprehensive overview.

Table 1: Quantitative Data for Alkyllead Analysis in Water Samples

AnalyteDerivatization ReagentExtraction MethodDetection Limit (LOD)Quantification Limit (LOQ)Recovery (%)Reference
Trimethyllead (TML)Sodium tetraethylborateHeadspace SPME---[1]
Triethyllead (TEL)Sodium tetraethylborateHeadspace SPME---[1]
Ionic AlkylleadsGrignard Reagent (BuMgCl)LLE1-4 ng/L->94%[2]
Tetraethyllead (TEL)NoneHexane LLE0.04 µg/L-92.2 - 103%[3]

Table 2: Quantitative Data for Alkyllead Analysis in Soil and Sediment Samples

AnalyteDerivatization ReagentExtraction MethodDetection Limit (LOD)Quantification Limit (LOQ)Recovery (%)Reference
Various Organic PollutantsNoneUltrasonic-Assisted Extraction--46.1 - 110%[4][5]
General Organic ContaminantsNonePressurized Liquid Extraction---[6][7]

Table 3: Quantitative Data for Volatile Organic Compound Analysis in Air Samples

| Analyte | Sampling Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Reference | |---|---|---|---|---|---|---| | Volatile Organic Compounds (VOCs) | Purge and Trap | Low ppb range | - | - |[8][9] | | Volatile Organic Compounds (VOCs) | Tenax® tube adsorption | - | - | - |[10] |

Table 4: Quantitative Data for Organic Contaminant Analysis in Biota Samples

| Analyte | Extraction Method | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) | Reference | |---|---|---|---|---|---|---| | Endocrine Disrupting Chemicals | Ultrasonic-Assisted Extraction | 0.5 - 20.0 ng/kg | - | 84 - 105% |[11] | | Persistent Organic Pollutants | Accelerated Solvent Extraction | - | - | - |[12] | | Pesticides & Contaminants | Acetonitrile Extraction & dSPE | - | - | - |[13] |

Experimental Protocols

Analysis of this compound in Water

This protocol describes the determination of ionic alkyllead species, including this compound, in water samples. The method involves derivatization with a Grignard reagent to form volatile tetraalkyllead compounds, followed by extraction and GC-MS analysis.

a. Sample Collection and Storage:

  • Collect water samples in clean glass bottles.

  • Acidify the samples to a pH < 2 with nitric acid to preserve the ionic lead species.

  • Store the samples at 4°C until analysis.

b. Derivatization and Extraction Protocol:

  • To a 100 mL water sample in a separatory funnel, add a suitable buffer to adjust the pH to the optimal range for derivatization (typically around pH 9).

  • Add a chelating agent, such as diethyldithiocarbamate (DDTC), to complex the ionic alkyllead species.

  • Extract the complexes into an organic solvent like n-hexane by vigorous shaking for 2-3 minutes.

  • Separate the organic layer.

  • Carefully add a Grignard reagent, such as n-butylmagnesium chloride (BuMgCl) in tetrahydrofuran (THF), to the organic extract. This will convert the ionic alkyllead species into their butylated, volatile derivatives. For example, the this compound cation (CH₃)(C₂H₅)Pb²⁺ would be converted to methylethyl-dibutyllead.

  • After the reaction is complete (typically after 30-60 minutes at room temperature), quench the excess Grignard reagent by carefully adding dilute sulfuric acid.

  • Wash the organic layer with deionized water.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

c. GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Example SIM Ions for Butylated this compoundTo be determined based on the mass spectrum of the derivatized standard.
Analysis of this compound in Soil and Sediment

This protocol outlines a method for the analysis of ionic alkyllead compounds in soil and sediment. The procedure involves extraction of the target analytes, followed by derivatization and GC-MS analysis.

a. Sample Collection and Preparation:

  • Collect soil or sediment samples using a stainless-steel corer or scoop.

  • Store samples in glass jars at 4°C.

  • Prior to extraction, air-dry the samples and sieve them through a 2-mm mesh to remove large debris.

b. Extraction and Derivatization Protocol:

  • Weigh 10 g of the dried and sieved sample into a glass centrifuge tube.

  • Add 20 mL of an appropriate extraction solvent mixture, such as methanol/water or a solution containing a chelating agent.

  • Perform ultrasonic-assisted extraction (UAE) for 30 minutes.[4][5]

  • Centrifuge the sample at 3000 rpm for 10 minutes and decant the supernatant.

  • Repeat the extraction process twice more and combine the supernatants.

  • The combined extract can then be derivatized using the Grignard reaction as described in the water protocol (Section 1.b), with appropriate adjustments for the solvent matrix. Alternatively, derivatization with sodium tetraethylborate can be employed.

Analysis of this compound in Air

This protocol describes a method for the determination of volatile organolead compounds, including derivatized this compound, in air samples. The method utilizes thermal desorption from an adsorbent tube followed by GC-MS analysis.

a. Sample Collection:

  • Use a personal sampling pump to draw a known volume of air through a sorbent tube packed with a suitable adsorbent material (e.g., Tenax®).

  • After sampling, seal the tubes and store them at 4°C until analysis.

b. Analysis Protocol:

  • Place the sorbent tube in a thermal desorber unit connected to the GC-MS system.

  • The tube is heated, and the trapped analytes are desorbed and transferred to the GC column by a flow of inert carrier gas.

  • For ionic this compound, a pre-derivatization step before collection or an in-situ derivatization on the sorbent tube would be necessary. This is a complex procedure and requires specialized method development. An alternative is to collect the particulate matter on a filter and then proceed with an extraction and derivatization protocol similar to the one for soil.

Analysis of this compound in Biota

This protocol provides a general procedure for the analysis of alkyllead compounds in biological tissues, such as fish. The method involves tissue homogenization, extraction, and derivatization prior to GC-MS analysis.

a. Sample Preparation:

  • Homogenize the tissue sample.

  • Store the homogenized sample frozen until extraction.

b. Extraction and Derivatization Protocol:

  • Weigh 5 g of the homogenized tissue into a centrifuge tube.

  • Perform an extraction using a suitable technique such as pressurized liquid extraction (PLE) with an appropriate solvent system (e.g., hexane/acetone).[6][7]

  • Alternatively, use an ultrasonic-assisted extraction with a solvent mixture.[11]

  • The resulting extract will contain lipids and other co-extractives that may interfere with the analysis. A cleanup step, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE), is highly recommended.

  • After cleanup, the extract is ready for derivatization using the Grignard reaction as described in the water protocol (Section 1.b).

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the logical relationships and workflows for the GC-MS analysis of this compound in different environmental matrices.

GCMS_Workflow_Water cluster_sample_prep Sample Preparation (Water) cluster_derivatization Derivatization cluster_analysis Analysis Sample Water Sample Collection & Preservation pH_Adjust pH Adjustment Sample->pH_Adjust Chelation Chelation with DDTC pH_Adjust->Chelation LLE Liquid-Liquid Extraction (n-hexane) Chelation->LLE Grignard Grignard Reaction (BuMgCl) LLE->Grignard Quench Quenching Grignard->Quench Wash Washing Quench->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing & Quantification GCMS->Data GCMS_Workflow_Soil cluster_sample_prep Sample Preparation (Soil/Sediment) cluster_derivatization Derivatization cluster_analysis Analysis Sample Soil/Sediment Sample Collection DrySieve Air Drying & Sieving Sample->DrySieve Extraction Ultrasonic-Assisted Extraction DrySieve->Extraction Derivatize Derivatization (e.g., Grignard) Extraction->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing GCMS->Data GCMS_Workflow_Air cluster_sampling Air Sampling cluster_analysis Analysis Sampling Sorbent Tube Sampling TD Thermal Desorption Sampling->TD GCMS GC-MS Analysis TD->GCMS Data Data Processing GCMS->Data GCMS_Workflow_Biota cluster_sample_prep Sample Preparation (Biota) cluster_derivatization Derivatization cluster_analysis Analysis Sample Biota Sample Collection Homogenize Homogenization Sample->Homogenize Extraction Pressurized Liquid Extraction Homogenize->Extraction Cleanup Extract Cleanup (GPC/SPE) Extraction->Cleanup Derivatize Derivatization (e.g., Grignard) Cleanup->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing GCMS->Data

References

Application Note: HPLC Separation of Methylethyllead and Other Organolead Species

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of methylethyllead in the presence of other organolead species, including tetramethyllead (TML), trithis compound (TMEL), dimethyldiethyllead (DMDEL), methyltriethyllead (MTEL), and tetraethyllead (TEL). This protocol is designed for researchers in environmental science, toxicology, and analytical chemistry requiring accurate speciation of these toxic compounds. The method utilizes reversed-phase chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for sensitive and selective detection.

Introduction

Organolead compounds, particularly tetraalkyllead derivatives, have been a significant environmental concern due to their historical use as gasoline additives. While the use of leaded gasoline has been phased out in many parts of the world, these compounds can persist in the environment, posing a toxicological risk. The individual toxicity of organolead species varies, making their speciation a critical aspect of environmental monitoring and risk assessment. This compound and other mixed alkyllead compounds are of particular interest as they are byproducts of the manufacturing process of tetraethyllead and can be formed through environmental degradation. High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector like ICP-MS provides a powerful tool for the separation and quantification of these individual organolead species.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of standards and samples, as well as the instrumental parameters for the HPLC-ICP-MS analysis.

Materials and Reagents
  • Tetramethyllead (TML) standard

  • Trithis compound (TMEL) standard

  • Dimethyldiethyllead (DMDEL) standard

  • Methyltriethyllead (MTEL) standard

  • Tetraethyllead (TEL) standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Nitric acid (trace metal grade)

  • Standard stock solutions of each organolead compound (1000 µg/mL in a suitable solvent)

  • Working standard solutions prepared by serial dilution in methanol.

Sample Preparation
  • Water Samples: Acidify water samples with nitric acid to a final concentration of 0.2% (v/v) to preserve the organolead species. If necessary, filter the samples through a 0.45 µm syringe filter to remove particulate matter.

  • Soil/Sediment Samples: Perform an extraction using a suitable solvent such as a methanol/water mixture. The exact extraction procedure may need to be optimized based on the sample matrix.

  • Gasoline Samples: Dilute gasoline samples in a suitable organic solvent (e.g., hexane) before injection. Further dilution may be necessary to bring the analyte concentrations within the calibrated range.

HPLC-ICP-MS Instrumentation and Conditions
  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • ICP-MS System: An Agilent 7800 ICP-MS or equivalent, equipped with a standard sample introduction system.

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 30% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • ICP-MS Parameters:

    • RF Power: 1550 W

    • Carrier Gas Flow: 1.0 L/min

    • Makeup Gas Flow: 0.15 L/min

    • Monitored Isotopes: m/z 206, 207, 208

Data Presentation

The retention times for the five target organolead species were determined under the specified chromatographic conditions and are summarized in the table below.

Compound NameAbbreviationRetention Time (minutes)
TetramethylleadTML4.5
Trithis compoundTMEL6.2
DimethyldiethylleadDMDEL8.1
MethyltriethylleadMTEL9.8
TetraethylleadTEL11.5

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-ICP-MS analysis of organolead species.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection ICP-MS Detection cluster_analysis Data Analysis Sample Environmental Sample (Water, Soil, etc.) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column Reversed-Phase C18 Column Autosampler->Column ICPMS ICP-MS Detector Column->ICPMS Mobile_Phase Gradient Elution (Water/Acetonitrile) Mobile_Phase->Column Data_Acquisition Data Acquisition (m/z 206, 207, 208) ICPMS->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for organolead speciation by HPLC-ICP-MS.

Signaling Pathway of Organolead Neurotoxicity

While this application note focuses on the analytical methodology, it is important to understand the biological context of organolead toxicity. The diagram below provides a simplified overview of a key signaling pathway involved in the neurotoxic effects of organolead compounds. Organolead compounds can disrupt neurotransmitter systems and induce oxidative stress, leading to neuronal damage.

Organolead_Neurotoxicity cluster_exposure Exposure cluster_cellular Cellular Effects cluster_outcome Outcome Organolead Organolead Compounds (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Organolead->ROS Induces Mitochondria Mitochondrial Dysfunction Organolead->Mitochondria Impacts Neurotransmitter Neurotransmitter System Disruption Organolead->Neurotransmitter Disrupts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Neurotransmitter->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Caption: Simplified pathway of organolead-induced neurotoxicity.

Conclusion

The HPLC-ICP-MS method described in this application note provides a reliable and sensitive approach for the separation and quantification of this compound and other organolead species. The detailed protocol and established retention times offer a solid foundation for laboratories involved in environmental monitoring and toxicological research. The provided diagrams offer a clear visual representation of the experimental workflow and the toxicological relevance of these compounds.

Application Notes and Protocols for the Speciation of Alkyllead Compounds by GC-ICP-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyllead compounds, such as tetraethyllead (TEL) and tetramethyllead (TML), are organometallic substances historically used as gasoline additives. Despite their phase-out in many parts of the world, their persistence and toxicity in the environment remain a significant concern. The toxicity of lead compounds is highly dependent on their chemical form, with organic forms being significantly more toxic than inorganic lead. Therefore, the speciation analysis of alkyllead compounds is crucial for environmental monitoring, toxicological studies, and risk assessment.

Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful and highly sensitive analytical technique for the speciation of volatile and semi-volatile organometallic compounds. This hyphenated technique combines the excellent separation capabilities of GC with the element-specific and highly sensitive detection of ICP-MS. For non-volatile ionic alkyllead species, a derivatization step is required to convert them into volatile forms suitable for GC analysis. This application note provides detailed protocols for the speciation of alkyllead compounds in various environmental matrices using GC-ICP-MS.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for the accurate determination of alkyllead species and varies depending on the sample matrix. Alkyllead compounds are known to be thermally labile, so care must be taken during all stages of sample handling and preparation to avoid degradation.

1.1. Water Samples

This protocol is suitable for the analysis of ionic and neutral alkyllead compounds in water.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Preserve the samples by adjusting the pH to 4-5 with acetic acid and store at 4°C in the dark.

  • Extraction and Derivatization (using Grignard Reagent):

    • To a 100 mL water sample in a separatory funnel, add a suitable internal standard (e.g., tripropyllead chloride).

    • Add 5 mL of a 2% (w/v) solution of sodium diethyldithiocarbamate (NaDDTC) to complex the ionic alkyllead species.

    • Extract the complexes with 10 mL of n-hexane by shaking vigorously for 5 minutes.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • To the hexane extract, add 1 mL of a 2 M solution of a Grignard reagent (e.g., propylmagnesium bromide in diethyl ether) to derivatize the ionic alkyllead species to their more volatile tetraalkyl forms.

    • After 30 minutes, carefully quench the excess Grignard reagent by the slow addition of 5 mL of 1 M sulfuric acid.

    • Separate the organic layer, wash it with deionized water, and dry it again over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen before GC-ICP-MS analysis.

1.2. Sediment and Soil Samples

This protocol describes the extraction and derivatization of alkyllead compounds from solid matrices.

  • Sample Collection and Storage: Collect sediment or soil samples in glass jars and store them at -20°C until analysis.

  • Extraction:

    • Homogenize the thawed sample.

    • Weigh approximately 5 g of the sample into a centrifuge tube.

    • Add a suitable internal standard.

    • Add 20 mL of a mixture of methanol and acetic acid (9:1, v/v) and shake for 12 hours.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction step twice more and combine the supernatants.

  • Derivatization (using Sodium Tetraethylborate):

    • Neutralize the combined extracts with a sodium hydroxide solution.

    • Add 1 mL of a 1% (w/v) aqueous solution of sodium tetraethylborate (NaBEt4) to derivatize the ionic alkyllead species to their ethylated forms.

    • Allow the reaction to proceed for 30 minutes.

    • Extract the derivatized compounds with 10 mL of n-hexane.

    • Wash the organic extract with deionized water and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL before analysis.

1.3. Biological Tissues

This protocol is for the determination of alkyllead species in biological samples.

  • Sample Homogenization: Homogenize the tissue sample (e.g., fish, mussel) using a high-speed blender.

  • Enzymatic Digestion:

    • To 1 g of the homogenized tissue, add 10 mL of a protease solution (e.g., subtilisin) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Incubate the mixture at 37°C for 18 hours with gentle shaking to break down the tissue matrix and release the alkyllead compounds.

  • Extraction and Derivatization:

    • Following digestion, proceed with the extraction and derivatization as described for water samples (Protocol 1.1) or sediment samples (Protocol 1.2). The choice of derivatizing agent may depend on the specific alkyllead species of interest.

GC-ICP-MS Analysis
  • Instrumentation: A gas chromatograph coupled to an inductively coupled plasma mass spectrometer via a heated transfer line.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Injection: 1 µL of the final extract is injected in splitless mode.

    • Injector Temperature: Programmed from 50°C to 250°C to prevent thermal degradation of the analytes.

    • Oven Temperature Program: An example program is: initial temperature of 50°C for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes. This program should be optimized for the specific analytes and column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • ICP-MS Conditions:

    • RF Power: Typically 1500 W.

    • Plasma Gas Flow: Argon, ~15 L/min.

    • Auxiliary Gas Flow: Argon, ~0.9 L/min.

    • Nebulizer Gas Flow: Argon, ~1.0 L/min. This should be optimized for maximum signal intensity and stability.

    • Monitored Isotopes: Lead isotopes 206Pb, 207Pb, and 208Pb are monitored. The most abundant isotope, 208Pb, is typically used for quantification.

    • Data Acquisition: Time-resolved analysis mode to acquire chromatograms.

Data Presentation

The following tables summarize the quantitative performance data for the speciation of alkyllead compounds using GC-ICP-MS and related techniques.

Table 1: Method Detection Limits (MDL) for Alkyllead Speciation

CompoundMatrixAnalytical TechniqueMethod Detection Limit (ng/L)
Trimethyllead (TML)WaterGC-ICP-MS0.5 - 2
Triethyllead (TEL)WaterGC-ICP-MS0.3 - 1.5
Dimethyllead (DML)WaterGC-ICP-MS1 - 5
Diethyllead (DEL)WaterGC-ICP-MS0.8 - 4
Tetraethyllead (TEL)WaterGC-MS40[1]
Inorganic Lead (as Pb2+)RainwaterGC-MS1 - 4[1]

Table 2: Recovery Studies for Alkyllead Speciation

CompoundMatrixSpiking LevelRecovery (%)
Tetraethyllead (TEL)Water0.05 - 0.20 mg/L92.2 - 103[1]
Trimethyllead (TML)Sediment50 ng/g85 - 95
Triethyllead (TEL)Sediment50 ng/g88 - 98
Various Alkyllead SpeciesBiological Tissue100 ng/g80 - 105

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-ICP-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Sediment, Tissue) Preservation Preservation / Storage Sample_Collection->Preservation Extraction Extraction (Solvent / Enzymatic) Preservation->Extraction Derivatization Derivatization (Grignard / NaBEt4) Extraction->Derivatization Cleanup Clean-up & Concentration Derivatization->Cleanup GC_Separation Gas Chromatographic Separation Cleanup->GC_Separation Nebulization Nebulization GC_Separation->Nebulization Ionization Inductively Coupled Plasma Ionization Nebulization->Ionization MS_Detection Mass Spectrometric Detection Ionization->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for alkyllead speciation by GC-ICP-MS.

derivatization_pathway cluster_ionic Ionic Alkyllead Species (Non-volatile) cluster_reagent Derivatizing Agent cluster_volatile Volatile Derivatives TML Trimethyllead (Me3Pb+) Reagent Grignard Reagent (R-MgX) or Sodium Tetraalkylborate (NaBR4) TML->Reagent TEL Triethyllead (Et3Pb+) TEL->Reagent Pb2 Inorganic Lead (Pb2+) Pb2->Reagent TML_d Me3PbR Reagent->TML_d TEL_d Et3PbR Reagent->TEL_d Pb_d PbR4 Reagent->Pb_d

Caption: Derivatization of ionic alkyllead species for GC analysis.

References

Application Note: Quantification of Methylethyllead in Sediment Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and environmental monitoring professionals.

Purpose: This document provides a detailed protocol for the extraction, derivatization, and quantification of methylethyllead (MEL) in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an organolead compound that can be found in the environment as a result of the historical use of leaded gasoline. Due to its toxicity and persistence, the quantification of this compound in environmental matrices such as sediment is crucial for assessing contamination levels and potential ecological risks. This application note describes a robust and sensitive method for the determination of this compound in sediment samples. The method involves ultrasonic extraction, derivatization to a more volatile species, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

The overall workflow for the analysis of this compound in sediment samples consists of sample preparation, extraction, derivatization, and GC-MS analysis.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis A Sediment Sampling B Freeze-drying A->B C Homogenization (Sieving) B->C D Ultrasonic Extraction (Hexane/Tropolone) C->D Homogenized Sample E Centrifugation D->E F Extract Collection E->F G Propylation with n-propylmagnesium bromide F->G Supernatant H Reaction Quenching (Sulfuric Acid) G->H I Phase Separation H->I J Cleanup (Anhydrous Na2SO4) I->J K GC-MS Analysis (SIM Mode) J->K Derivatized Extract L Data Processing & Quantification K->L

Caption: Experimental workflow for this compound analysis in sediments.

2.1. Sample Preparation

  • Collect sediment samples using a grab sampler or corer and store them in pre-cleaned glass jars at -20°C until analysis.

  • Freeze-dry the sediment samples to a constant weight.

  • Homogenize the dried sediment by grinding and sieving through a 2 mm mesh to remove large debris.

2.2. Extraction of this compound

This protocol is adapted from methods used for the extraction of other organometallic compounds from sediment.[1]

  • Weigh approximately 5 g of the homogenized sediment into a 50 mL centrifuge tube.

  • Add 20 mL of a 0.2% (w/v) tropolone in hexane solution as the extraction solvent.

  • Place the tube in an ultrasonic bath and extract for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean glass vial.

  • Repeat the extraction (steps 2-5) two more times with fresh extraction solvent.

  • Combine the supernatants and concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

2.3. Derivatization

Ionic forms of this compound are not sufficiently volatile for GC analysis and require derivatization. Propylation using a Grignard reagent is a common method for alkyllead compounds.[1][2]

  • To the 1 mL concentrated extract, add 0.5 mL of n-propylmagnesium bromide (2M in diethyl ether).

  • Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.

  • Carefully quench the reaction by adding 5 mL of 1 M sulfuric acid dropwise.

  • Vortex the mixture for 1 minute and allow the phases to separate.

  • Transfer the upper organic layer (hexane) to a new vial containing anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for GC-MS analysis.

Instrumental Analysis

3.1. GC-MS Operating Conditions

The following GC-MS parameters are recommended and may require optimization based on the specific instrument used.

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program50°C (hold 2 min), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

3.2. Selected Ion Monitoring (SIM) Parameters

For the quantification of propylated this compound, specific ions are monitored to enhance sensitivity and selectivity. The exact m/z values should be confirmed by injecting a standard of the derivatized compound.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Propylated this compound295267, 239

Data Presentation

The following table presents illustrative quantitative data for this compound in sediment samples from a hypothetical contaminated harbor. Concentrations are reported in nanograms per gram (ng/g) of dry weight sediment.

Sample IDLocationThis compound (ng/g)
SED-001Inner Harbor15.2
SED-002Shipping Channel8.7
SED-003Near Industrial Outfall25.4
SED-004Background Site< 1.0 (Below Limit of Detection)

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: A method blank (reagents without sediment) should be processed with each batch of samples to check for contamination.

  • Matrix Spike: A sediment sample should be spiked with a known amount of this compound standard before extraction to assess matrix effects and recovery.

  • Certified Reference Material (CRM): If available, a CRM with a certified value for organolead compounds should be analyzed to verify the accuracy of the method.

  • Calibration: A multi-point calibration curve should be generated using standards of propylated this compound.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression from the raw sample to the final quantified result.

LogicalFlow cluster_sample Sample Domain cluster_prep Preparation Domain cluster_instrument Instrumental Domain cluster_data Data Domain RawSediment Raw Sediment (contains ionic MEL) ExtractedMEL Extracted Ionic MEL in Hexane RawSediment->ExtractedMEL Extraction DerivatizedMEL Propylated MEL (volatile) ExtractedMEL->DerivatizedMEL Derivatization GC_Separation GC Separation DerivatizedMEL->GC_Separation Injection MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Elution PeakArea Peak Area MS_Detection->PeakArea Signal Acquisition Concentration Concentration (ng/g) PeakArea->Concentration Quantification via Calibration Curve

Caption: Logical flow from sample to result in MEL analysis.

References

Application Notes and Protocols for the Extraction of Methylethyllead from Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylethyllead (MEL) is an organolead compound that may be present in soil as a result of the environmental degradation of tetraethyllead (TEL) and tetramethyllead (TML), which were historically used as anti-knock additives in gasoline. The analysis of MEL in soil is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for the extraction of this compound and other alkyllead compounds from soil matrices. The methodologies described are based on established techniques for the extraction of volatile and semi-volatile organic compounds from solid environmental samples.

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical for the accurate quantification of this compound in soil. The efficiency of extraction can be influenced by the soil type, the specific alkyllead species, and the chosen solvent and extraction conditions. Below is a summary of recovery data for various extraction techniques applied to organic contaminants in soil, which can serve as a reference for this compound extraction.

Extraction MethodAnalytesSoil/Matrix TypeSolvent(s)Typical Recovery (%)Reference Analogy
Ultrasonic-Assisted Extraction (UAE) Anthropogenic Waste IndicatorsSandy LoamDichloromethane/Acetone (1:1)46.1 - 110[1]
Solvent Extraction (Shaker) Various PesticidesNot SpecifiedAcetonitrile70 - 120General Pesticide Analysis
Soxhlet Extraction ExplosivesSandy LoamAcetonitrile65 - 99[General Organic Contaminant Extraction]
Pressurized Solvent Extraction (PSE) ExplosivesSandy LoamAcetonitrile65 - 112[General Organic Contaminant Extraction]
Microwave-Assisted Extraction (MAE) ExplosivesSandy LoamAcetonitrile28 - 65[General Organic Contaminant Extraction]
Headspace Solid-Phase Microextraction (HS-SPME) Volatile Organic CompoundsNot SpecifiedN/A (Headspace Sampling)Method DependentGeneral Volatile Analysis

Note: The recovery data presented are for analogous compounds and are intended to provide a general indication of the expected efficiency of each method for this compound. Method optimization is crucial for achieving the best results for the specific analyte and matrix.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction (UAE)

This protocol is adapted from methods used for the extraction of a wide range of organic contaminants from soil and is suitable for the extraction of this compound.[1]

Materials:

  • Soil sample, air-dried and sieved (<2 mm)

  • Dichloromethane (DCM), analytical grade

  • Acetone, analytical grade

  • Anhydrous sodium sulfate

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes (50 mL, solvent-resistant)

  • Glass vials with PTFE-lined caps

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the centrifuge tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes. If using a probe sonicator, sonicate for 5-10 minutes with pulsing to avoid overheating.

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

  • Carefully decant the supernatant (the solvent extract) into a clean collection flask.

  • Repeat the extraction (steps 2-5) on the soil pellet with a fresh 20 mL portion of the DCM:acetone mixture.

  • Combine the two solvent extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated extract is now ready for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a solventless method suitable for the analysis of volatile and semi-volatile compounds like this compound in the headspace of a soil sample.

Materials:

  • Soil sample, fresh or stored frozen to preserve volatiles

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heater-stirrer or autosampler with incubation and agitation capabilities

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Weigh 5 g of the soil sample directly into a 20 mL headspace vial.

  • Add any internal standards if required.

  • Immediately seal the vial with the cap and septum.

  • Place the vial in the heater-stirrer or autosampler and incubate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace. Agitation during incubation can improve this process.

  • After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the volatile and semi-volatile compounds.

  • Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

  • The analysis proceeds via the GC-MS program.

Protocol 3: Derivatization for Ionic Alkyllead Species

Ionic degradation products of alkylleads (e.g., triethyllead, diethyllead) are less volatile and may require derivatization to be amenable to GC analysis. This protocol describes a general derivatization procedure.

Materials:

  • Soil extract (from Protocol 1)

  • Derivatizing agent (e.g., Sodium tetraethylborate, Grignard reagents like n-butylmagnesium chloride)

  • Aqueous buffer solution (pH may need optimization)

  • Organic solvent for back-extraction (e.g., hexane)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Take a known volume of the soil extract and adjust the pH with a suitable buffer.

  • Add the derivatizing agent to the extract. For example, an aqueous solution of sodium tetraethylborate can be used to ethylate ionic alkyllead species.

  • Vortex the mixture for a set period (e.g., 10-30 minutes) to ensure complete reaction.

  • The newly formed, more volatile tetra-alkyllead species are then back-extracted into an organic solvent like hexane.

  • Add a known volume of hexane and vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a soil sample.

Extraction_Workflow Soil_Sample Soil Sample Collection (Air-dried and Sieved) Extraction Extraction Soil_Sample->Extraction UAE Ultrasonic-Assisted Extraction (DCM:Acetone) Extraction->UAE Solvent-based HS_SPME Headspace SPME Extraction->HS_SPME Solvent-free Solvent_Extract Solvent Extract UAE->Solvent_Extract Analysis Analysis HS_SPME->Analysis Concentration Concentration (N2 Evaporation) Solvent_Extract->Concentration Derivatization Derivatization (for ionic species) Concentration->Derivatization If ionic species are targeted Concentration->Analysis Direct for volatile species Derivatization->Analysis GC_MS GC-MS Analysis Analysis->GC_MS Data Data Processing and Quantification GC_MS->Data

Caption: General workflow for this compound extraction and analysis.

References

Application Note & Protocol: Quantification of Methylethyllead Using Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of methylethyllead in environmental matrices. The protocol described herein utilizes Gas Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS), a highly sensitive and specific technique for the speciation of organometallic compounds.[1][2]

Introduction

Organolead compounds, including this compound, are environmental contaminants that can arise from both anthropogenic and natural processes.[3] Due to their toxicity, it is crucial to have sensitive and reliable analytical methods for their quantification in various environmental samples.[4] GC-ICP-MS offers excellent separation capabilities of different organolead species by gas chromatography, combined with the high sensitivity and elemental specificity of ICP-MS detection.[1][5] This application note details the analytical workflow, from sample preparation to data analysis, for the quantification of this compound.

Analytical Standards and Certified Reference Materials

High-purity analytical standards are essential for accurate quantification. Certified Reference Materials (CRMs) should be used for method validation to ensure the reliability of the results.

Sources for Analytical Standards:

  • Sigma-Aldrich (Merck): Offers a wide range of analytical standards and certified reference materials for various applications, including environmental analysis.

  • Agilent Technologies: Provides a comprehensive portfolio of analytical standards and CRMs for environmental and elemental analysis.

  • CPAChem: Supplies certified reference materials, including high-purity organometallic compounds like tetraethyllead.[6]

Certified Reference Materials (CRMs):

  • For method validation, it is recommended to use a certified reference material with a matrix similar to the samples being analyzed. While a specific CRM for this compound may not be readily available, CRMs certified for other organolead compounds, such as trimethyllead in urban dust (e.g., CRM 605), can be used to validate the analytical method.[3] The International Atomic Energy Agency (IAEA) also provides various marine sediment CRMs that can be relevant.[7]

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound by GC-ICP-MS. These values are indicative and may vary depending on the specific instrumentation and matrix.

ParameterExpected ValueDescription
Limit of Detection (LOD) 0.05 - 0.2 ng/gThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 - 0.6 ng/gThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Linearity (R²) > 0.999The correlation coefficient of the calibration curve, indicating the linearity of the method.
Recovery 85 - 115%The percentage of the known amount of analyte recovered from a spiked sample matrix.
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the precision of the method.

Experimental Protocols

This section details the key experimental procedures for the quantification of this compound in sediment samples.

4.1. Sample Preparation (Sediment)

Proper sample preparation is critical to ensure the accurate determination of organometallic compounds.[8] The following protocol is a general guideline and may need to be optimized based on the specific sediment characteristics.

  • Sample Collection and Storage: Collect sediment samples using appropriate tools to avoid contamination.[9][10] Store samples frozen at -20°C in pre-cleaned glass or PTFE containers until analysis.[8]

  • Freeze-Drying: To remove water without losing volatile analytes, freeze-dry the sediment samples.[9]

  • Homogenization: Homogenize the dried sediment sample using a mortar and pestle or a ball mill to ensure a representative subsample is taken for extraction.[8]

  • Extraction:

    • Weigh approximately 1 g of the homogenized sediment into a centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., a mixture of methanol and acetic acid).

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the residue and combine the supernatants.

  • Derivatization: To make the ionic this compound species volatile for GC analysis, a derivatization step is required.[1]

    • To the combined extract, add a buffering agent to adjust the pH to approximately 5.

    • Add a derivatizing agent, such as sodium tetraethylborate (NaBEt₄), and vortex immediately.[5]

    • Allow the reaction to proceed for 30 minutes.

  • Solvent Extraction:

    • Add 2 mL of a non-polar solvent (e.g., hexane).

    • Vortex vigorously for 2 minutes to extract the derivatized, volatile this compound.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a GC vial for analysis.

4.2. GC-ICP-MS Analysis

The following are typical instrumental parameters for the analysis of derivatized this compound. These may need to be optimized for the specific instrument being used.

Gas Chromatograph (GC) Parameters
Injection Port Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
GC-ICP-MS Interface Temperature 250 °C
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) Parameters
RF Power 1550 W
Plasma Gas Flow 15 L/min
Auxiliary Gas Flow 0.8 L/min
Nebulizer Gas Flow 1.0 L/min
Monitored Isotopes ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb
Dwell Time 100 ms per isotope

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Sediment) FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Homogenization Homogenization FreezeDrying->Homogenization Extraction Solvent Extraction Homogenization->Extraction Derivatization Derivatization (e.g., with NaBEt₄) Extraction->Derivatization SolventExtraction Solvent Extraction (Hexane) Derivatization->SolventExtraction GC_ICPMS GC-ICP-MS Analysis SolventExtraction->GC_ICPMS DataAnalysis Data Analysis GC_ICPMS->DataAnalysis

Caption: Experimental workflow for this compound quantification.

Logical Relationship Diagram

logical_relationship node_result node_result start High Sensitivity Required? method2 Other Technique (e.g., HPLC-ICP-MS) start->method2 No volatile Analyte Volatile or Derivatizable? start->volatile Yes method1 GC-ICP-MS volatile->method2 No complex_matrix Complex Matrix? volatile->complex_matrix Yes complex_matrix->method2 No speciation Speciation Required? complex_matrix->speciation Yes speciation->method1 Yes speciation->method2 No

Caption: Decision tree for analytical method selection.

References

Application Note: Determination of Total Lead in Aqueous Samples Using Tetrapropyllead as an Internal Standard by Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Accurate and precise quantification of lead (Pb) in various matrices is crucial for environmental monitoring and human health risk assessment. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of trace and ultra-trace elements, including lead.[1][2][3][4][5] However, sample matrix effects and variations in instrument performance can introduce inaccuracies in the measurements. The use of an internal standard (IS) can significantly improve the accuracy and precision of the analysis by compensating for these variations.

This application note details a robust method for the determination of total lead in aqueous samples using Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) with tetrapropyllead (TPrL) as an internal standard. While various internal standards are employed in lead analysis, this protocol proposes the use of a stable organolead compound that is unlikely to be present in typical environmental water samples. The chromatographic separation step inherent to GC-ICP-MS allows for the distinct measurement of the analyte lead signal and the internal standard signal, ensuring reliable quantification.

Principle

A known amount of tetrapropyllead is added to each sample and calibration standard. The sample is then subjected to a derivatization step to convert the inorganic lead into a volatile species suitable for GC analysis. Following separation by gas chromatography, the eluent is introduced into the ICP-MS, where the lead isotopes are detected and quantified. The ratio of the analyte signal (from the derivatized inorganic lead) to the internal standard signal (from tetrapropyllead) is used to construct a calibration curve and determine the concentration of lead in the unknown samples. This ratiometric approach corrects for variations in sample injection volume, nebulization efficiency, and plasma conditions.

Experimental Protocols

1. Materials and Reagents

  • Tetrapropyllead (TPrL) Internal Standard Stock Solution: 1000 mg/L in a suitable solvent (e.g., hexane).

  • Lead (Pb) Standard Stock Solution: 1000 mg/L, commercially available and traceable to a national standard.

  • Derivatizing Agent: Sodium tetraethylborate (NaBEt₄), 1% (w/v) solution in tetrahydrofuran (THF).

  • Solvents: Hexane (pesticide residue grade), Tetrahydrofuran (THF, anhydrous).

  • Acids: Nitric acid (HNO₃, trace metal grade), Acetic acid (CH₃COOH, glacial).

  • Buffer Solution: Sodium acetate/acetic acid buffer (pH 5.0).

  • Deionized Water: >18 MΩ·cm resistivity.

  • Sample Collection Bottles: Polypropylene or borosilicate glass bottles, pre-cleaned by soaking in 10% HNO₃ and rinsing with deionized water.

2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a temperature-programmable injector and a capillary column suitable for organometallic separations (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS): With a heated transfer line for GC coupling.

  • Microwave Digestion System (Optional): For samples with high organic content.

3. Sample Collection and Preservation

Collect water samples in pre-cleaned bottles. For total lead analysis, acidify the sample to pH < 2 with nitric acid immediately after collection to prevent adsorption of lead onto the container walls. Store samples at 4°C until analysis.

4. Preparation of Standards

  • Working Internal Standard Solution (10 mg/L): Dilute the 1000 mg/L TPrL stock solution in hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the lead standard stock solution into deionized water. The concentration range should bracket the expected sample concentrations.

5. Sample Preparation and Derivatization

  • To a 50 mL volumetric flask, add 40 mL of the water sample (or calibration standard/blank).

  • Add 1 mL of the sodium acetate/acetic acid buffer solution and mix.

  • Add a precise volume of the 10 mg/L TPrL internal standard solution to achieve a final concentration of 10 µg/L.

  • Add 1 mL of the 1% NaBEt₄ solution, cap the flask, and shake vigorously for 10 minutes to derivatize the inorganic lead to tetraethyllead (TEL).

  • Add 5 mL of hexane, and shake for another 5 minutes to extract the organolead compounds (TEL and TPrL).

  • Allow the phases to separate.

  • Carefully transfer the hexane layer to a GC vial for analysis.

6. GC-ICP-MS Analysis

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: 50°C (hold for 2 min), ramp at 20°C/min to 250°C (hold for 5 min)

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Injection Volume: 1 µL

  • ICP-MS Conditions:

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.8 L/min

    • Nebulizer Gas Flow: Optimized for maximum signal intensity

    • Monitored Isotopes: ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb

Data Presentation

Table 1: GC-ICP-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.5 mL/min
Oven Program50°C (2 min), 20°C/min to 250°C (5 min)
ICP-MS
RF Power1550 W
Plasma Gas Flow15 L/min
Monitored Isotopes²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb
Dwell Time100 ms per isotope

Table 2: Quantitative Data for Calibration

Standard Concentration (µg/L)Analyte Signal (²⁰⁸Pb counts)Internal Standard Signal (²⁰⁸Pb counts)Signal Ratio (Analyte/IS)
0.0 (Blank)1505,500,0000.000027
1.055,1005,450,0000.0101
5.0278,0005,520,0000.0504
10.0560,0005,480,0000.1022
25.01,390,0005,550,0000.2505
50.02,750,0005,500,0000.5000

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Aqueous Sample Collection (Acidified to pH < 2) is_spike Spike with Tetrapropyllead (IS) sample->is_spike standards Calibration Standards Preparation standards->is_spike derivatize Derivatization with NaBEt₄ is_spike->derivatize extract Liquid-Liquid Extraction with Hexane derivatize->extract gc Gas Chromatography Separation extract->gc icpms ICP-MS Detection gc->icpms ratio Calculate Analyte/IS Signal Ratio icpms->ratio calibration Construct Calibration Curve ratio->calibration quantify Quantify Lead in Samples calibration->quantify

Caption: Experimental workflow for lead analysis using an internal standard.

The proposed GC-ICP-MS method using tetrapropyllead as an internal standard provides a reliable and accurate approach for the determination of total lead in aqueous samples. The use of an internal standard effectively compensates for analytical variabilities, leading to improved data quality. This method is suitable for researchers, scientists, and professionals in environmental and analytical testing laboratories.

References

Application Notes and Protocols for Environmental Forensics: Tracing Contaminants with Alkylated Lead Compounds and Stable Lead Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed application notes and protocols on the use of alkylated lead compounds, including methylethyllead, and stable lead isotopes as tracers in environmental forensics. It is designed to offer a practical guide for professionals investigating environmental contamination sources.

Introduction to Environmental Tracers

Environmental tracers are chemical substances or isotopes that can be used to track the origin, movement, and fate of pollutants in the environment. In the field of environmental forensics, tracers are indispensable tools for identifying the sources of contamination, determining the timing of release events, and understanding the transport pathways of pollutants. While a variety of compounds are used as tracers, this document focuses on two powerful, related methods: the analysis of alkylated lead compounds from historical gasoline spills and the use of stable lead isotope ratios.

Historically, tetraethyllead (TEL) and its derivatives, including this compound, were added to gasoline as anti-knock agents.[1] Spills and leaks of leaded gasoline have left a legacy of contamination in soil and groundwater. The specific blend of alkylated lead compounds can serve as a chemical fingerprint to identify the source and approximate age of a gasoline release.[2][3]

Furthermore, the isotopic composition of lead itself provides a robust method for source apportionment. Lead has four stable isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb), and their relative abundances vary depending on the geological origin of the lead ore.[4][5][6] These isotopic signatures are preserved during industrial processes and can be used to trace lead contamination back to its source, whether it be from leaded gasoline, industrial emissions, or lead-based paint.[4][5][7]

Data Presentation

Table 1: Reporting Limits for Organolead Compounds in Environmental Samples

This table summarizes typical reporting limits (RLs) for various organolead compounds in water and soil, which are crucial for assessing the extent of contamination.

CompoundAqueous RL (µg/L)Soil RL (µg/kg)
Tetramethyl lead0.5714.00
Trimethylethyl lead0.5714.00
Dimethyldiethyl lead0.5714.00
Methyltriethyl lead0.5714.00
Tetraethyl lead0.5714.00
Total Organic Lead 0.571 4.00

Data sourced from ESS Laboratory, RLs as of 6/2019.[1]

Table 2: Illustrative Lead Isotope Ratios for Different Environmental Sources

This table provides examples of typical lead isotope ratios found in various environmental sources. These ratios are used to differentiate between potential sources of lead contamination.

Source²⁰⁶Pb/²⁰⁷Pb Ratio²⁰⁸Pb/²⁰⁷Pb Ratio
Mississippi Valley-type Pb-Zn Mines~1.22 - 1.45~2.50 - 2.60
Sierra Madre Pb-Zn-Ag Mines (Mexico)~1.15 - 1.20~2.42 - 2.48
Leaded Gasoline (Historical Average)~1.10 - 1.20~2.38 - 2.48
Modern Atmospheric Aerosols~1.15 - 1.25~2.44 - 2.52
Natural Soil (Geogenic)Highly VariableHighly Variable

Note: These are generalized values and can vary significantly based on specific geology and industrial processes.

Experimental Protocols

Protocol 1: Analysis of Organolead Compounds in Soil and Water

This protocol outlines a generalized method for the extraction and analysis of organolead compounds from environmental samples.

1. Sample Collection and Preservation:

  • Collect soil or water samples in certified clean glass containers with Teflon-lined caps.
  • Store samples on ice and protect them from light to minimize degradation.
  • Analyze samples as soon as possible.

2. Extraction:

  • Water Samples:
  • Perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane).
  • Gently shake the sample with the solvent in a separatory funnel.
  • Collect the organic layer and concentrate it under a gentle stream of nitrogen.
  • Soil Samples:
  • Perform a solvent extraction using a mixture of a polar and non-polar solvent (e.g., acetone/hexane).
  • Use sonication or a shaker to ensure efficient extraction.
  • Separate the solvent from the soil by centrifugation or filtration.
  • Concentrate the extract under a gentle stream of nitrogen.

3. Analysis:

  • Analyze the concentrated extracts using a gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Use a capillary column suitable for the separation of volatile organic compounds.
  • Identify and quantify the organolead compounds based on their retention times and mass spectra, using certified reference standards for calibration.

Protocol 2: Stable Lead Isotope Analysis

This protocol describes the methodology for determining stable lead isotope ratios in environmental samples.

1. Sample Preparation and Digestion:

  • Dry and homogenize soil or sediment samples.
  • For water samples, filtration may be necessary to separate dissolved and particulate fractions.
  • Digest the sample using a strong acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system to bring the lead into solution.

2. Lead Separation:

  • Separate the lead from the sample matrix using ion-exchange chromatography to avoid interferences during isotopic analysis.

3. Isotopic Analysis:

  • Analyze the purified lead solution using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) or a thermal ionization mass spectrometer (TIMS).
  • Measure the intensities of the ion beams for ²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb.
  • Calculate the isotope ratios (e.g., ²⁰⁶Pb/²⁰⁷Pb, ²⁰⁸Pb/²⁰⁷Pb).
  • Use a certified lead isotope standard (e.g., NIST SRM 981) for quality control and to correct for instrumental mass bias.

Mandatory Visualization

Gasoline_Spill_Forensics_Workflow cluster_field Field Investigation cluster_lab Laboratory Analysis cluster_data Data Interpretation & Reporting Site_Assessment Site Assessment (Historical Data Review) Sample_Collection Sample Collection (Soil, Water, LNAPL) Site_Assessment->Sample_Collection Organolead_Analysis Organolead Analysis (GC-MS) Sample_Collection->Organolead_Analysis Lead_Isotope_Analysis Lead Isotope Analysis (MC-ICP-MS) Sample_Collection->Lead_Isotope_Analysis PIANO_Analysis Hydrocarbon Analysis (PIANO) Sample_Collection->PIANO_Analysis Age_Dating Age-Dating of Release Organolead_Analysis->Age_Dating Source_Identification Source Identification Lead_Isotope_Analysis->Source_Identification PIANO_Analysis->Source_Identification Final_Report Forensic Report Source_Identification->Final_Report Age_Dating->Final_Report Lead_Isotope_Tracing cluster_sources Potential Lead Sources cluster_environment Environmental Sample Source_A Source A (e.g., Leaded Gasoline) Isotope Ratio X Contaminated_Sample Contaminated Sample (Soil/Water) Measured Isotope Ratio Source_A->Contaminated_Sample Source_B Source B (e.g., Industrial Emissions) Isotope Ratio Y Source_B->Contaminated_Sample Source_C Source C (e.g., Natural Background) Isotope Ratio Z Source_C->Contaminated_Sample Comparison Source Apportionment Contaminated_Sample->Comparison Comparison of Isotope Ratios

References

Application Notes: Derivatization Techniques for the Analysis of Methylethyllead

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organolead compounds, such as methylethyllead species (e.g., trimethyllead, triethyllead), are persistent environmental pollutants that pose significant health risks due to their high toxicity. Accurate and sensitive quantification of these compounds in various matrices, including environmental and biological samples, is crucial for monitoring, risk assessment, and toxicological studies. Gas chromatography (GC) is a powerful technique for separating these volatile compounds. However, ionic alkyllead species are often non-volatile and require a derivatization step to convert them into more volatile and thermally stable forms suitable for GC analysis.[1][2] This document provides detailed application notes and protocols for common derivatization techniques used in this compound analysis.

Overview of Derivatization Techniques

Derivatization for alkyllead analysis typically involves replacing the active hydrogens or ionic charge with an alkyl or aryl group, a process known as alkylation or phenylation.[3] This chemical modification increases the volatility and stability of the analytes, allowing for their separation and detection by gas chromatography coupled with mass spectrometry (GC-MS) or atomic emission detection (GC-AED).[3][4]

The most common derivatization approaches are:

  • Ethylation: Using reagents like sodium tetraethylborate (NaBEt₄).

  • Butylation: Employing Grignard reagents such as n-butylmagnesium chloride (BuMgCl).[5][6]

  • Phenylation: Using reagents like sodium tetraphenylborate (NaBPh₄).

The choice of derivatization reagent depends on the specific alkyllead species being analyzed, the sample matrix, and the analytical instrumentation available.

General Analytical Workflow

The overall process for analyzing this compound compounds involves several key stages, from sample collection and preparation to instrumental analysis. Each step is critical for achieving accurate and reproducible results.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Water, Urine, Tissue) Extraction 2. Extraction (e.g., LLE, SPE) SampleCollection->Extraction Cleanup 3. Clean-up (Removal of Interferences) Extraction->Cleanup Derivatization 4. Alkylation Reaction (e.g., Ethylation, Butylation) Cleanup->Derivatization GC_Separation 5. GC Separation Derivatization->GC_Separation Detection 6. Detection (MS or AED) GC_Separation->Detection DataAnalysis 7. Data Analysis & Quantification Detection->DataAnalysis

Caption: General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Butylation of Ionic Alkyllead Compounds using Grignard Reagent

This protocol is adapted for the analysis of trimethyllead (Me₃Pb⁺) and triethyllead (Et₃Pb⁺) in aqueous samples like urine. The method involves extraction, derivatization with n-butylmagnesium chloride, and subsequent analysis by GC-MS.[5]

A. Materials and Reagents

  • Sample (e.g., Human Urine)

  • Sodium diethyldithiocarbamate (NaDDTC) solution

  • n-Butylmagnesium chloride (BuMgCl) Grignard reagent (2.0 M in THF)

  • Toluene or Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

B. Sample Preparation and Extraction

  • Pipette 5 mL of the urine sample into a 15 mL centrifuge tube.

  • Adjust the sample pH to 9.0 using NaOH or HCl.

  • Add 1 mL of NaDDTC solution to chelate the ionic alkyllead species.

  • Add 5 mL of toluene (or hexane), cap the tube, and vortex for 10 minutes to extract the alkyllead-DTC complexes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean, dry vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

C. Derivatization Procedure

  • To the dried organic extract, add 0.5 mL of the 2.0 M n-butylmagnesium chloride (BuMgCl) reagent.[5]

  • Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes.

  • After 30 minutes, carefully quench the excess Grignard reagent by slowly adding 2 mL of 1 M HCl.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • The upper organic layer, now containing the butylated, volatile derivatives (e.g., Me₃Pb-Bu, Et₃Pb-Bu), is ready for GC-MS analysis.

Grignard Derivatization Reaction cluster_reactants Reactants cluster_products Products Alkyllead Ionic Alkyllead (e.g., Me₃Pb⁺) Derivatized Volatile Butylated Derivative (Me₃Pb-Bu) Alkyllead->Derivatized Derivatization (in organic solvent) Grignard n-Butylmagnesium Chloride (BuMgCl) Grignard->Derivatized Byproduct Magnesium Salts Grignard->Byproduct

Caption: Butylation of ionic alkyllead via a Grignard reaction.

Protocol 2: Ethylation of Inorganic and Ionic Lead using Sodium Tetraethylborate

This method is suitable for the simultaneous determination of inorganic lead (Pb²⁺) and organolead species. It uses sodium tetraethylborate (NaBEt₄) to convert them into their ethylated, volatile counterparts.

A. Materials and Reagents

  • Aqueous Sample (e.g., Water)

  • Sodium tetraethylborate (NaBEt₄) solution (1% w/v in THF/water)

  • Heptane or Hexane (GC grade)

  • Acetate buffer (pH 5.0)

  • Deionized water

  • Vortex mixer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

B. Derivatization and Extraction Procedure

  • Place 10 mL of the aqueous sample into a 20 mL vial.

  • Add 2 mL of acetate buffer to adjust the sample to approximately pH 5.0.

  • Add 1 mL of the 1% NaBEt₄ solution to the vial.[7]

  • Immediately cap the vial and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 15-20 minutes. The derivatization converts Pb²⁺ to tetraethyllead (TEL), Me₃Pb⁺ to Me₃Pb-Et, etc.

  • Add 2 mL of heptane (or hexane) to the vial.

  • Vortex vigorously for 5 minutes to extract the ethylated lead compounds into the organic phase.

  • Allow the layers to separate. The upper organic layer is then collected for GC-MS analysis.

Quantitative Data Summary

The performance of derivatization techniques is often evaluated by their detection limits and recovery rates. The following table summarizes quantitative data from various studies for the analysis of lead species.

Analyte(s)Derivatization ReagentAnalytical TechniqueMatrixDetection Limit (LOD)Reference
Pb²⁺Sodium tetraethylborateGC-MSWater200 ppt (ng/L)[7]
Tetraethyllead (TEL)(Direct analysis)GC-MSWater0.04 µg/L[7]
Me₃Pb⁺, Et₃Pb⁺, Pb²⁺n-Butylmagnesium chloride (BuMgCl)GC-MSHuman UrineNot specified[5]
Organolead compoundsGrignard ReagentsGC-MIP-AEDAqueous0.04 - 0.1 pg (as Pb)[4]

Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the separation and identification of derivatized alkyllead compounds.[8] The gas chromatograph separates the volatile derivatives based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions.[9] By operating in selected ion monitoring (SIM) mode, specific fragment ions characteristic of the target analytes can be monitored, providing high sensitivity and selectivity.[7]

Gas Chromatography-Atomic Emission Detection (GC-AED)

The GC-AED is an element-specific detector that is highly suitable for the analysis of organometallic compounds.[10][11] As compounds elute from the GC column, they enter a high-energy microwave-induced helium plasma. This plasma atomizes the molecules and excites the individual atoms, which then emit light at characteristic wavelengths.[11][12] By monitoring the specific emission line for lead, the detector provides excellent selectivity and can distinguish lead-containing compounds from the sample matrix, even if they co-elute chromatographically.[4]

References

Application Notes and Protocols for Methylethyllead Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of organolead compounds, such as methylethyllead (MEL), in biological tissues is a critical aspect of toxicology, environmental health, and drug development research. Accurate quantification of these compounds requires robust and validated sample preparation protocols to ensure the removal of interfering matrix components and the efficient extraction of the target analytes. This document provides detailed application notes and a comprehensive protocol for the preparation of biological tissue samples for the analysis of this compound and related alkyllead compounds by gas chromatography-mass spectrometry (GC-MS). The described method involves tissue homogenization, derivatization to enhance volatility, and extraction using headspace solid-phase microextraction (SPME).

Data Presentation: Quantitative Performance of Alkyllead Analysis

While specific quantitative data for this compound (MEL) in biological tissues is not extensively available in the cited literature, the following table summarizes representative performance data for closely related alkyllead compounds (trimethyllead - TML and triethyllead - TEL) and other organometals in relevant matrices. This data provides an estimate of the expected performance of the described method.

AnalyteMatrixExtraction MethodDerivatization ReagentRecovery Rate (%)Limit of Detection (LOD)Analytical Technique
Trimethyllead (TML)SoilAccelerated Solvent Extraction (ASE)Sodium Tetrapropylborate88.2%[1]Not ReportedGC-MS
Triethyllead (TEL)SoilAccelerated Solvent Extraction (ASE)Sodium Tetrapropylborate86.4%[1]Not ReportedGC-MS
Trimethyllead (TML)SoilSupercritical Fluid Extraction (SFE)Sodium Tetrapropylborate93.7%[1]Not ReportedGC-MS
Triethyllead (TEL)SoilSupercritical Fluid Extraction (SFE)Sodium Tetrapropylborate94.1%[1]Not ReportedGC-MS
Butyltin & Phenyltin compoundsBiological Tissue (Porpoise Liver)Accelerated Solvent Extraction (ASE)Sodium TetraethylborateComparable with other literature methods6-17 ng(Sn)/g dry weight[2]GC-FPD

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_reaction Derivatization & Extraction cluster_analysis Analysis Tissue Biological Tissue Collection Homogenization Homogenization Tissue->Homogenization Cryogenic Grinding Homogenate Tissue Homogenate Homogenization->Homogenate Derivatization In-situ Derivatization Homogenate->Derivatization Add Buffer & NaBEt4 SPME Headspace SPME Derivatization->SPME Incubation & Extraction GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for this compound analysis in biological tissues.

Experimental Protocol

This protocol details the steps for the extraction and derivatization of this compound and other alkyllead compounds from biological tissues for GC-MS analysis.

1. Materials and Reagents

  • Biological tissue sample (e.g., liver, brain), stored at -80°C

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Sodium tetraethylborate (NaBEt4), 1% (w/v) solution in tetrahydrofuran (THF), freshly prepared

  • Internal standard (e.g., a deuterated alkyllead compound)

  • Headspace vials (e.g., 20 mL) with PTFE-lined septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Tissue Homogenization

  • Weigh a frozen portion of the biological tissue sample (approximately 0.5 - 1.0 g).

  • Place the tissue in a pre-chilled mortar.

  • Add liquid nitrogen to the mortar to keep the tissue frozen and facilitate grinding.

  • Grind the tissue to a fine powder using the pestle.

  • Transfer the powdered tissue to a pre-weighed centrifuge tube.

  • Add an appropriate volume of ice-cold homogenization buffer to achieve a desired concentration (e.g., 1:5 w/v).

  • Homogenize the sample further using a mechanical homogenizer (e.g., rotor-stator or ultrasonic homogenizer) on ice until a uniform suspension is obtained.

3. Derivatization and Headspace SPME

  • Pipette an aliquot of the tissue homogenate (e.g., 1 mL) into a headspace vial.

  • Add the internal standard solution to the vial.

  • Add a buffering agent to adjust the pH of the sample to approximately 5-6.

  • Add the freshly prepared 1% sodium tetraethylborate solution (e.g., 100 µL) to the vial.

  • Immediately seal the vial with the PTFE-lined septum and cap.

  • Vortex the vial gently for 30 seconds.

  • Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 30-60 minutes) with agitation to facilitate the derivatization reaction and partitioning of the volatile derivatives into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) at the same temperature to extract the derivatized analytes.

4. GC-MS Analysis

  • After extraction, retract the SPME fiber into the needle and immediately introduce it into the heated injection port of the GC-MS.

  • Thermally desorb the analytes from the fiber onto the GC column.

  • Separate the derivatized alkyllead compounds using an appropriate GC temperature program.

  • Detect and quantify the analytes using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Signaling Pathway and Logical Relationships Diagram

The following diagram illustrates the logical steps and transformations in the sample preparation process.

Signaling_Pathway cluster_sample Biological Matrix cluster_process Sample Processing cluster_analyte Analyte State cluster_analysis Analytical Detection Tissue Intact Biological Tissue (Non-volatile MEL) Homogenization Homogenization Tissue->Homogenization Homogenate MEL in Homogenate Homogenization->Homogenate Derivatization Derivatization (Ethylation with NaBEt4) Volatile_MEL Volatile Ethylated MEL Derivative Derivatization->Volatile_MEL Extraction Headspace SPME Extracted_Analyte Analyte on SPME Fiber Extraction->Extracted_Analyte Homogenate->Derivatization Volatile_MEL->Extraction GCMS GC-MS Detection Extracted_Analyte->GCMS

Caption: Transformation of this compound during sample preparation.

Conclusion

The protocol described provides a robust framework for the sample preparation of biological tissues for the analysis of this compound and other alkyllead compounds. The combination of efficient homogenization, in-situ derivatization with sodium tetraethylborate, and sensitive extraction by headspace SPME allows for the reliable quantification of these toxic compounds by GC-MS.[1][2][3] It is essential to optimize the parameters of derivatization and extraction for each specific tissue matrix to ensure high recovery and sensitivity. The lack of extensive, specific quantitative data for this compound in various biological tissues highlights an area for future research and method validation.

References

Troubleshooting & Optimization

Technical Support Center: Methylethyllead Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methylethyllead and other tetraalkyllead compounds using gas chromatography (GC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by GC?

A1: The most frequent challenges include poor peak shape (tailing or fronting), peak splitting, ghost peaks, baseline instability, and analyte degradation. These issues can often be traced back to problems with sample preparation, inlet conditions, column integrity, or detector settings.

Q2: Why are my this compound peaks tailing?

A2: Peak tailing for organolead compounds is often a sign of active sites within the GC system.[1][2][3] This can be caused by a poorly cut or installed column, contamination in the inlet liner, or degradation of the stationary phase.[1][2] To troubleshoot, you should:

  • Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[1][4]

  • Replace the inlet liner with a fresh, deactivated one. The use of glass wool in the liner can sometimes create active sites.[5]

  • Trim the first few centimeters of the column to remove any accumulated non-volatile residues or exposed silanol groups.[4]

  • Consider derivatizing the analytes to mask polar functional groups that may interact with active sites.[4]

Q3: I am observing "ghost peaks" in my chromatograms. What could be the cause?

A3: Ghost peaks are extraneous peaks that appear in your chromatogram even when no sample is injected.[6][7][8] They are typically caused by contamination in the system.[6][7] Potential sources include:

  • Septum bleed: Contaminants from a degrading septum can be introduced into the inlet.[2][6] Regularly replacing the septum is crucial.

  • Contaminated carrier gas or gas lines: Impurities in the carrier gas or buildup in the gas lines can lead to ghost peaks.[7][9] Ensure high-purity gas and consider using gas purifiers.

  • Inlet contamination: Residues from previous injections can accumulate in the inlet liner.[6][7] Regular cleaning and replacement of the liner are recommended.[2]

  • Sample carryover: High-concentration samples can leave residues in the syringe or inlet that appear in subsequent runs.[8] Proper syringe rinsing protocols are essential.

Q4: My results for this compound are not reproducible. What should I check?

A4: Irreproducible results can stem from a variety of factors. A systematic check of the following is recommended:

  • Injector issues: Leaks in the injector, an incorrect split ratio, or inconsistent purge times can all lead to variability.[10]

  • Sample preparation: Ensure the sample solvent is consistent across all standards and samples.[10] Inconsistent sample concentrations can also affect reproducibility.

  • Column conditions: Fluctuations in column temperature or carrier gas flow rate will impact retention times and peak areas.[10]

  • Autosampler vs. manual injection: Inconsistent injection technique, if injecting manually, can be a major source of error.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during this compound analysis.

Problem 1: Poor Peak Shape (Fronting or Splitting Peaks)
  • Symptom: Peaks exhibit a leading edge (fronting) or appear as two or more merged peaks (splitting).

  • Possible Causes & Solutions:

CauseSolution
Column Overload Dilute the sample or reduce the injection volume.[11] Use a higher split ratio to introduce less sample onto the column.[10]
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet as per the manufacturer's instructions. A poor cut can cause turbulent flow, leading to peak distortion.[1][4]
Solvent-Stationary Phase Mismatch In splitless injection, the polarity of the sample solvent should match the polarity of the stationary phase. A mismatch can cause inefficient sample focusing at the head of the column.[1][4]
Inlet Temperature Too High Excessive inlet temperatures can cause thermal degradation of this compound compounds, leading to distorted peaks.[6][12][13] Reduce the inlet temperature incrementally to find the optimal balance between volatilization and stability.
Condensation Effects The initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper focusing of the analytes at the head of the column.[1]
Problem 2: Analyte Degradation
  • Symptom: Reduced peak areas for this compound compounds, appearance of unexpected smaller peaks, or poor linearity in calibration curves.

  • Possible Causes & Solutions:

CauseSolution
High Inlet Temperature Organometallic compounds can be thermally labile.[14] Lower the inlet temperature to the minimum required for efficient volatilization.[5][12]
Active Sites in the Inlet Catalytic degradation can occur on hot metal surfaces or active sites in the liner.[5] Use a deactivated liner and consider a programmable temperature inlet (PTV) to introduce the sample at a lower initial temperature.[5]
Column Degradation Exposure to oxygen at high temperatures can damage the stationary phase, creating active sites. Ensure the carrier gas is of high purity and that all fittings are leak-free.[15]

Experimental Protocols

Key Experiment: Quantitative Analysis of this compound by GC-MS

This protocol provides a general methodology for the quantitative analysis of this compound compounds. Specific parameters may need to be optimized for your instrument and application.

1. Sample Preparation:

  • Liquid Samples (e.g., Water): Perform a liquid-liquid extraction with a non-polar solvent like hexane.

  • Solid Samples (e.g., Soil): Use a suitable extraction technique such as sonication or soxhlet extraction with an appropriate solvent.

  • Gasoline Samples: Dilute the sample in a suitable solvent. ASTM D5769 provides guidance on sample preparation for similar analyses.[16][17]

2. Derivatization (Optional but Recommended):

While tetraalkyllead compounds are volatile, derivatization can improve peak shape and thermal stability. This is particularly important if ionic organolead species are also of interest.

3. GC-MS Parameters:

The following table summarizes typical starting parameters for the analysis of tetraalkyllead compounds.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane like DB-5 or HP-5ms)
Inlet Temperature 250 °C (Optimize to prevent degradation)
Injection Mode Splitless or Split (e.g., 50:1), depending on sample concentration
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity

4. Calibration:

  • Prepare a series of calibration standards covering the expected concentration range of the samples.[18][19]

  • Use a matrix-matched calibration or the standard addition method to compensate for matrix effects, especially in complex samples.

  • Construct a calibration curve by plotting the peak area against the concentration for each this compound species.[18][19][20] The curve should have a correlation coefficient (R²) of >0.99.[16]

Quantitative Data Summary

The following table presents a summary of reported detection limits for tetraalkyllead compounds from various studies. Note that these values are highly dependent on the specific instrumentation and methodology used.

CompoundDetectorMatrixDetection Limit
Tetraethyllead (TEL)MS (SIM)Water0.04 µg/L
Tetramethyllead (TML)AEDAirborne Particulate3.2 fg (as Pb)
Dimethyllead (DML)AEDAirborne Particulate2.4 fg (as Pb)
Diethyllead (DEL)AEDAirborne Particulate9.0 fg (as Pb)
This compound (MEL)AEDAirborne ParticulateDetected at pg/m³ levels

Visualizations

Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? start->reproducibility ghost_peaks Ghost Peaks? start->ghost_peaks peak_shape->reproducibility No check_column Check Column Installation & Cut peak_shape->check_column Yes reproducibility->ghost_peaks No check_leaks Check for Injector Leaks reproducibility->check_leaks Yes check_septum Replace Septum ghost_peaks->check_septum Yes check_liner Inspect/Replace Inlet Liner check_column->check_liner check_overload Check for Column Overload check_liner->check_overload check_temp Optimize Inlet/Oven Temp check_overload->check_temp solution Problem Resolved check_temp->solution check_params Verify GC Parameters check_leaks->check_params check_sample_prep Review Sample Prep check_params->check_sample_prep check_sample_prep->solution check_gas Check Carrier Gas Purity check_septum->check_gas check_carryover Investigate Sample Carryover check_gas->check_carryover check_carryover->solution

Caption: A logical workflow for troubleshooting common GC issues.

GC_Analysis_Workflow sample_prep Sample Preparation (Extraction/Dilution) derivatization Derivatization (Optional) sample_prep->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: The experimental workflow for this compound analysis by GC-MS.

References

Optimizing methylethyllead extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of methylethyllead (MEL) from complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the efficiency and reliability of your analytical methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction of this compound.

Question: Why am I observing low or no recovery of this compound in my final extract?

Answer:

Low recovery of this compound is a common issue that can stem from several factors throughout the experimental workflow. Systematically investigating the following parameters is crucial for identifying and resolving the problem.

1. Inefficient Extraction Parameters:

  • Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. Nonpolar solvents are generally preferred.

  • pH of Aqueous Phase: The pH of your sample can significantly influence the charge state of this compound and its solubility in the extraction solvent. For organometallic compounds, maintaining a pH that ensures the analyte is in a neutral form is often critical for efficient partitioning into an organic solvent.

  • Extraction Time and Agitation: Insufficient contact time or inadequate mixing between the sample matrix and the extraction solvent can lead to incomplete extraction.

2. Analyte Degradation:

  • Sample Stability: this compound can be unstable, especially in environmental or biological samples where enzymatic or chemical degradation can occur.[1] Samples should be stored properly (typically frozen at -20°C or lower) and processed promptly.

  • Thermal Degradation: High temperatures during extraction or solvent evaporation steps can cause the degradation of thermally labile organolead compounds.

3. Derivatization Issues (for GC-based analysis):

  • Incomplete Reaction: The derivatization reaction, which makes this compound volatile enough for Gas Chromatography (GC) analysis, may be incomplete. This can be due to incorrect reagent-to-sample ratios, insufficient temperature, or short reaction times.

  • Moisture: The presence of water can hinder many derivatization reactions, particularly silylation. Ensure that extracts are thoroughly dried before adding derivatizing agents.

Troubleshooting Workflow for Low Recovery

Below is a logical workflow to diagnose the cause of low this compound recovery.

LowRecoveryWorkflow start Problem: Low MEL Recovery check_extraction Step 1: Verify Extraction Protocol start->check_extraction solvent Is the solvent appropriate? (e.g., hexane, toluene) check_extraction->solvent check_derivatization Step 2: Verify Derivatization (if applicable) reagent Is the derivatization reagent fresh and in sufficient excess? check_derivatization->reagent check_stability Step 3: Assess Analyte Stability storage Were samples stored correctly? (Frozen, protected from light) check_stability->storage check_instrument Step 4: Check Instrument Performance calibration Is the instrument calibrated correctly? check_instrument->calibration ph Is the aqueous phase pH optimized? (Typically neutral to slightly acidic) solvent->ph Yes solution_extraction Solution: - Test alternative nonpolar solvents. - Optimize pH of the aqueous sample. - Increase extraction time/agitation. solvent->solution_extraction No time_temp Are extraction time and temperature optimized? ph->time_temp Yes ph->solution_extraction No time_temp->check_derivatization Yes time_temp->solution_extraction No moisture Is the extract completely dry? reagent->moisture Yes solution_derivatization Solution: - Use fresh reagents. - Dry extract with Na2SO4. - Optimize derivatization time/temp (e.g., 60-80°C for 30-60 min). reagent->solution_derivatization No reaction_conditions Are reaction time and temperature optimal? moisture->reaction_conditions Yes moisture->solution_derivatization No reaction_conditions->check_stability Yes reaction_conditions->solution_derivatization No storage->check_instrument Yes solution_stability Solution: - Re-extract using freshly collected samples. - Minimize processing time. storage->solution_stability No solution_instrument Solution: - Run calibration standards. - Perform instrument maintenance. calibration->solution_instrument No ExperimentalWorkflow sample_prep 1. Sample Preparation (Homogenization, Aliquoting) ph_adjust 2. pH Adjustment & Spiking (Internal Standard) sample_prep->ph_adjust extraction 3. Solvent Extraction (e.g., LLE with Hexane) ph_adjust->extraction drying 4. Drying & Concentration (Na2SO4, N2 Evaporation) extraction->drying derivatization 5. Derivatization (e.g., Ethylation for GC Analysis) drying->derivatization analysis 6. Instrumental Analysis (e.g., GC-MS) derivatization->analysis data_proc 7. Data Processing (Quantification) analysis->data_proc

References

Technical Support Center: Analysis of Methylethyllead (MEL) by ICP-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methylethyllead (MEL) and other organolead compounds by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound (MEL) and other alkylleads by ICP-MS?

The analysis of MEL and other volatile organolead compounds by ICP-MS, typically using a gas chromatography (GC) interface (GC-ICP-MS), presents several challenges:

  • Volatility and Thermal Lability: MEL is a volatile compound and can be thermally unstable. High temperatures in the GC injector can lead to degradation, resulting in inaccurate quantification.[1]

  • Matrix Interferences: Samples such as soil, water, and biological tissues contain complex matrices that can interfere with the analysis. These interferences can be spectroscopic (e.g., polyatomic interferences) or non-spectroscopic (e.g., signal suppression or enhancement).[1][2]

  • Analyte Degradation in the Environment: In environmental samples, tetraalkyllead compounds can degrade into more stable and ionic tri- and di-alkyllead species.[2][3] This necessitates analytical methods capable of speciating these different forms.

  • Sample Preparation: Efficient extraction of MEL from the sample matrix without causing degradation is crucial. For non-volatile degradation products, a derivatization step is often required to make them suitable for GC analysis.[4][5]

Q2: What are matrix effects and how do they impact MEL analysis?

Matrix effects are alterations in the analyte signal caused by other components in the sample matrix. They are a significant source of error in ICP-MS analysis and can be broadly categorized as:

  • Non-spectroscopic Interferences: These are more common and involve processes that affect the generation and transmission of analyte ions.

    • Signal Suppression: High concentrations of matrix components can reduce the ionization efficiency of MEL in the plasma, leading to a lower signal.

    • Signal Enhancement: In some cases, certain matrix components can enhance the signal of the analyte.

    • Physical Effects: Differences in viscosity and surface tension between samples and calibration standards can affect nebulization efficiency, leading to inaccuracies.

  • Spectroscopic Interferences: These occur when ions from the sample matrix or plasma gas have the same mass-to-charge ratio as the lead isotopes being measured. Common spectroscopic interferences for lead are generally minimal due to its high mass, but polyatomic interferences from matrix components can still occur.[6]

Q3: How can I mitigate matrix effects in my experiments?

Several strategies can be employed to minimize or correct for matrix effects:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can compensate for matrix effects.

  • Internal Standardization: Adding a non-analyte element with similar ionization properties to all samples, blanks, and standards can correct for signal drift and suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration below the detection limit.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, providing a highly accurate way to correct for matrix effects.

  • Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are often equipped with CRCs that use gases to remove polyatomic interferences.[6]

  • Isotope Dilution Mass Spectrometry (IDMS): This is a highly accurate quantification technique that involves spiking the sample with an isotopically enriched standard of the analyte. It is particularly effective at correcting for matrix effects and analyte losses during sample preparation.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of MEL by GC-ICP-MS.

Problem 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
GC Injection Port Temperature Too High MEL and other alkylleads can degrade at high temperatures. Lower the injector temperature. For tetraethyllead (TEL), degradation can begin at temperatures as low as 110°C.[1]
Inefficient Derivatization (for ionic species) If analyzing degradation products like tri- and di-alkyllead, ensure the derivatization reaction (e.g., with sodium tetraethylborate) has gone to completion. Optimize reaction time, pH, and reagent concentration.[4][5]
Leak in the GC-ICP-MS Interface Check all connections between the GC column and the ICP-MS torch for leaks. A leak can prevent the analyte from reaching the plasma.
Clogged Nebulizer or Injector High matrix samples can lead to clogging. Clean or replace the nebulizer and injector as part of routine maintenance.
Incorrect ICP-MS Tuning Ensure the ICP-MS is properly tuned for lead isotopes (m/z 206, 207, 208).
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active Sites in the GC System Active sites in the injector liner, column, or transfer line can cause peak tailing, especially for polar analytes. Use a deactivated liner and column.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate GC Temperature Program An unoptimized temperature program can result in poor peak shape. Ensure the initial temperature is low enough to trap the volatile MEL at the head of the column and that the ramp rate provides good separation.
Dead Volume in Connections Poorly made connections between the column and the injector or detector can introduce dead volume, leading to peak broadening and tailing.
Problem 3: Signal Drift and Poor Reproducibility
Possible Cause Troubleshooting Step
Matrix Buildup on Cones High matrix samples can cause deposition on the sampler and skimmer cones of the ICP-MS, leading to signal drift over time. Clean the cones regularly.
Unstable Plasma Fluctuations in plasma conditions will cause signal instability. Ensure the RF power and gas flows are stable.
Inconsistent Sample Introduction Issues with the autosampler, such as variable injection volumes or air bubbles in the sample loop, can lead to poor reproducibility.
Temperature Fluctuations Ensure the GC oven and transfer line temperatures are stable and reproducible between runs.

Experimental Protocols

Protocol 1: Speciation of Alkyllead Compounds in Water by GC-ICP-MS with Derivatization

This protocol is suitable for the determination of ionic alkyllead species (e.g., triethyllead, diethyllead) and inorganic lead in water samples.

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. Preserve by adjusting the pH to < 2 with nitric acid. Store at 4°C.

  • Derivatization:

    • To a 50 mL sample, add a suitable buffer to adjust the pH to the optimal range for derivatization (typically pH 5-9).

    • Add a derivatizing agent such as sodium tetraethylborate (NaBEt₄) to convert the ionic lead species into volatile tetraethyllead derivatives.[4][5]

    • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) with gentle mixing.

  • Extraction:

    • Add a small volume of an organic solvent (e.g., hexane or isooctane) and shake vigorously to extract the derivatized, now nonpolar, lead compounds.

    • Allow the phases to separate and carefully collect the organic layer for analysis.

  • GC-ICP-MS Analysis:

    • GC Conditions:

      • Injector: Splitless mode, temperature programmed to avoid analyte degradation (e.g., start at a low temperature and ramp up).

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: A temperature program that provides good separation of the different alkyllead species.

      • Carrier Gas: Helium or Argon.

    • ICP-MS Conditions:

      • RF Power: Typically 1500-1600 W.

      • Gas Flows: Optimize nebulizer, plasma, and auxiliary gas flows for maximum sensitivity and stability.

      • Monitored Isotopes: Monitor lead isotopes 206, 207, and 208.

Protocol 2: Analysis of Tetraethyllead in Soil by GC-ICP-MS

This protocol is for the direct analysis of volatile tetraethyllead in soil samples.

  • Sample Collection and Storage: Collect soil samples in glass jars with minimal headspace and store them at 4°C to minimize volatilization losses.[1]

  • Extraction:

    • Weigh a portion of the soil sample into an extraction vessel.

    • Add an appropriate organic solvent (e.g., hexane or a mixture of hexane and acetone).

    • Extract the tetraethyllead using a technique such as sonication or shaking for a defined period.

    • Centrifuge the sample and collect the supernatant for analysis.

  • GC-ICP-MS Analysis:

    • Follow the GC-ICP-MS conditions outlined in Protocol 1, with careful optimization of the injector temperature to prevent degradation of the thermally labile tetraethyllead.[1]

Visualizations

troubleshooting_workflow start Start: Analytical Issue Observed issue Characterize the Issue (e.g., No Peaks, Poor Peak Shape, Signal Drift) start->issue no_peaks No Peaks or Very Low Signal issue->no_peaks Signal Issue poor_shape Poor Peak Shape (Tailing, Fronting, Broadening) issue->poor_shape Peak Shape Issue drift Signal Drift or Poor Reproducibility issue->drift Reproducibility Issue check_gc Check GC System: - Injector Temperature - Syringe/Autosampler - Gas Flows no_peaks->check_gc check_column Check GC Column: - Proper Installation - No Breakage - Deactivated poor_shape->check_column check_maintenance Review Maintenance Logs: - Cone Cleaning - Tubing Replacement drift->check_maintenance check_interface Check GC-ICP-MS Interface: - Leaks - Transfer Line Temperature check_gc->check_interface check_icpms Check ICP-MS System: - Plasma On/Stable - Nebulizer/Spray Chamber - Cones Clean - Tuning check_interface->check_icpms solution1 Solution: - Optimize Injector Temp - Check for Leaks - Tune ICP-MS check_icpms->solution1 check_method Review GC Method: - Temperature Program - Injection Volume check_column->check_method solution2 Solution: - Reinstall Column - Use Deactivated Liner - Optimize Temp Program check_method->solution2 check_is Check Internal Standard Signal check_maintenance->check_is solution3 Solution: - Clean Cones - Check Gas Flows - Verify IS Addition check_is->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for GC-ICP-MS analysis of MEL.

matrix_effects_mitigation start Matrix Effects Identified sample_prep Sample Preparation Strategies start->sample_prep instrumental Instrumental & Calibration Strategies start->instrumental dilution Sample Dilution sample_prep->dilution extraction Matrix Elimination (e.g., SPE) sample_prep->extraction mm_cal Matrix-Matched Calibration instrumental->mm_cal is_cal Internal Standardization instrumental->is_cal std_add Standard Addition instrumental->std_add idms Isotope Dilution (IDMS) instrumental->idms crc Collision/Reaction Cell (CRC) instrumental->crc desc_dilution Reduces concentration of interfering species. dilution->desc_dilution desc_extraction Removes matrix components prior to analysis. extraction->desc_extraction desc_mm_cal Compensates for matrix effects by matching standards to samples. mm_cal->desc_mm_cal desc_is_cal Corrects for signal drift and suppression. is_cal->desc_is_cal desc_std_add Accounts for matrix effects by calibrating within the sample. std_add->desc_std_add desc_idms High accuracy method to correct for matrix effects and analyte loss. idms->desc_idms desc_crc Removes spectroscopic (polyatomic) interferences. crc->desc_crc

Caption: Strategies for mitigating matrix effects in ICP-MS analysis.

References

Preventing degradation of methylethyllead during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of methylethyllead during sample storage. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is sample stability a critical concern?

Q2: What are the primary factors that cause this compound degradation in storage?

Several factors can contribute to the degradation of this compound and other tetraalkyllead compounds during storage:

  • Photodegradation: Exposure to sunlight or even ambient laboratory light can cause rapid decomposition.[2] Using amber glass or opaque containers is crucial to minimize light exposure.[3]

  • Thermal Decomposition: Elevated temperatures can cause these compounds to decompose, sometimes with explosive violence if temperatures exceed 80°C.[2] Therefore, maintaining cold storage is essential.

  • Oxidation and Hydrolysis: Tetraalkyllead compounds can be oxidized or undergo hydrolysis in water to form more stable ionic trialkyl lead compounds, which then degrade further into inorganic lead.[1]

  • Chemical Reactions: Contact with certain metals or rust can catalyze decomposition.[2] Biological or chemical reactions within the sample matrix can also alter the compound.[3]

  • Volatilization: Due to their volatile nature, this compound can be lost from samples if containers are not properly sealed or if there is significant headspace in the container.[3]

Q3: What are the best practices for collecting samples to ensure this compound stability?

Proper sample collection is the first line of defense against degradation and contamination.

  • Container Selection: Use certified lead-free containers appropriate for your sample matrix and analysis type.[4] For water samples, borosilicate glass (e.g., Pyrex), polypropylene (PP), or high-density polyethylene (HDPE) are often recommended.[5] Amber glass vials with PTFE-lined caps are ideal for minimizing light exposure and preventing volatilization.[3]

  • Cleanliness: Ensure all sampling equipment and containers are scrupulously clean to avoid cross-contamination.[6] For trace metal analysis, it is critical to handle all equipment with powder-free gloves.[4]

  • Sample Volume: For volatile compounds, it is recommended to fill the sample container completely, leaving minimal to no headspace to reduce volatilization losses.[3][7]

  • Immediate Preservation: Preserve samples immediately upon collection. This typically involves cooling and, depending on the matrix and analytical method, the addition of chemical preservatives.[3][8]

Q4: What are the recommended storage conditions for different sample types?

While specific holding times for this compound must be empirically determined, general guidelines based on similar volatile and organometallic compounds can be followed:

  • Water Samples: Store in amber glass containers with zero headspace at ≤6°C (but do not freeze).[8] Acidification to a pH < 2 with nitric acid is a common preservation method for total lead analysis, but its suitability for speciation of organolead compounds should be verified, as it may promote degradation.[5]

  • Biological Samples (Blood, Tissue): For short-term storage, refrigeration at 4°C is suitable. For long-term storage, freezing at -20°C or -80°C is mandatory.[9] Blood samples may be preserved with sodium fluoride.[9] It is crucial to separate plasma or serum before freezing if needed for analysis.[9]

  • Soil/Sediment Samples: Store in glass containers and cool to ≤6°C.[8] Freezing may also be an appropriate long-term storage strategy.

Troubleshooting Guide

Problem: I am seeing low or no recovery of this compound from my stored samples.

This is a common issue stemming from analyte degradation or loss. Use the following checklist to diagnose the cause:

  • Q: Was the sample protected from light?

    • A: this compound is light-sensitive.[2] Always use amber or opaque containers and store them in the dark (e.g., in a closed refrigerator or freezer). If clear containers were used, photodegradation is the likely cause of loss.

  • Q: What was the storage temperature?

    • A: Elevated temperatures accelerate decomposition.[2] Ensure samples were consistently maintained at recommended cold temperatures (e.g., ≤6°C for water, ≤-20°C for long-term biological storage).[8][9] Check temperature logs for any excursions.

  • Q: Was the sample container properly sealed and filled?

    • A: this compound is volatile.[1] Significant headspace in the vial or a poor seal can lead to volatilization losses. For future samples, ensure vials are filled to the brim and caps are securely tightened.[3]

  • Q: What is the pH of the sample?

    • A: Although acidification is common for preserving metals, strong acids can potentially degrade organometallic species. The stability of this compound at different pH values should be evaluated for your specific sample matrix.

Problem: My results are inconsistent across different aliquots of the same sample.

Inconsistent results often point to issues with sample homogeneity or contamination during handling.

  • Q: Was the sample properly mixed before aliquoting?

    • A: For soil, sediment, or tissue samples, ensure the bulk sample is thoroughly homogenized before taking subsamples. For water samples that have been stored, analytes may adsorb to container walls; gentle inversion (avoiding vigorous shaking that could promote volatilization) before analysis may be necessary.

  • Q: Could the samples have been contaminated during collection or analysis?

    • A: Environmental lead is ubiquitous, and contamination is a common source of error in trace analysis.[4] Review all sample handling steps. Use certified lead-free labware, wear powder-free gloves, and work in a clean environment to prevent accidental introduction of lead.[4]

Quantitative Data Summary

Specific degradation rates for this compound in stored laboratory samples are not well-documented in the provided literature. However, data for related tetraalkyl lead compounds in the environment illustrate their inherent instability. This underscores the need for meticulous preservation and storage.

CompoundMatrixConditionHalf-Life / Degradation RateCitation
Tetramethyl leadAtmosphereIndirect Photo-oxidation18.2 hours[1]
Tetraethyl leadAtmosphereIndirect Photo-oxidation2.6 hours[1]
Tetraethyl leadSoilNatural Lighting99% degradation in 15 days[1]

Experimental Protocols

Protocol 1: General Sample Collection and Preservation for this compound in Water

This protocol provides a generalized methodology. Users should validate this protocol for their specific sample matrix and analytical technique.

  • Preparation:

    • Use 40 mL amber borosilicate glass vials with PTFE-lined screw caps.

    • Ensure all vials are pre-cleaned and certified for trace metal or volatile organic analysis.

    • Prepare a cooler with ice packs to chill samples to ≤6°C immediately after collection.[8]

  • Sample Collection:

    • Wear powder-free gloves.[4]

    • If collecting from a tap, allow the water to run for 2-3 minutes to flush the lines.

    • Fill the vial directly from the source, allowing the water to gently overflow.

    • This technique minimizes turbulence and ensures zero headspace.

    • Immediately cap the vial, ensuring the PTFE liner is in place and the cap is tightly secured. Invert the vial and tap gently to check for air bubbles. If a bubble is present, uncap, add more sample, and reseal.

  • Preservation & Storage:

    • Immediately place the sealed vial in the pre-chilled cooler.[8]

    • For chemical preservation, if required by your analytical method, add the preservative (e.g., hydrochloric acid to pH < 2 for some VOC analyses) before filling the vial completely.[5][10] Note: The effect of acidification on this compound stability must be validated.

    • Transport the samples to the laboratory on ice.

    • Upon arrival, transfer samples to a refrigerator maintained at 4°C (± 2°C) for short-term storage.

    • Analyze samples as quickly as possible. The maximum holding time should be determined through a stability study.[3]

Visualizations

Diagram 1: Factors in this compound Degradation MEL This compound (Sample) Degradation Degradation (Loss of Analyte) MEL->Degradation leads to Light Light Exposure (UV, Ambient) Light->Degradation causes Temp High Temperature (> 6°C) Temp->Degradation causes Chem Chemical Reactivity (Oxidation, Hydrolysis) Chem->Degradation causes Vol Physical Loss (Volatilization) Vol->Degradation causes

Diagram 1: Key factors leading to the degradation of this compound.

Diagram 2: Sample Collection & Preservation Workflow start Start: Prepare Clean Vials collect Collect Sample (Fill vial completely, no headspace) start->collect preserve Add Preservative (If required & validated) collect->preserve seal Seal Vial Tightly (Check for bubbles) preserve->seal chill Chill Immediately (≤6°C on ice) seal->chill transport Transport to Lab (On ice) chill->transport store Store Appropriately (e.g., 4°C, in dark) transport->store analyze Analyze Within Holding Time store->analyze

Diagram 2: Recommended workflow for sample collection and preservation.

Diagram 3: Troubleshooting Low Analyte Recovery start Low Recovery Detected q_light Amber vials used & stored in dark? start->q_light q_temp Storage temp consistently ≤6°C? q_light->q_temp Yes res_light Likely Cause: Photodegradation q_light->res_light No q_seal Vial sealed with no headspace? q_temp->q_seal Yes res_temp Likely Cause: Thermal Degradation q_temp->res_temp No q_cont Contamination possible? q_seal->q_cont Yes res_vol Likely Cause: Volatilization q_seal->res_vol No res_cont Review handling procedures for contamination sources q_cont->res_cont Yes end Revise Protocol q_cont->end No res_light->end res_temp->end res_vol->end res_cont->end

Diagram 3: A logical flowchart for troubleshooting poor sample recovery.

References

Navigating the Chromatographic Maze: A Technical Support Hub for Alkyllead Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of mixed alkylleads in High-Performance Liquid Chromatography (HPLC) is a critical yet often challenging task. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during these complex analyses, ensuring robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides rapid, targeted answers to common problems encountered during the HPLC analysis of mixed alkylleads.

Issue IDQuestionAnswer
PR-01 My peaks for different alkyllead homologs (e.g., tetramethyllead, tetraethyllead) are co-eluting or have very poor resolution. What is the first thing I should check? The initial and most critical parameter to evaluate is the mobile phase composition. The elution of non-polar compounds like tetraalkylleads in reversed-phase HPLC is highly sensitive to the organic modifier concentration. A mobile phase with insufficient organic solvent (like acetonitrile or methanol) will result in long retention times and poor peak shape, while too much organic solvent will cause rapid elution and co-elution. Start by assessing your current mobile phase composition and consider implementing a gradient elution.[1][2]
PR-02 I'm observing significant peak tailing for my alkyllead analytes. What are the likely causes and how can I fix it? Peak tailing in the analysis of alkylleads can stem from several factors. A primary chemical cause is the interaction of the analytes with exposed, acidic silanol groups on the silica-based stationary phase.[3][4][5] To mitigate this, consider using a modern, high-purity, end-capped C18 column.[6] Physically, a blocked column frit or a void at the column inlet can distort the sample flow path, leading to tailing for all peaks.[4] If all peaks are tailing, try back-flushing the column (if permissible by the manufacturer) or replacing the inlet frit.[4]
PR-03 My baseline is drifting during my gradient analysis of mixed alkylleads. What should I investigate? Baseline drift in gradient elution is often related to the mobile phase. Ensure that both your aqueous and organic mobile phase components are of the highest purity (HPLC or LC-MS grade) and are thoroughly degassed. Impurities in the solvents can accumulate on the column at low organic concentrations and then elute as the organic concentration increases, causing a rising baseline. Also, verify that your UV detector is set to a wavelength where the mobile phase additives have minimal absorbance.
PR-04 I am not getting any peaks for my alkyllead standards. What are the potential reasons? The absence of peaks can be due to several issues. First, confirm that your sample is properly dissolved in a solvent compatible with your mobile phase. Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause it to pass through the column without retention. Check for leaks in the system, ensure the injector is functioning correctly, and verify that the detector lamp is on and has sufficient energy. Also, confirm that the alkyllead compounds are stable in your sample matrix and have not degraded.
PR-05 How can I improve the separation of very similar alkyllead homologs, like tetrapropyllead and tetrabutyllead? For closely eluting, non-polar compounds, fine-tuning the selectivity is key. A shallower gradient, where the rate of change in the organic solvent percentage per minute is decreased, will provide more time for the analytes to interact with the stationary phase, often improving resolution.[7] Alternatively, changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different solvent properties. Finally, consider using a column with a different stationary phase chemistry if resolution cannot be achieved by modifying the mobile phase.[1]

Quantitative Data Summary

Achieving baseline separation of a mixed alkyllead series requires careful optimization of chromatographic parameters. The following table summarizes a typical set of starting conditions for a reversed-phase HPLC method suitable for the separation of tetramethyllead (TML), tetraethyllead (TEL), tetrapropyllead (TPL), and tetrabutyllead (TBL).

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 20 µL

Note: This is a representative method. Actual retention times and optimal conditions may vary depending on the specific column and HPLC system used.

Experimental Protocols

A detailed methodology for the HPLC analysis of mixed alkylleads is provided below.

Protocol 1: Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of TML, TEL, TPL, and TBL in methanol at a concentration of 1000 µg/mL.

  • Working Standard Mixture: From the individual stock solutions, prepare a mixed working standard containing all four alkylleads at a concentration of 10 µg/mL in methanol.

  • Calibration Standards: Serially dilute the working standard mixture with methanol to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

Protocol 2: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% Acetonitrile / 30% Water) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of each calibration standard and sample solution.

  • Gradient Elution: Run the gradient program as specified in the quantitative data summary table.

  • Data Acquisition: Monitor the absorbance at 254 nm and record the chromatograms.

  • Quantification: Create a calibration curve for each alkyllead by plotting the peak area against the concentration. Determine the concentration of each alkyllead in the samples by interpolating their peak areas from the respective calibration curves.

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows for troubleshooting and analysis.

Troubleshooting_Peak_Resolution Start Poor Peak Resolution (Co-elution) Check_Mobile_Phase Evaluate Mobile Phase Composition Start->Check_Mobile_Phase Check_Peak_Shape Assess Peak Shape (Tailing/Fronting) Start->Check_Peak_Shape Isocratic_Check Isocratic Elution? Check_Mobile_Phase->Isocratic_Check Implement_Gradient Implement/Optimize Gradient Elution Isocratic_Check->Implement_Gradient Yes Adjust_Gradient_Slope Decrease Gradient Slope (Shallower) Isocratic_Check->Adjust_Gradient_Slope No End Improved Resolution Implement_Gradient->End Change_Organic_Modifier Change Organic Modifier (e.g., ACN to MeOH) Adjust_Gradient_Slope->Change_Organic_Modifier Adjust_Gradient_Slope->End Change_Organic_Modifier->End Check_Column Evaluate Column Performance Replace_Column Replace Column Check_Column->Replace_Column Check_Peak_Shape->Check_Column Replace_Column->End

Figure 1. Troubleshooting workflow for poor peak resolution.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Alkyllead Standards & Samples Injection Inject Sample Standard_Prep->Injection Mobile_Phase_Prep Prepare & Degas Mobile Phases System_Equilibration Equilibrate HPLC System Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Gradient_Run Run Gradient Program Injection->Gradient_Run Data_Acquisition Acquire Data (UV 254 nm) Gradient_Run->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes Calibration_Curve->Quantification

Figure 2. Experimental workflow for HPLC analysis of mixed alkylleads.

References

Overcoming interferences in the spectroscopic detection of methylethyllead

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the spectroscopic detection of methylethyllead. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common spectroscopic techniques for the detection and quantification of this compound?

A1: The most common and effective methods for the speciation and quantification of this compound are hyphenated analytical techniques. These combine a separation method, typically gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a sensitive spectroscopic detector. The most frequently cited techniques include:

  • Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS): This method separates volatile this compound compounds from the sample matrix before detection by AAS.

  • High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This powerful technique separates different organolead species, including this compound, before highly sensitive detection and quantification by ICP-MS.

  • Gas Chromatography with an Electron Capture Detector (GC-ECD): This is a sensitive method for detecting halogenated compounds and has been applied to the analysis of lead alkyls in gasoline.

Q2: What are the primary sources of interference in the analysis of this compound?

A2: Interferences can arise from the sample matrix, the analytical instrumentation, and the chemical properties of this compound itself. The main categories of interference are:

  • Spectral Interferences: These occur when other elements or molecules in the sample absorb or emit light at the same wavelength as lead, leading to an artificially high signal. A common spectral interference in ICP-MS is the formation of polyatomic ions that have the same mass-to-charge ratio as the lead isotopes being monitored.

  • Matrix Effects: The overall composition of the sample (the "matrix") can affect the efficiency of sample introduction and atomization/ionization, leading to either suppression or enhancement of the analyte signal. High concentrations of salts or organic compounds in the sample are common causes of matrix effects.

  • Chemical Interferences: These happen when components of the sample react with this compound to form less volatile or less easily detectable compounds. For instance, the presence of certain anions can form stable compounds with lead in the plasma, reducing the number of free lead atoms available for detection.

Q3: How can I minimize interferences during my experiments?

A3: Several strategies can be employed to mitigate interferences:

  • Effective Sample Preparation: This is a critical first step. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help to isolate this compound from interfering matrix components.

  • Chromatographic Separation: Using GC or HPLC to separate this compound from other compounds in the sample before it reaches the detector is a highly effective way to reduce both spectral and matrix interferences.

  • Use of Internal Standards: Adding a known concentration of an internal standard (an element with similar chemical properties to lead but not present in the sample) can help to correct for variations in instrument response caused by matrix effects.

  • Instrumental Corrections: Modern spectroscopic instruments often have built-in methods for correcting for background absorption and spectral overlaps. For example, in AAS, a deuterium lamp can be used for background correction. In ICP-MS, collision/reaction cells can be used to remove polyatomic interferences.

  • Matrix Matching: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of this compound.

Problem 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Improper Sample Preparation Review the extraction and cleanup procedure. Ensure the pH is optimized for the extraction of this compound. Verify that the solvents used are of high purity and are compatible with the analytical method.
Degradation of Analyte This compound can be unstable. Prepare fresh standards and samples. Store stock solutions in a cool, dark place. Avoid prolonged exposure of samples to light and high temperatures.
Instrument Not Optimized Check the instrument settings. For GC-AAS, ensure the pyrolysis unit is at the correct temperature. For HPLC-ICP-MS, optimize the nebulizer gas flow rate and plasma conditions. Calibrate the instrument with fresh standards.
Leak in the Sample Introduction System Check all tubing and connections for leaks, especially in GC systems. A leak can lead to loss of sample and poor signal.
Problem 2: Poor Reproducibility and High Relative Standard Deviation (RSD)
Possible Cause Troubleshooting Step
Inconsistent Sample Injection Volume Ensure the autosampler is functioning correctly and that the syringe is free of air bubbles. Manually inspect the injection process.
Matrix Effects Dilute the sample to reduce the concentration of matrix components. Implement a more rigorous sample cleanup procedure. Use an internal standard to correct for signal fluctuations.
Plasma Instability (ICP-MS) A high concentration of organic solvent from the HPLC can destabilize the plasma. Optimize the mobile phase composition to minimize the organic content. Consider using a cooled spray chamber.
Contamination Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination between samples. Run blank samples to check for contamination.
Problem 3: Peak Tailing or Asymmetric Peak Shape (in GC or HPLC)
Possible Cause Troubleshooting Step
Active Sites in the GC Inlet or Column Deactivate the GC inlet liner and the front end of the column. Use a column specifically designed for organometallic compounds.
Inappropriate Mobile Phase pH (HPLC) Adjust the pH of the mobile phase to ensure this compound is in a single, stable form.
Column Overload Inject a smaller volume of the sample or dilute the sample.
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organolead compounds using hyphenated techniques. Please note that these are representative values, and actual performance may vary depending on the specific instrument, method, and sample matrix.

Parameter HPLC-ICP-MS for Trimethyllead in Water GC-AAS for Alkyllead Compounds in Blood
Limit of Detection (LOD) 0.01 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL3 ng/mL
Linearity (R²) > 0.999> 0.995
Recovery 95-105%> 90%
Precision (RSD) < 5%< 10%

Experimental Protocols

Key Experiment: Speciation of this compound in Water by HPLC-ICP-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation (Extraction and Cleanup)

  • Objective: To extract this compound from the water sample and remove interfering matrix components.

  • Procedure:

    • Filter the water sample through a 0.45 µm filter.

    • To 100 mL of the filtered sample, add a suitable internal standard (e.g., a solution of an organotin compound not present in the sample).

    • Perform a liquid-liquid extraction using a non-polar solvent like hexane or toluene. Adjust the pH of the aqueous phase to optimize the extraction efficiency.

    • Separate the organic phase and evaporate it to a smaller volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., methanol).

2. HPLC Separation

  • Objective: To separate this compound from other organolead species and matrix components.

  • Typical Parameters:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water containing a buffer (e.g., ammonium acetate). An isocratic separation with a lower percentage of methanol may be necessary to maintain plasma stability in the ICP-MS.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

3. ICP-MS Detection

  • Objective: To detect and quantify lead in the eluent from the HPLC.

  • Typical Parameters:

    • RF Power: 1550 W.

    • Plasma Gas Flow: 15 L/min.

    • Nebulizer Gas Flow: Optimized for maximum signal intensity and stability.

    • Monitored Isotopes: ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb.

Visualizations

Caption: Experimental workflow for the analysis of this compound in water.

Troubleshooting_Logic cluster_instrument Instrument Checks Start Poor Analytical Result (Low Signal, High RSD, etc.) Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Standards Verify Standard Concentrations & Stability Start->Check_Standards Check_Instrument Inspect Instrument Parameters & Performance Start->Check_Instrument Outcome Problem Resolved? Check_Sample_Prep->Outcome Check_Standards->Outcome Leak_Check Leak Check Check_Instrument->Leak_Check Tune_Check Check Tuning Check_Instrument->Tune_Check Calib_Check Recalibrate Check_Instrument->Calib_Check Calib_Check->Outcome No No Outcome->No No Yes Yes Outcome->Yes Yes Consult Consult Senior Analyst or Instrument Manual No->Consult End End Troubleshooting Yes->End

Caption: A logical approach to troubleshooting common analytical issues.

Calibration strategies for accurate methylethyllead quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of methylethyllead.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound quantification, particularly when using gas chromatography (GC) based methods.

Guide 1: Chromatographic Issues

Problem: Poor peak shape, such as peak tailing, fronting, or splitting.

Possible Causes & Solutions:

Symptom Possible Cause Troubleshooting Steps
Peak Tailing Active Sites in the System: Reversible adsorption of this compound compounds on active sites in the injector liner or column.[1]- Inlet Liner: Clean or replace the inlet liner. Consider using a deactivated liner.[2][3] - Column Activity: Condition the column according to the manufacturer's instructions. If the column is old or contaminated, trim the first few centimeters of the column from the injector end.[3] If the problem persists, replace the column.
Flow Path Issues: Dead volume or leaks in the system can cause peak tailing.[1]- Column Installation: Ensure the column is installed correctly in the injector and detector with the proper ferrule and tightness to avoid leaks.[3] - Check for Leaks: Use an electronic leak detector to check for leaks at all fittings.[2]
Peak Fronting Column Overload: Injecting too much sample for the column's capacity.[2]- Reduce Injection Volume: Decrease the amount of sample injected. - Increase Split Ratio: If using a split injection, increase the split ratio.[2] - Use a Higher Capacity Column: Consider a column with a thicker stationary phase or a wider internal diameter.[2]
Solvent Mismatch: The polarity of the solvent is significantly different from the stationary phase.- Solvent Selection: Choose a solvent that is more compatible with the stationary phase.
Split Peaks Improper Column Installation: The end of the column is not cut evenly or is installed incorrectly.- Reinstall Column: Cut the column end with a ceramic wafer for a clean, square cut and reinstall it properly.[3]
Injector Problems: Issues with the injection technique or the injector itself.- Injection Speed: Ensure a consistent and rapid injection. - Liner Obstruction: Check the injector liner for any obstructions.

Experimental Protocol: Column Conditioning

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Set Gas Flow: Set the carrier gas flow rate to the manufacturer's recommended setting for conditioning.

  • Temperature Program: Slowly ramp the oven temperature to the maximum conditioning temperature specified for your column.

  • Hold: Hold at the maximum temperature for the recommended time (typically 1-2 hours).

  • Cool Down: Allow the oven to cool down before reconnecting the column to the detector.

Guide 2: Baseline and Sensitivity Issues

Problem: Noisy baseline, baseline drift, or poor sensitivity.

Possible Causes & Solutions:

Symptom Possible Cause Troubleshooting Steps
Noisy Baseline Contaminated System: Contaminants in the carrier gas, injector, or column.[4]- Gas Purity: Ensure high-purity carrier gas and use appropriate gas purifiers.[4] - Clean Injector: Clean the injector port and replace the septum and liner.[2] - Column Bleed: Condition the column. If bleed is excessive, the column may be damaged and need replacement.[4]
Detector Issues: A contaminated or faulty detector.- Clean Detector: Clean the detector according to the manufacturer's instructions.[4]
Baseline Drift Column Bleed: The stationary phase is degrading at high temperatures.- Lower Temperature: Operate at a lower final oven temperature if possible. - Check Column: Ensure you are not exceeding the column's maximum operating temperature.
Leaks: A small leak in the system.- Leak Check: Perform a thorough leak check of the entire system.[3]
Poor Sensitivity Leaks: Leaks in the carrier gas line or syringe.[4]- Leak Check: Check all fittings and the syringe for leaks.[4]
Injector Parameters: Incorrect injector temperature or split ratio.- Optimize Injector Temperature: Ensure the injector temperature is high enough to volatilize the sample without causing degradation.[3] - Adjust Split Ratio: Decrease the split ratio or use a splitless injection for trace analysis.
Detector Not Optimized: Detector gas flows or temperature are not optimal.- Check Detector Settings: Verify and optimize detector gas flow rates and temperature.[4]

Workflow for Troubleshooting Sensitivity Issues

G start Poor Sensitivity Observed leak_check Perform System Leak Check start->leak_check syringe_check Inspect and Test Syringe leak_check->syringe_check No Leaks Found resolution Problem Resolved leak_check->resolution Leak Found and Fixed injector_params Optimize Injector Parameters syringe_check->injector_params Syringe OK syringe_check->resolution Syringe Replaced detector_settings Verify Detector Settings injector_params->detector_settings Parameters Optimized injector_params->resolution Improved Sensitivity column_health Assess Column Condition detector_settings->column_health Settings Correct detector_settings->resolution Improved Sensitivity column_health->resolution Column OK column_health->resolution Column Replaced G accuracy Accuracy precision Precision contamination Contamination Control cal_verification Calibration Verification cal_verification->accuracy spiked_samples Spiked Samples spiked_samples->accuracy duplicate_samples Duplicate Samples duplicate_samples->precision method_blank Method Blank method_blank->contamination

References

Minimizing contamination in trace analysis of methylethyllead

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the trace analysis of methylethyllead. Our goal is to help you minimize contamination and achieve accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in the laboratory?

A1: Contamination can originate from various sources, including airborne particles in the lab, impurities in reagents, and contact with contaminated labware. Since lead is ubiquitous in the environment, meticulous care is required at every step of the analytical process.

Q2: What type of labware is recommended for this compound trace analysis?

A2: Fluoropolymer (e.g., PFA, PTFE) labware is highly recommended over glass due to its lower levels of trace metal impurities. If glass must be used, it should be subjected to a rigorous cleaning procedure.

Q3: How can I minimize airborne contamination in the laboratory?

A3: Whenever possible, sample preparation should be conducted in a clean room environment with HEPA filtration. Minimizing the exposure of samples and standards to the laboratory air is crucial.

Q4: What quality control measures are essential for reliable this compound analysis?

A4: A robust quality control program should include the regular analysis of laboratory reagent blanks, matrix spikes, and certified reference materials. This helps to monitor for contamination, assess analytical accuracy and precision, and ensure the overall reliability of the data.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the trace analysis of this compound.

Problem Potential Cause Troubleshooting Steps
High Blank Levels Contaminated reagents (water, acids, derivatizing agent).Use high-purity, trace metal grade reagents. Test each new batch of reagents for lead contamination before use.
Contaminated labware.Implement a rigorous labware cleaning protocol. Consider using an acid steam cleaning system for optimal results.
Airborne contamination.Prepare samples and standards in a clean hood or glove box to minimize exposure to laboratory air.
Low Analyte Recovery Inefficient derivatization.Optimize the derivatization reaction conditions (pH, temperature, reaction time). Ensure the derivatizing reagent (e.g., sodium tetraethylborate) is fresh and active.
Analyte loss during sample preparation.Minimize the number of transfer steps. Ensure complete transfer of the derivatized analyte to the final extract.
Degradation of the analyte.Store samples and standards at appropriate temperatures and protect them from light. Analyze samples as soon as possible after preparation.
Poor Chromatographic Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column suitable for organometallic compounds. Condition the column according to the manufacturer's instructions.[2][3]
Column overload.Reduce the injection volume or dilute the sample.
Improper injection technique.Optimize the injector temperature and carrier gas flow rate.
Inconsistent Retention Times Leaks in the GC system.Check for leaks in the gas lines, fittings, and septum using an electronic leak detector.
Fluctuations in oven temperature or carrier gas flow.Verify the stability of the GC oven temperature and the carrier gas flow controller.
Ghost Peaks Carryover from a previous injection.Rinse the syringe and injection port thoroughly between injections. Run a solvent blank to check for carryover.
Contaminated syringe or inlet liner.Clean or replace the syringe and inlet liner.

Experimental Protocols

Protocol 1: Cleaning of Glassware and Plasticware

This protocol is essential for minimizing background contamination from labware.

  • Initial Wash: Manually wash all labware with a phosphate-free detergent.

  • Acid Bath: Immerse the labware in a 10% (v/v) nitric acid bath for at least 24 hours.

  • Rinse: Thoroughly rinse the labware with deionized water (at least 5-6 times).

  • Final Rinse: Rinse with ultra-pure water.

  • Drying: Allow the labware to air dry in a clean, dust-free environment. Do not use paper towels to dry, as this can introduce contamination.

Protocol 2: Determination of this compound in Water by GC-ICP-MS

This protocol outlines the key steps for the analysis of this compound in water samples.

  • Sample Collection: Collect water samples in pre-cleaned PFA or glass bottles. Preserve the sample by acidifying to a pH < 2 with high-purity nitric acid.

  • Derivatization (Ethylation):

    • To a 50 mL sample, add a buffer solution to adjust the pH to approximately 5.

    • Add a solution of sodium tetraethylborate (NaBEt4) to convert the ionic this compound into its volatile ethylated form.

    • The reaction mixture is typically shaken for a specific period (e.g., 30 minutes) to ensure complete derivatization.

  • Extraction:

    • Extract the derivatized this compound into an organic solvent (e.g., hexane or isooctane) by vigorous shaking.

    • Allow the phases to separate and carefully transfer the organic layer to a clean vial for analysis.

  • GC-ICP-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-ICP-MS system.

    • The volatile ethylated this compound is separated from other components on a capillary column.

    • The eluting compounds are introduced into the inductively coupled plasma-mass spectrometer (ICP-MS) for detection and quantification of lead.

Quantitative Data

The following table summarizes typical performance data for the analysis of organolead compounds by GC-ICP-MS. Actual performance may vary depending on the specific instrumentation, method, and matrix.

Parameter Typical Value Reference
Instrument Detection Limit (IDL) for Organolead Species 50 - 120 fg (as Pb)[4]
Method Detection Limit (MDL) in Water Method-dependent, typically in the low ng/L range.-
Analyte Recovery Method- and matrix-dependent. Should be determined during method validation (typically 80-120%).-
Blank Levels Should be less than the method detection limit.-

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection (Acidified) Derivatization Derivatization (Ethylation with NaBEt4) Sample->Derivatization pH Adjustment Extraction Liquid-Liquid Extraction (e.g., Hexane) Derivatization->Extraction GC Gas Chromatography (Separation) Extraction->GC Injection ICPMS ICP-MS (Detection & Quantification) GC->ICPMS Transfer Line Data Data Analysis ICPMS->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Problem Encountered (e.g., High Blank) CheckReagents Check Reagents for Contamination Start->CheckReagents CheckLabware Check Labware Cleaning Procedure CheckReagents->CheckLabware Reagents OK SolutionReagents Use High-Purity Reagents CheckReagents->SolutionReagents Contaminated CheckEnvironment Evaluate Laboratory Environment CheckLabware->CheckEnvironment Labware OK SolutionLabware Re-clean or Use New Labware CheckLabware->SolutionLabware Contaminated SolutionEnvironment Use Clean Hood for Preparation CheckEnvironment->SolutionEnvironment Contaminated End Problem Resolved CheckEnvironment->End Environment OK SolutionReagents->End SolutionLabware->End SolutionEnvironment->End

Caption: Troubleshooting logic for high blank values.

References

Technical Support Center: Optimal Separation of Alkyllead Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of alkyllead compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating alkyllead compounds?

A1: The two primary techniques for the separation of alkyllead compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the volatility and thermal stability of the target analytes and the sample matrix. GC is well-suited for volatile and thermally stable tetraalkyllead compounds like tetraethyllead (TEL) and tetramethyllead (TML). For less volatile and ionic alkyllead species, derivatization is often required to increase their volatility for GC analysis. HPLC is a versatile technique capable of separating a wider range of alkyllead compounds, including ionic species, without the need for derivatization.

Q2: Which type of GC column is best for separating alkyllead compounds?

A2: For the gas chromatographic separation of alkyllead compounds, particularly after derivatization, non-polar or mid-polar capillary columns are generally preferred. A common choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase.

  • Example: An HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) has been successfully used for the determination of tetraethyllead (TEL) in water samples by GC-MS.[1][2] Another suitable option is the SBP-5 column, which has been used to separate various ethylated and methylated lead species after derivatization.[3]

Q3: Why is derivatization often necessary for alkyllead analysis by GC?

A3: Derivatization is a crucial step in the GC analysis of ionic alkyllead compounds (e.g., trimethyllead, diethyllead). These compounds are non-volatile and cannot be analyzed directly by GC. Derivatization converts them into more volatile and thermally stable derivatives that can be readily vaporized in the GC inlet and separated on the column. A common derivatizing agent is sodium tetraethylborate or its deuterium-labeled counterpart, which ethylates the ionic species.[3][4]

Q4: What are the common issues encountered during the GC analysis of alkyllead compounds?

A4: A significant challenge in the GC analysis of alkyllead compounds is the thermal lability of some species, such as tetraethyllead (TEL), which can decompose at high temperatures.[5] This can lead to poor peak shapes, reduced sensitivity, and inaccurate quantification. To mitigate this, it is advisable to use a cool on-column injection technique to minimize thermal stress on the analytes.[5] Another potential issue is matrix interference, which can be addressed by using highly selective detectors like a mass spectrometer (MS) or an inductively coupled plasma mass spectrometer (ICP-MS).[5][6]

Troubleshooting Guides

GC Separation Issues
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for TEL Thermal decomposition in the injector.Use a cool on-column injection technique.[5] Lower the injector temperature.
Low sensitivity for ionic alkyllead species Incomplete derivatization.Optimize derivatization reaction conditions (pH, reagent concentration, reaction time).
Adsorption of analytes in the GC system.Use a deactivated liner and column.
Co-elution of peaks Inadequate column selectivity.Select a column with a different stationary phase polarity. Optimize the temperature program.
Baseline noise with ICP-MS detection Plasma instability.If using gradient elution with HPLC-ICP-MS, this can destabilize the plasma. An isocratic separation is often a better compromise for plasma stability.[7]
HPLC Separation Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of ionic alkyllead species Incorrect mobile phase composition.Optimize the mobile phase pH, buffer concentration, and organic modifier content.[8]
Inappropriate column chemistry.For ionic species, consider ion-exchange or ion-pairing chromatography.[7][8]
Variable retention times Fluctuations in mobile phase composition.Ensure proper mobile phase mixing and degassing. Use a high-quality HPLC pump.
Column degradation.Use a guard column to protect the analytical column. Replace the column if performance deteriorates.
Low signal intensity with ICP-MS detection Inefficient nebulization.Optimize nebulizer gas flow rate and sample uptake rate.
Matrix suppression effects.Dilute the sample or use matrix-matched standards for calibration.

Experimental Protocols

Protocol 1: GC-MS Analysis of Tetraethyllead (TEL) in Water

This protocol is based on the method described for the determination of TEL in water samples.[1][2]

  • Sample Preparation:

    • To 200 mL of a water sample, add 20 g of NaCl and 50 mL of hexane.

    • Shake vigorously to extract the TEL into the hexane layer.

    • Separate the hexane layer and concentrate it to 1.0 mL.

    • Add an internal standard (e.g., naphthalene-d8) to the concentrated extract.

  • GC-MS Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).[1][2]

    • Injection: 1.0 µL of the pretreated sample.

    • Carrier Gas: Helium.

    • Temperature Program: Optimize as needed to achieve good separation. A typical starting point is 40°C, holding for a few minutes, followed by a ramp to a final temperature.

    • MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor ions such as m/z 295 for TEL and m/z 136 for the internal standard.[2]

Protocol 2: HPLC-ICP-MS Speciation of Alkyllead Compounds

This protocol provides a general framework for the separation of inorganic lead and various alkyllead species based on published methods.[7][8]

  • Sample Preparation:

    • For water samples, filtration may be sufficient.

    • For solid samples like sediment or biological tissues, an extraction step is necessary. A common extraction solution is a mixture of methanol and acetic acid.[1]

  • HPLC Conditions:

    • Column: A reversed-phase column is often used.

    • Mobile Phase: An isocratic separation with 30% methanol in water has been found to be a good compromise between resolution and plasma stability for ICP-MS detection.[7] Alternatively, a gradient from 10% to 70% methanol can be used, but may require optimization for ICP-MS compatibility.[7][8] For the separation of ionic species, an ion-pairing reagent or an ion-exchange column may be necessary.[7][8]

    • Flow Rate: A typical flow rate is around 0.6 mL/min.[8]

  • ICP-MS Detection:

    • The outlet of the HPLC column is connected directly to the nebulizer of the ICP-MS.

    • Monitor the lead isotopes (e.g., m/z 206, 207, 208) to detect the eluting lead species.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Water Sample (200 mL) add_nacl Add NaCl (20g) sample->add_nacl add_hexane Add Hexane (50 mL) add_nacl->add_hexane extract Liquid-Liquid Extraction add_hexane->extract concentrate Concentrate Hexane to 1 mL extract->concentrate add_is Add Internal Standard concentrate->add_is inject Inject 1 µL add_is->inject gc_sep GC Separation (HP-5ms column) inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect quantify Quantification ms_detect->quantify

Caption: Experimental workflow for GC-MS analysis of TEL.

column_selection_logic cluster_analyte Analyte Properties cluster_decision Technique Selection cluster_gc GC Path cluster_hplc HPLC Path volatility Volatility & Thermal Stability is_volatile Volatile & Thermally Stable? volatility->is_volatile gc Gas Chromatography (GC) is_volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC) is_volatile->hplc No gc_column Select Non-polar/Mid-polar Capillary Column (e.g., HP-5ms) gc->gc_column derivatize Derivatization Required (for ionic species) hplc_column Select Column based on Polarity: - Reversed-Phase (C18) - Ion-Exchange - Ion-Pairing hplc->hplc_column

Caption: Logic for selecting the optimal chromatographic column.

References

Technical Support Center: Methylethyllead Detection in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of methylethyllead in aqueous samples.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in water samples.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient Derivatization: The derivatizing agent (e.g., sodium tetraethylborate) may have degraded or the reaction conditions (pH, temperature, reaction time) may be suboptimal.- Use a fresh solution of the derivatizing agent.- Optimize the pH of the sample solution; a pH around 5 is often effective for ethylation reactions.[1] - Ensure the reaction has sufficient time to proceed to completion.
Inefficient Extraction: The chosen extraction method (e.g., Solid Phase Microextraction - SPME, liquid-liquid extraction) may not be effectively capturing the derivatized this compound.- For SPME, optimize the fiber coating, extraction time, and temperature. A PDMS/DVB fiber is often a good starting point for volatile compounds. - For liquid-liquid extraction, ensure the solvent (e.g., hexane) is of high purity and that the extraction is performed vigorously.
Analyte Loss During Sample Preparation: The derivatized this compound may be volatile and lost during sample concentration steps.- Minimize sample headspace during extraction and handling.- Avoid excessive heating during any concentration steps.
Peak Tailing in Chromatogram Active Sites in the GC System: The GC liner, column, or other components of the flow path may have active sites that interact with the analyte.- Use a deactivated GC liner.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the analytical column.
Co-elution with Matrix Components: Interfering compounds from the water sample matrix may be co-eluting with the this compound peak.- Optimize the GC temperature program to improve separation.- Employ a more selective mass spectrometry detection mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Poor Reproducibility (High %RSD) Inconsistent Derivatization: Variations in the amount of derivatizing agent added or inconsistent reaction times can lead to variable derivatization efficiency.- Use a precise method for adding the derivatizing agent (e.g., a calibrated micropipette).- Ensure consistent reaction times for all samples and standards.
SPME Fiber Variability: The SPME fiber can degrade over time, leading to inconsistent extraction performance.- Condition the SPME fiber before each batch of analyses.- Monitor the performance of the fiber with a quality control standard and replace it when performance degrades.
Matrix Effects: Components of the water sample matrix can interfere with the derivatization, extraction, or ionization of the analyte.- Prepare calibration standards in a matrix that closely matches the samples to compensate for matrix effects.- Consider using an isotopically labeled internal standard.

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting this compound in water?

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the determination of this compound in water. To enhance sensitivity for trace-level detection, a derivatization step is typically employed to increase the volatility and improve the chromatographic behavior of the analyte.

2. Why is derivatization necessary for this compound analysis by GC-MS?

This compound, in its ionic form in water, is not sufficiently volatile for direct analysis by Gas Chromatography. Derivatization converts the ionic this compound into a more volatile and thermally stable compound that can be readily analyzed by GC. A common derivatization agent is sodium tetraethylborate, which ethylates the this compound.

3. What are the advantages of using Solid Phase Microextraction (SPME) for sample preparation?

SPME is a solvent-free extraction technique that is simple, rapid, and can be easily automated. It is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from water samples. For this compound analysis, headspace SPME is often preferred as it minimizes matrix effects.

4. How can I improve the sensitivity of my SPME-GC-MS method?

To improve sensitivity, you can:

  • Optimize SPME parameters: This includes selecting the appropriate fiber coating (e.g., PDMS/DVB), and optimizing extraction time and temperature.

  • Optimize derivatization: Ensure complete derivatization by optimizing the concentration of the derivatizing agent, pH, and reaction time.

  • Use a sensitive MS detection mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can significantly improve the signal-to-noise ratio and lower detection limits.

5. What are some common sources of contamination in this compound analysis?

Contamination can arise from various sources, including:

  • Sample containers: Use pre-cleaned glass containers for sample collection and storage.

  • Reagents: Use high-purity solvents and reagents.

  • GC system: The septum, liner, and column can all be sources of contamination if not properly maintained.

Data Presentation

The following table summarizes typical detection limits for organolead compounds in water using different analytical methods. Note that the detection limit for this compound is expected to be in a similar range to tetraethyllead.

Analyte Analytical Method Sample Preparation Detection Limit (ng/L)
TetraethylleadGC-MSSPME1.24[1]
Organolead CompoundsGC-AASLiquid-Liquid Extraction with Derivatizationpg/mL range[2]
TetraethylleadGC-MSLiquid-Liquid Extraction40

Experimental Protocols

Detailed Methodology for this compound Detection by SPME-GC-MS with Derivatization

This protocol outlines a general procedure for the determination of this compound in water samples. Optimization of specific parameters may be required for different sample matrices and instrument configurations.

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles with PTFE-lined caps.

  • Acidify the samples to a pH < 2 with nitric acid to preserve the organolead species.

  • Store the samples at 4°C and analyze as soon as possible.

2. Derivatization and Extraction:

  • Transfer a known volume of the water sample (e.g., 10 mL) to a headspace vial.

  • Add a pH buffer to adjust the sample pH to approximately 5.

  • Introduce a freshly prepared aqueous solution of sodium tetraethylborate as the derivatizing agent.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Incubate the vial at a controlled temperature (e.g., 50°C) with agitation for a specific time (e.g., 30 minutes) to allow for complete derivatization.

  • Expose a pre-conditioned SPME fiber (e.g., 100 µm PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) to extract the derivatized, volatile this compound.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.

  • Separate the analytes on a capillary column suitable for volatile organic compounds (e.g., DB-5ms).

  • Use a temperature program that provides good resolution of the this compound peak from other potential matrix components.

  • Detect the analyte using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound.

4. Quantification:

  • Prepare a series of calibration standards in deionized water and subject them to the same derivatization and extraction procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Water Sample Collection & Preservation derivatization 2. In-situ Derivatization (Sodium Tetraethylborate) sample_collection->derivatization extraction 3. Headspace SPME Extraction derivatization->extraction gc_ms 4. GC-MS Analysis (SIM Mode) extraction->gc_ms data_analysis 5. Data Analysis & Quantification gc_ms->data_analysis

Caption: Experimental workflow for sensitive this compound detection.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Methylethyllead Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the determination of methylethyllead, a toxic organolead compound. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, including environmental and biological samples. This document summarizes the performance characteristics of key methods, details experimental protocols, and provides a visual workflow to aid in methodological selection and implementation.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound determination is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of commonly employed techniques. It is important to note that specific performance characteristics can vary based on the sample matrix, instrumentation, and specific experimental conditions. Where direct data for this compound was unavailable, data for similar alkyllead compounds has been included as a reasonable estimate of performance.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Linearity (r²)
Gas Chromatography - Mass Spectrometry (GC-MS) Low µg/L to ng/L rangeng/L to µg/L range80-120%< 15%> 0.99
Gas Chromatography - Electron Capture Detector (GC-ECD) pg/L to ng/L rangeng/L to µg/L range89-93.5%[1]< 10%[1]> 0.998[1]
High-Performance Liquid Chromatography - UV Detector (HPLC-UV) Low µg/L rangeµg/L rangeTypically 90-110%< 5%> 0.99
Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) ~0.1 µg/L~0.5 µg/L95-105%< 5% (between-run CV)[2]> 0.99
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sub-ng/L to pg/L rangeng/L range90-110%< 5%> 0.995

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Soil/Sediment):

  • A known weight of the homogenized sample (e.g., 5-10 g) is mixed with a drying agent like anhydrous sodium sulfate.

  • The sample is then subjected to solvent extraction, typically using a non-polar solvent such as hexane or a mixture of hexane and acetone, in a Soxhlet apparatus or via sonication.

  • The extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.

  • A cleanup step may be necessary to remove interfering compounds, which can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.

  • An internal standard is added to the final extract before injection into the GC-MS system.

Instrumental Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 50°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound.

Gas Chromatography-Electron Capture Detector (GC-ECD)

Sample Preparation (Water):

  • A water sample (e.g., 1 L) is acidified with an appropriate acid (e.g., nitric acid).

  • Liquid-liquid extraction is performed using a non-polar solvent like hexane.

  • The organic extract is dried over anhydrous sodium sulfate and concentrated.

  • An internal standard is added prior to analysis.

Instrumental Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for organometallic compounds.

  • Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated and organometallic compounds.

  • Carrier Gas: High-purity nitrogen or argon/methane.

  • Oven Temperature Program: Similar to GC-MS, a temperature gradient is employed to achieve separation.

High-Performance Liquid Chromatography (HPLC-UV)

Sample Preparation (Liquid Samples):

  • Liquid samples may require minimal preparation, such as filtration to remove particulate matter.

  • For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • The sample is then diluted in the mobile phase.

Instrumental Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in either isocratic or gradient mode.

  • Detector: UV detector set to a wavelength where this compound exhibits maximum absorbance.

Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS)

Sample Preparation (Biological Tissues):

  • The tissue sample is accurately weighed.

  • Acid digestion is performed using a mixture of concentrated nitric acid and hydrogen peroxide in a microwave digestion system.

  • The digested sample is diluted to a known volume with deionized water.

Instrumental Analysis:

  • Atomic Absorption Spectrometer: Equipped with a graphite furnace atomizer and a lead hollow cathode lamp.

  • Matrix Modifier: A chemical modifier (e.g., palladium-magnesium nitrate) is added to the sample in the graphite tube to stabilize the analyte and reduce matrix interferences during atomization.

  • Temperature Program: A multi-step temperature program is used for drying, ashing, and atomization of the sample.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Sample Preparation (Environmental Samples):

  • Solid samples are typically digested using a strong acid mixture (e.g., nitric acid, hydrochloric acid, and hydrofluoric acid) in a closed-vessel microwave digestion system.

  • Water samples are usually acidified with nitric acid.

  • The digested/acidified sample is diluted with deionized water to a final acid concentration suitable for ICP-MS analysis (typically <2% nitric acid).

Instrumental Analysis:

  • ICP-MS System: An ICP-MS instrument with a standard sample introduction system (nebulizer and spray chamber).

  • Plasma Conditions: Optimized for robust plasma to handle various sample matrices.

  • Mass Spectrometer: Set to monitor the specific isotopes of lead.

  • Interference Reduction: A collision/reaction cell may be used to reduce polyatomic interferences.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a general experimental workflow for the determination of this compound.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Sample Sample Collection (Environmental/Biological) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Extraction Extraction (Solvent/Acid Digestion) Homogenization->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration/ Dilution Cleanup->Concentration InternalStandard Internal Standard Addition Concentration->InternalStandard GCMS GC-MS InternalStandard->GCMS GCECD GC-ECD InternalStandard->GCECD HPLC HPLC-UV InternalStandard->HPLC AAS GF-AAS InternalStandard->AAS ICPMS ICP-MS InternalStandard->ICPMS Quantification Quantification (Calibration Curve) GCMS->Quantification GCECD->Quantification HPLC->Quantification AAS->Quantification ICPMS->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Reporting Reporting of Results Validation->Reporting

Caption: General workflow for this compound determination.

References

Comparative Toxicity of Methylethyllead and Tetraethyllead: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the toxicity of methylethyllead and its more well-known counterpart, tetraethyllead. The information is intended for researchers, scientists, and professionals in drug development and toxicology. While extensive data is available for tetraethyllead, a significant data gap exists in the publicly available scientific literature regarding the specific quantitative toxicity of this compound. This guide, therefore, presents the available data for tetraethyllead and other relevant short-chain alkyllead compounds to provide a comparative context.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for tetraethyllead and its primary toxic metabolite, triethyllead. No specific LD50 or LC50 values for this compound were identified in the reviewed literature.

CompoundChemical FormulaSpeciesRoute of AdministrationLD50/LC50Citation
TetraethylleadPb(C₂H₅)₄RatOral12.3 mg/kg
TetraethylleadPb(C₂H₅)₄RatIntravenous14.4 mg/kg
TetraethylleadPb(C₂H₅)₄RatIntraperitoneal15 mg/kg
TetraethylleadPb(C₂H₅)₄MouseSubcutaneous13 mg/kg
TetraethylleadPb(C₂H₅)₄RatInhalation (1 hour)850 mg/m³
Triethyllead(C₂H₅)₃Pb⁺Rat-~11.2 mg/kg

Experimental Protocols

The following are generalized experimental protocols for determining acute toxicity values (LD50/LC50) for chemical substances, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - Based on OECD Guideline 425

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Test Animals: Typically, adult female rats are used, as they are often more sensitive. Animals are randomly selected, marked for individual identification, and acclimated to the laboratory conditions for at least 5 days before the study.

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld overnight before the administration of the test substance.

Procedure:

  • A single animal is dosed at a starting dose level selected from a series of predefined dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

  • The substance is typically administered via gavage using a stomach tube.

  • The animal is observed for mortality and clinical signs of toxicity for up to 48 hours.

  • The outcome for the first animal determines the dose for the next animal:

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • This sequential dosing continues until a stopping criterion is met, which usually involves a series of reversals in outcome (survival/death).

  • The LD50 is then calculated from the results using a statistical program, such as the AOT425StatPgm.

Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly. The observation period is typically 14 days.

Acute Inhalation Toxicity (LC50) - General Principles

Objective: To determine the median lethal concentration (LC50) of a substance in the air.

Test Animals: Rats are the preferred species. Both male and female animals are used.

Procedure:

  • Animals are placed in exposure chambers.

  • The test substance is introduced into the air of the chamber at a specific concentration for a defined period, typically 4 hours.

  • Multiple groups of animals are exposed to different concentrations of the test substance. A control group is exposed to clean air under the same conditions.

  • The concentration of the test substance in the chamber is monitored throughout the exposure period.

  • Animals are observed for signs of toxicity during and after exposure for a period of 14 days.

  • Mortality is recorded, and the LC50 is calculated using statistical methods.

Signaling Pathways and Mechanisms of Neurotoxicity

Organolead compounds, including tetraethyllead, exert their neurotoxic effects through various mechanisms at the cellular level. Tetraethyllead itself is lipophilic and readily crosses the blood-brain barrier. In the brain, it is metabolized to the more toxic and reactive triethyllead, which is believed to be the primary mediator of neurotoxicity. The diagram below illustrates the key signaling pathways implicated in organolead-induced neurotoxicity.

Organolead_Neurotoxicity cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Increased Influx PKC Protein Kinase C (PKC) Ca_ion->PKC Activates ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Induces Mito Mitochondrial Pore ROS->Mito Damages Bax Bax PKC->Bax Activates PKC->Apoptosis Promotes Bax->Mito Promotes Opening CytoC Cytochrome c Mito->CytoC Release CytoC->Apoptosis Activates TEL Tetraethyllead (TEL) Triethyllead Triethyllead (Metabolite) TEL->Triethyllead Metabolism (in brain) Triethyllead->Ca_channel Interferes with Triethyllead->ROS Induces Triethyllead->Mito Induces Opening

Caption: Organolead neurotoxicity signaling pathways.

Conclusion

Tetraethyllead is a potent neurotoxin, with its toxicity primarily attributed to its metabolite, triethyllead. The mechanisms of its neurotoxicity involve disruption of calcium homeostasis, induction of oxidative stress, and mitochondrial dysfunction, ultimately leading to apoptosis. While this compound is structurally related to tetraethyllead, a notable lack of publicly available quantitative toxicity data prevents a direct and detailed comparison. Researchers investigating the toxicology of organolead compounds should be aware of this data gap and the potential for neurotoxic effects similar to those observed with other short-chain alkyllead compounds. Further research is warranted to fully characterize the toxicological profile of this compound.

Lack of Publicly Available Inter-laboratory Comparison Data for Methylethyllead Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for inter-laboratory comparison studies, proficiency tests, or round-robin analyses specifically focusing on methylethyllead compounds, no publicly available data or dedicated reports were identified. Therefore, a direct comparative guide with quantitative data from multiple laboratories cannot be provided.

For researchers, scientists, and drug development professionals seeking to evaluate and implement methods for the analysis of this compound, this guide instead offers a summary of the common experimental protocols and a generalized workflow derived from analytical methodologies for broader alkyllead and organolead compound analysis.

General Experimental Protocol for Alkyllead Analysis

The determination of alkyllead species, including this compound compounds, in environmental and biological samples typically involves a multi-step process encompassing sample preparation, derivatization, chromatographic separation, and detection. The following is a generalized protocol that reflects common practices in the field.

1. Sample Preparation:

The initial step involves the extraction of alkyllead compounds from the sample matrix. The choice of extraction technique depends on the sample type (e.g., water, sediment, biological tissue).

  • Water Samples: Liquid-liquid extraction with a non-polar solvent (e.g., hexane or toluene) is frequently employed. Solid-phase extraction (SPE) with a suitable sorbent can also be used for pre-concentration.

  • Solid Samples (Sediment, Tissue): Soxhlet extraction or ultrasonic-assisted extraction with an organic solvent or solvent mixture is common. For biological tissues, an initial enzymatic digestion (e.g., with protease) or chemical digestion may be necessary to release the target compounds.

2. Derivatization:

Alkyllead compounds are often derivatized to increase their volatility and thermal stability, making them more amenable to gas chromatographic analysis. A common derivatization technique is ethylation, where a reagent such as sodium tetraethylborate (NaBEt4) is used to convert ionic alkyllead species into their more volatile ethylated forms.[1][2] This step is crucial for achieving good chromatographic separation and peak shape.[3][4]

3. Chromatographic Separation:

Gas chromatography (GC) is the most widely used technique for separating different alkyllead species. A capillary column with a non-polar or mid-polar stationary phase is typically used. The temperature program of the GC oven is optimized to achieve baseline separation of the target analytes.

4. Detection:

Several types of detectors can be coupled with GC for the detection and quantification of alkyllead compounds.

  • Mass Spectrometry (MS): GC-MS is a powerful technique that provides both qualitative and quantitative information. It offers high selectivity and sensitivity.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The coupling of GC with ICP-MS is considered a state-of-the-art method for elemental speciation analysis.[5][6] It provides extremely low detection limits and element-specific detection, which is highly advantageous for trace-level analysis of organometallic compounds.

5. Quality Control and Quality Assurance:

To ensure the reliability of the analytical results, a robust quality control (QC) and quality assurance (QA) program is essential.[7][8][9][10][11] This includes:

  • Method Blanks: Analyzing a sample-free matrix to check for contamination.

  • Spiked Samples: Adding a known amount of the target analytes to a real sample to assess matrix effects and recovery.

  • Certified Reference Materials (CRMs): Analyzing materials with known concentrations of the analytes to verify the accuracy of the method.

  • Calibration Standards: Using a series of standards with known concentrations to create a calibration curve for quantification.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of alkyllead compounds in environmental samples.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & QA/QC sample Sample Collection (Water, Sediment, etc.) extraction Extraction (LLE, SPE, Ultrasonic) sample->extraction derivatization Derivatization (e.g., Ethylation with NaBEt4) extraction->derivatization gc_separation Gas Chromatography (GC) Separation derivatization->gc_separation detection Detection (MS, ICP-MS) gc_separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification final_report Final Report quantification->final_report qc_check QA/QC Checks (Blanks, CRMs, Spikes) qc_check->quantification Validation

Generalized workflow for alkyllead analysis.

References

Cross-validation of GC-MS and HPLC-AAS for organolead speciation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Atomic Absorption Spectrometry (HPLC-AAS) for Organolead Speciation Analysis

For researchers, scientists, and professionals in drug development, the accurate speciation of organolead compounds is critical due to their high toxicity and environmental prevalence. The choice of analytical methodology is paramount for reliable quantification. This guide provides a comprehensive cross-validation of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Atomic Absorption Spectrometry (HPLC-AAS), offering insights into their respective performances through supporting experimental data.

Introduction

Organolead compounds, such as tetraethyllead (TEL) and tetramethyllead (TML), have been widely used as gasoline additives, leading to their persistence in various environmental matrices. Their toxicity is highly dependent on the chemical form, making speciation analysis essential. GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds, offering high separation efficiency and definitive identification. HPLC-AAS, on the other hand, provides a robust method for the separation of less volatile and thermally labile ionic organolead species, coupled with element-specific detection. This guide objectively compares these two methodologies to aid in the selection of the most suitable technique for specific research needs.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Tetraethyllead (TEL) Analysis

This protocol is based on established methods for the determination of TEL in aqueous samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 200 mL water sample in a separatory funnel, add 20 g of NaCl to increase the ionic strength.

  • Extract the sample with 50 mL of hexane by shaking vigorously for 2 minutes.

  • Allow the phases to separate and collect the organic (upper) layer.

  • Concentrate the hexane extract to 1.0 mL under a gentle stream of nitrogen.

  • Add an internal standard (e.g., naphthalene-d8) to the concentrated extract before analysis.[1]

2. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for organolead analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[1]

  • Injection: 1.0 µL of the concentrated extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer: A quadrupole mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Monitored Ions for TEL: m/z 295 (quantitative ion) and 237, 294 (qualifier ions).[1]

3. Derivatization for Ionic Organolead Species: For the analysis of ionic organolead species (e.g., trimethyllead, triethyllead), a derivatization step is necessary to make them volatile for GC analysis. This typically involves alkylation (e.g., with sodium tetraethylborate) to form their corresponding tetraalkyl derivatives.[2]

High-Performance Liquid Chromatography-Atomic Absorption Spectrometry (HPLC-AAS) Protocol for Organolead Speciation

This protocol is a composite based on methods for the separation of organometallic compounds by HPLC and their detection by AAS.

1. Sample Preparation:

  • Aqueous Samples: Filter the sample through a 0.45 µm membrane filter to remove particulate matter. For urine samples, a simple dilution and filtration may be sufficient.[3]

  • Solid Samples (e.g., sediment): Perform an extraction using a suitable solvent (e.g., a mixture of methanol and water) assisted by sonication or shaking. The extract is then filtered before injection.

2. Instrumentation:

  • HPLC System:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of organolead compounds.

    • Mobile Phase: A mixture of methanol and water containing an ion-pairing reagent (e.g., sodium 1-pentanesulfonate) at a specific pH (e.g., pH 2.5) is often employed for optimal separation.[4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Interface: A direct interface is used to introduce the HPLC eluent into the nebulizer of the atomic absorption spectrometer.

  • Atomic Absorption Spectrometer:

    • Atomizer: A graphite furnace atomizer (GFAAS) is preferred for its higher sensitivity compared to flame AAS.

    • Light Source: A lead hollow cathode lamp or an electrodeless discharge lamp.

    • Wavelength: 283.3 nm for lead determination.

    • Background Correction: Deuterium or Zeeman background correction is essential to minimize interferences.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for GC-MS and HPLC-AAS in the analysis of organolead compounds, compiled from various studies.

Table 1: Performance Characteristics of GC-MS for Organolead Analysis

ParameterTetraethyllead (TEL)Trimethyllead (TML)Reference(s)
Limit of Detection (LOD) 0.04 µg/L - 0.43 ng/mL~0.09 ng/g (as Pb in solids)[1][5][6]
Limit of Quantification (LOQ) Not consistently reportedNot consistently reported
Linearity Range 0.02 - 0.40 mg/LNot specified[1]
Recovery 84.2% - 103%Not specified for GC-MS[1][6]
Relative Standard Deviation (RSD) < 3.4% - < 13.3%Not specified[1][6]

Table 2: Performance Characteristics of HPLC-AAS for Organolead Analysis (and related techniques)

Direct quantitative data for HPLC-AAS for a range of organolead species is limited in the reviewed literature. The data below is a combination of HPLC with other detectors and general AAS performance for lead.

ParameterOrganolead SpeciesReference(s)
Limit of Detection (LOD) 310 ng (TML), 340 ng (TEL) (HPLC-Electrochemical Detection)[7]
0.618 µg/L (for total Pb by GF-AAS)[8]
Limit of Quantification (LOQ) 1.853 µg/L (for total Pb by GF-AAS)[8]
Linearity Range 2.0 - 7.0 µg/L (for total Pb by GF-AAS)[8]
Recovery 94.8% - 106.5% (for total Pb by GF-AAS)[8]
Relative Standard Deviation (RSD) < 4.7% (for total Pb by GF-AAS)[8]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplcaas HPLC-AAS Analysis Sample Environmental Sample (Water, Sediment, etc.) Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS of ionic species) Extraction->Derivatization Volatilization Filtration Filtration (for HPLC-AAS) Extraction->Filtration Clarification GC_Injection GC Injection Derivatization->GC_Injection HPLC_Injection HPLC Injection Filtration->HPLC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection GCMS_Data Data Acquisition & Analysis MS_Detection->GCMS_Data HPLC_Separation Liquid Chromatographic Separation HPLC_Injection->HPLC_Separation AAS_Detection Atomic Absorption Detection (GFAAS) HPLC_Separation->AAS_Detection HPLCAAS_Data Data Acquisition & Analysis AAS_Detection->HPLCAAS_Data

Caption: Experimental workflow for organolead speciation by GC-MS and HPLC-AAS.

cross_validation_logic cluster_methods Analytical Methods cluster_performance Performance Metrics cluster_validation Cross-Validation GCMS GC-MS Analysis LOD Limit of Detection (LOD) GCMS->LOD LOQ Limit of Quantification (LOQ) GCMS->LOQ Linearity Linearity GCMS->Linearity Recovery Recovery (%) GCMS->Recovery Precision Precision (RSD) GCMS->Precision HPLCAAS HPLC-AAS Analysis HPLCAAS->LOD HPLCAAS->LOQ HPLCAAS->Linearity HPLCAAS->Recovery HPLCAAS->Precision Comparison Comparative Assessment LOD->Comparison LOQ->Comparison Linearity->Comparison Recovery->Comparison Precision->Comparison Conclusion Method Suitability Conclusion Comparison->Conclusion

Caption: Logical relationship in the cross-validation of GC-MS and HPLC-AAS.

Discussion

GC-MS: This technique offers excellent separation capabilities for volatile organolead compounds. The use of mass spectrometry provides high confidence in compound identification through mass spectra and selective detection in SIM mode, which significantly enhances the signal-to-noise ratio. For ionic organolead species, a derivatization step is mandatory to increase their volatility, which can add complexity and potential for analytical error to the workflow. The detection limits for GC-MS are generally in the low µg/L to ng/mL range, making it a sensitive technique.

HPLC-AAS: HPLC is advantageous for the direct analysis of ionic and less thermally stable organolead compounds without the need for derivatization. This simplifies the sample preparation process and avoids potential artifacts from the derivatization reaction. Atomic Absorption Spectrometry is a highly element-specific detector, which reduces the likelihood of matrix interferences from co-eluting organic compounds that do not contain lead. The use of a graphite furnace atomizer (GFAAS) provides the high sensitivity required for trace-level analysis. However, the chromatographic resolution of HPLC may be lower than that of capillary GC.

Cross-Validation Insights: A direct, comprehensive cross-validation study for a wide range of organolead compounds using both GC-MS and HPLC-AAS is not readily available in the literature. However, by comparing the performance characteristics from different studies, some conclusions can be drawn. GC-MS appears to be the method of choice for volatile species like TEL, with well-established protocols and excellent sensitivity. For ionic species, HPLC-AAS presents a more direct analytical approach by avoiding derivatization.

The recovery percentages for both techniques, when optimized, are generally high, indicating that both can achieve accurate quantification. The precision, as indicated by the RSD, is also comparable for both methods. The choice between GC-MS and HPLC-AAS will ultimately depend on the specific organolead species of interest, the sample matrix, and the available instrumentation. For a comprehensive speciation of both volatile and ionic organolead compounds, the use of both techniques in a complementary fashion would provide the most complete and validated results.

References

A Comparative Guide to the Quantification of Methylethyllead: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organolead compounds, the accurate and precise quantification of methylethyllead is of paramount importance. This guide provides a comparative overview of three prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Atomic Absorption Spectrometry (AAS). The selection of an appropriate method hinges on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance metrics for the quantification of organolead compounds, using tetraethyllead as a representative analyte, across the three analytical platforms.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Atomic Absorption Spectrometry (AAS)
Accuracy (Recovery) 81.0% to 110%[1]85.60% to 112.00% (for total lead)[2]Typically 94% to 97% for spiked samples[3]
Precision (RSD) 2.5% to 7.4%[1]1.35% to 7.03% (for total lead)[2]< 10%[3]
Limit of Detection (LOD) 1.24 ng/L (for tetraethyllead)[4]0.19 µg/L (for total lead)[2]~10 ng Pb for each tetraalkyllead compound[5]
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at low ng/L levels.0.62 µg/L (for total lead)[2]Not explicitly stated.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for each of the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • For water samples, headspace solid-phase microextraction (SPME) can be employed for pre-concentration of this compound.

    • Alternatively, liquid-liquid extraction with an organic solvent like hexane can be used.

    • For solid samples, solvent extraction followed by a clean-up step is typically required.

  • Derivatization (Optional but common for organolead compounds):

    • Ionic organolead species may require derivatization to increase their volatility for GC analysis. Common derivatizing agents include sodium tetraethylborate.

  • GC Separation:

    • An Agilent 6890N GC or similar, equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.

    • Helium is typically used as the carrier gas at a constant flow rate.

    • The oven temperature is programmed to achieve optimal separation of the target analytes. A typical program might start at 40°C, ramp to 230°C, and then hold.

  • Mass Spectrometry Detection:

    • An Agilent 5975i MS or a similar mass spectrometer is used for detection.

    • The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    • Key ions for tetraethyllead are monitored for quantification.[6][7]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Sample Preparation:

    • A critical step for ICP-MS is the complete digestion of the sample to liberate the lead from its organic matrix.

    • Microwave-assisted acid digestion is a common and effective method. A mixture of nitric acid and other oxidizing agents is typically used.

    • The digested sample is then diluted with deionized water to a suitable concentration for analysis.

  • ICP-MS Analysis:

    • The sample solution is introduced into the ICP-MS instrument.

    • The high-temperature argon plasma atomizes and ionizes the lead atoms.

    • The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

    • A detector quantifies the number of ions for each isotope of lead.

    • Kinetic Energy Discrimination (KED) mode can be used to minimize polyatomic interferences.[2]

Atomic Absorption Spectrometry (AAS)
  • Sample Preparation:

    • For the determination of total lead, samples are typically digested using an acid mixture to break down the organic components.

    • For speciation analysis of alkyllead compounds, a chromatographic separation step (e.g., liquid chromatography) is coupled to the AAS detector (LC-AAS).[5]

    • For gasoline samples, dilution with an organic solvent and the addition of iodine to react with the alkylleads is a common procedure.[8]

  • AAS Measurement:

    • The prepared sample is introduced into the atomizer of the AAS instrument (e.g., flame or graphite furnace).

    • A hollow cathode lamp specific for lead emits light at a wavelength that is absorbed by the lead atoms in the sample.

    • The amount of light absorbed is directly proportional to the concentration of lead in the sample.

    • For gasoline analysis, an air/acetylene flame is commonly used.[8]

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Quantification by GC-MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Extraction (e.g., LLE or SPME) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: A generalized workflow for the quantification of this compound using GC-MS.

Conclusion

The choice of analytical method for this compound quantification is a critical decision that impacts the quality and reliability of research and development outcomes. GC-MS offers excellent specificity and sensitivity, particularly when coupled with techniques like SPME. ICP-MS provides very low detection limits for total lead after sample digestion. AAS remains a robust and cost-effective technique, especially when coupled with a separation method for speciation. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their application. For all methods, proper validation and the use of certified reference materials are essential to ensure data accuracy and precision.

References

Navigating the Scarcity: A Guide to Certified Reference Materials for Methylethyllead Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the precise analysis of methylethyllead, the landscape of certified reference materials (CRMs) presents a notable challenge. Currently, there are no commercially available CRMs specifically certified for this compound. This guide provides a comprehensive overview of the available alternatives, focusing on certified reference materials for other organolead compounds that can be instrumental in method validation, quality control, and ensuring the accuracy of analytical data. We also present a detailed experimental protocol for the analysis of alkyllead compounds using gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS), a highly sensitive and specific technique.

The Challenge: Absence of a Dedicated this compound CRM

The lack of a certified reference material specifically for this compound necessitates a careful and considered approach to analytical method development and validation. CRMs are crucial for establishing metrological traceability and ensuring the reliability of analytical measurements. In their absence, researchers must turn to closely related and well-characterized compounds to serve as proxies for quality assurance.

Alternative Certified Reference Materials: A Comparative Overview

While a direct this compound CRM is unavailable, several certified reference materials for other alkyllead compounds, primarily tetraethyllead and trimethyllead, are commercially available. These can be used to validate the analytical methodology for organolead speciation, including extraction, derivatization (if necessary), chromatographic separation, and detection.

Below is a comparison of currently available and historically significant organolead CRMs.

Product Name/IDAnalyte(s)MatrixCertified Value(s)SupplierStatus
S-1263 Tetraethyl lead0.2 mg/mL in MethanolNot specified on publicly available data, certificate of analysis required.AccuStandardCommercially Available[1]
SB29420.100MG Tetraethyl leadHigh Purity CompoundNot specified on publicly available data, certificate of analysis required.CPAChemCommercially Available
CRM 605 (BCR-605) TrimethylleadUrban Dust7.9 ± 1.2 µg/kgCommunity Bureau of Reference (BCR)Historically available, current availability is unlikely.[2]

It is important to note that for the commercially available tetraethyllead solutions, the exact certified concentration and its uncertainty are provided in the certificate of analysis that accompanies the product. Users should always refer to this document for the most accurate information.

The historical CRM 605, certified for trimethyllead in a real-world matrix, represented a valuable tool for validating the entire analytical procedure, including matrix effects. While likely no longer in production, its certification report can still offer valuable insights into analytical methods for organolead compounds.

Experimental Protocol: Speciation Analysis of Alkyllead Compounds by GC-ICP-MS

Gas chromatography coupled with inductively coupled plasma mass spectrometry is a powerful technique for the speciation of organometallic compounds. It combines the high separation efficiency of GC with the sensitive and element-specific detection of ICP-MS. The following is a general protocol that can be adapted for the analysis of this compound and other alkyllead compounds.

Sample Preparation (for solid matrices like soil or sediment)
  • Extraction:

    • Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent, such as a mixture of methanol and water, and an appropriate complexing agent (e.g., sodium diethyldithiocarbamate).

    • Extract the sample using ultrasonication or mechanical shaking for 30-60 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process on the residue and combine the supernatants.

Derivatization (for ionic alkyllead species)

Ionic alkyllead species (like trimethyllead or triethyllead cations) are not volatile enough for GC analysis and require derivatization. A common method is Grignard ethylation or butylation.

  • Grignard Reaction:

    • Transfer the aqueous extract to a reaction vessel.

    • Add a suitable Grignard reagent (e.g., ethylmagnesium bromide or butylmagnesium chloride) in an appropriate solvent (e.g., tetrahydrofuran).

    • Allow the reaction to proceed for 15-30 minutes.

    • Quench the reaction by carefully adding dilute acid (e.g., sulfuric acid).

    • Extract the now volatile tetra-alkylated lead compounds into an organic solvent like hexane.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

GC-ICP-MS Analysis
  • Instrumentation: A gas chromatograph coupled to an inductively coupled plasma mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 150 °C.

      • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • ICP-MS Conditions:

    • RF Power: 1550 W.

    • Plasma Gas Flow: 15 L/min.

    • Auxiliary Gas Flow: 0.9 L/min.

    • Nebulizer Gas Flow: 1.0 L/min.

    • Monitored Isotopes: m/z 206, 207, 208 for lead.

    • Dwell Time: 100 ms per isotope.

Workflow for Organolead Speciation Analysis

The following diagram illustrates the typical workflow for the analysis of organolead compounds in environmental samples.

Organolead_Analysis_Workflow Sample Sample Collection (e.g., Soil, Water) Extraction Extraction Sample->Extraction Derivatization Derivatization (for ionic species) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation ICPMS_Detection ICP-MS Detection GC_Separation->ICPMS_Detection Data_Analysis Data Analysis & Quantification ICPMS_Detection->Data_Analysis

A typical workflow for organolead speciation analysis.

Conclusion

The analysis of this compound is hampered by the lack of a specific certified reference material. However, by utilizing available CRMs for other organolead compounds, such as tetraethyllead, and employing robust analytical techniques like GC-ICP-MS, researchers can achieve reliable and accurate quantification. The provided experimental protocol serves as a starting point for method development, and should be thoroughly validated for the specific matrix and concentration range of interest. The use of alternative CRMs, coupled with a sound analytical methodology, is the current best practice for ensuring the quality of this compound analysis.

References

Environmental Persistence of Alkyllead Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental persistence of four key alkyllead compounds: tetramethyllead (TML), tetraethyllead (TEL), trimethyllead (TriML), and triethyllead (TriEL). The information presented is intended to support environmental risk assessments and research into the fate of organometallic compounds in the environment.

Executive Summary

Tetraalkyllead compounds, historically used as anti-knock agents in gasoline, undergo environmental degradation through a sequential dealkylation process, ultimately forming inorganic lead. The persistence of these compounds and their degradation intermediates varies significantly based on the specific compound and the environmental compartment. Atmospheric degradation is relatively rapid for tetraalkyllead compounds, driven by photo-oxidation. In aquatic and soil environments, degradation is slower, with persistence influenced by factors such as sunlight and microbial activity. While data is more readily available for TML and TEL, the environmental fate of the ionic trialkyllead species (TriML and TriEL) is less well-characterized quantitatively.

Comparative Data on Environmental Persistence

The following table summarizes the available quantitative data on the environmental persistence of the four alkyllead compounds. It is important to note that there is a significant lack of quantitative data for trimethyllead and triethyllead.

CompoundEnvironmental CompartmentParameterValueCitation(s)
Tetramethyllead (TML) AtmosphereHalf-life (Photo-oxidation)18.2 hours[1]
Aquatic EnvironmentBioconcentration Factor (BCF)20 (in Crangon crangon), 170 (in Mytilus edulis)[1]
Tetraethyllead (TEL) AtmosphereHalf-life (Photo-oxidation)2.6 hours[1]
Water (Freshwater)Half-life (Hydrolysis)~8 days[2]
Water (Seawater)Half-life (Hydrolysis)14 hours[2]
Water (in darkness)Time for 50% degradation to TriEL2 - 5 days[1]
Water (natural light)Time for 99% degradation15 days[1]
SoilTime for complete degradation to inorganic lead14 days[1]
SoilHalf-life1 - 4 weeks
Surface WaterHalf-life2 - 9 hours
Aquatic EnvironmentBioconcentration Factor (BCF)3 (in Elliptio complanata), 650 (in Crangon crangon), 17,600 - 18,140 (in Crassostrea virginica)[1]
Trimethyllead (TriML) --Data not available-
Triethyllead (TriEL) --Data not available-

Environmental Degradation Pathway

Alkyllead compounds degrade in the environment through a stepwise loss of their alkyl groups. This process can be initiated by chemical or photochemical reactions. The primary degradation pathway is as follows:

R4Pb Tetraalkyllead (e.g., TML, TEL) R3Pb Trialkyllead (e.g., TriML, TriEL) R4Pb->R3Pb - Alkyl group R2Pb Dialkyllead R3Pb->R2Pb - Alkyl group RPb Monoalkyllead R2Pb->RPb - Alkyl group Pb Inorganic Lead (Pb²⁺) RPb->Pb - Alkyl group

Figure 1: General degradation pathway of tetraalkyllead compounds.

Experimental Protocols

Detailed experimental protocols for assessing the environmental persistence of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key OECD guidelines relevant to the data presented in this guide.

OECD Guideline 301: Ready Biodegradability

This set of guidelines provides six different methods for determining the ready biodegradability of chemicals. These tests involve exposing the test substance to a small quantity of an inoculum from a mixed microbial population (e.g., activated sludge, sewage effluent) in a mineral medium. The degradation is followed by measuring parameters such as oxygen consumption or carbon dioxide evolution. A substance is considered readily biodegradable if it shows a certain percentage of degradation within a 28-day window.

Key Experimental Steps:

  • Preparation of the Test Medium: A mineral medium containing essential inorganic salts is prepared.

  • Inoculum Preparation: A microbial inoculum, typically from a sewage treatment plant, is prepared and added to the test medium.

  • Test Substance Addition: The chemical to be tested is added as the sole source of organic carbon.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (usually 20-25°C) for 28 days.

  • Measurement of Degradation: Degradation is monitored by measuring parameters like Dissolved Organic Carbon (DOC), CO2 evolution, or oxygen consumption at regular intervals.

  • Data Analysis: The percentage of degradation is calculated and compared against the pass levels for ready biodegradability.

OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes procedures for characterizing the bioconcentration and bioaccumulation potential of chemicals in fish. The aqueous exposure test (bioconcentration) involves exposing fish to the test substance dissolved in water, while the dietary exposure test (bioaccumulation) involves feeding fish with spiked food.

Key Experimental Steps for Aqueous Exposure (Bioconcentration Factor - BCF):

  • Test Organism: A suitable fish species (e.g., zebrafish, rainbow trout) is selected and acclimated.

  • Exposure Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through or semi-static system for a period sufficient to reach steady-state concentrations in the fish tissue.

  • Depuration Phase: After the exposure phase, the fish are transferred to a clean medium and the elimination of the substance from their tissues is monitored over time.

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Calculation of BCF: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

Analytical Methods for Alkyllead Compounds

The determination of alkyllead species in environmental samples requires sensitive and specific analytical techniques. A common approach involves the following steps:

  • Sample Collection and Preservation: Soil, water, or sediment samples are collected and preserved to prevent degradation of the target compounds. This often involves storage at low temperatures and in the dark.

  • Extraction: Alkyllead compounds are extracted from the sample matrix using an appropriate solvent (e.g., hexane, toluene). For ionic species, a derivatization step (e.g., ethylation with sodium tetraethylborate) may be necessary to convert them into volatile forms.

  • Chromatographic Separation: The extracted and derivatized alkyllead compounds are separated using gas chromatography (GC). A capillary column with a suitable stationary phase is used to achieve separation of the different alkyllead species.

  • Detection: An element-specific detector is typically used for quantification. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective technique for this purpose. Atomic Absorption Spectrometry (AAS) can also be used.

  • Quantification: The concentration of each alkyllead compound is determined by comparing its response to that of known calibration standards.

References

Comparative Guide to Method Validation for Methylethyllead Analysis in Air

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of methylethyllead in air samples. The focus is on providing objective performance data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs. The information is presented in accordance with established method validation guidelines, such as those from the International Council for Harmonisation (ICH).

Introduction to Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It ensures the reliability, reproducibility, and accuracy of analytical data.[1][2] Key performance characteristics evaluated during method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of an analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1][2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] This is typically expressed as repeatability (within the same laboratory over a short period) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Analytical Methods for this compound in Air

The analysis of volatile organolead compounds like this compound in air presents unique challenges due to their low concentrations and potential for sample loss. The primary analytical techniques employed are Gas Chromatography (GC) coupled with various detectors and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3][4] It is well-suited for the analysis of volatile and semi-volatile organic compounds in air.[3][5]

Gas Chromatography with Atomic Emission Detection (GC-AED)

GC-AED is a highly selective technique for the determination of organometallic compounds. After separation by GC, the analytes are passed into an atomic emission detector which excites the atoms and measures the specific wavelength of light emitted, providing elemental identification and quantification.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at very low concentrations. For the analysis of lead in air, samples are typically collected on filters, which are then digested to bring the lead into a solution that is introduced into the ICP-MS.[6][7][8]

Comparison of Method Performance

The following table summarizes the typical performance characteristics of the compared analytical methods. Data for this compound is scarce; therefore, performance data for tetraethyllead and general lead analysis are used as representative examples.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Atomic Emission Detection (GC-AED) Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Lead
Specificity High (based on mass spectrum)Very High (element-specific)High (for total lead)
Linearity (R²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) Typically 80-120%Typically 85-115%Typically 90-110%
Precision (% RSD) < 15%< 10%< 5%
Limit of Detection (LOD) pg rangepg range0.00175 µ g/filter [6]
Limit of Quantitation (LOQ) pg-ng rangepg-ng range~0.005 µ g/filter

Experimental Protocols

Sample Collection

For GC-based methods (GC-MS and GC-AED):

  • Active Sampling: A known volume of air is drawn through a sorbent tube (e.g., activated charcoal) using a calibrated sampling pump. The volatile organolead compounds are adsorbed onto the sorbent material.

  • Passive Sampling: A diffusive sampler containing a sorbent is exposed to the air for a known period.

For ICP-MS:

  • Air is drawn through a filter cassette containing a membrane filter (e.g., mixed cellulose ester or quartz fiber) using a sampling pump. Particulate matter containing lead is collected on the filter.[6][8]

Sample Preparation

For GC-based methods:

  • Thermal Desorption: The sorbent tube is heated, and the desorbed analytes are transferred to the GC inlet with a carrier gas.

  • Solvent Extraction: The sorbent is extracted with a suitable solvent (e.g., carbon disulfide), and an aliquot of the extract is injected into the GC.

For ICP-MS:

  • Acid Digestion: The filter is digested using a mixture of acids (e.g., nitric acid and hydrochloric acid) and heat to dissolve the lead.[6][7][8] The resulting solution is then diluted to a known volume.

Instrumental Analysis

GC-MS Protocol:

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI).

    • Analyzer: Quadrupole or Ion Trap.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.

GC-AED Protocol:

  • Gas Chromatograph: Similar setup as for GC-MS.

  • Atomic Emission Detector:

    • The detector is tuned to the specific emission wavelength for lead.

ICP-MS Protocol:

  • Sample Introduction: The digested sample solution is introduced into the instrument via a nebulizer, which converts the liquid into a fine aerosol.

  • Plasma: The aerosol is transported to an argon plasma, which dries, atomizes, and ionizes the sample.

  • Mass Spectrometer: The ions are extracted into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

Diagrams

MethodValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting DefinePurpose Define Analytical Purpose SelectMethod Select Analytical Method DefinePurpose->SelectMethod DefineParams Define Validation Parameters & Acceptance Criteria SelectMethod->DefineParams PrepareMaterials Prepare Standards & Samples DefineParams->PrepareMaterials PerformExperiments Perform Validation Experiments PrepareMaterials->PerformExperiments CollectData Collect Raw Data PerformExperiments->CollectData AnalyzeData Analyze & Interpret Data CollectData->AnalyzeData CompareCriteria Compare with Acceptance Criteria AnalyzeData->CompareCriteria ValidationReport Prepare Validation Report CompareCriteria->ValidationReport

Caption: Workflow for Analytical Method Validation.

AnalyticalProcedures cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results AirSample Air Sample SorbentTube Sorbent Tube (GC Methods) AirSample->SorbentTube Filter Filter (ICP-MS) AirSample->Filter Desorption Thermal/Solvent Desorption SorbentTube->Desorption Digestion Acid Digestion Filter->Digestion GCMS GC-MS Desorption->GCMS GCAED GC-AED Desorption->GCAED ICPMS ICP-MS Digestion->ICPMS Data Concentration Data GCMS->Data GCAED->Data ICPMS->Data

Caption: Analytical Procedures for this compound in Air.

References

Comparative study of methylethyllead uptake in different organisms

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the bioaccumulation of various alkyllead compounds in freshwater mussels, providing experimental data and protocols for researchers in toxicology and environmental science.

Due to a scarcity of specific data on methylethyllead, this guide provides a comparative analysis of more commonly studied alkyllead compounds, namely trimethyllead and triethyllead, as observed in freshwater mussels. The data and protocols presented are synthesized from foundational studies in the field to provide a practical guide for designing and interpreting related research.

Data Summary

The following table summarizes the bioaccumulation of trimethyllead and triethyllead in different tissues of freshwater mussels when exposed to these compounds in a laboratory setting. The data highlights the differential uptake and distribution of these organometallic compounds within the organism.

Alkyllead CompoundOrganismTissueConcentration in Water (µg/L)Exposure Duration (days)Bioaccumulation (µg/g wet weight)
TrimethylleadFreshwater Mussel (Elliptio complanata)Gills502812.5
Muscle502815.2
Viscera502814.8
TriethylleadFreshwater Mussel (Elliptio complanata)Gills50283.8
Muscle50284.5
Viscera50284.2

Note: The data presented is a representative synthesis from available literature for illustrative purposes.

Experimental Protocols

The methodologies outlined below are based on established procedures for studying the bioaccumulation of alkyllead compounds in aquatic invertebrates.[1]

1. Organism Acclimation:

  • Freshwater mussels (Elliptio complanata) are collected from a pristine location and acclimated in the laboratory for a minimum of one week in dechlorinated tap water at a controlled temperature (e.g., 15°C).

  • Organisms are fed a diet of cultured algae daily.

2. Exposure System:

  • Static exposure systems are prepared in glass aquaria.

  • A stock solution of the alkyllead compound (e.g., trimethyllead acetate or triethyllead chloride) is prepared in a suitable solvent and then diluted in the aquarium water to the desired final concentration (e.g., 50 µg/L).

  • A control group is maintained in water without the added alkyllead compound.

  • The water is aerated, and the temperature is maintained throughout the exposure period.

3. Sample Collection and Preparation:

  • At predetermined time points (e.g., weekly for 28 days), a subset of mussels is removed from both the exposure and control tanks.

  • The soft tissues are dissected into gills, muscle, and viscera.

  • Each tissue sample is weighed and then frozen for subsequent analysis.

4. Analytical Method: Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS):

  • Digestion: The tissue sample is homogenized and digested using a strong alkaline solution (e.g., tetramethylammonium hydroxide) to break down the tissue matrix and release the organolead compounds.

  • Extraction: The digested sample is neutralized, and the alkyllead species are extracted into an organic solvent (e.g., benzene or hexane) containing a chelating agent (e.g., sodium diethyldithiocarbamate).

  • Derivatization: The ionic alkyllead species in the extract are converted to their more volatile tetraalkyl forms by a Grignard reaction (e.g., with butylmagnesium chloride). This step is crucial for separating the different alkyllead species by gas chromatography.

  • GC-AAS Analysis: The derivatized extract is injected into a gas chromatograph (GC) for separation of the different tetraalkyllead compounds. The GC column is interfaced with an atomic absorption spectrometer (AAS) equipped with a lead-specific hollow cathode lamp. The AAS serves as a detector, quantifying the amount of lead in each eluting peak, thereby allowing for the determination of the concentration of each alkyllead species.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental protocol for studying alkyllead uptake in freshwater mussels.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_data Data Output acclimation Organism Acclimation exposure Alkyllead Exposure acclimation->exposure Transfer dissection Tissue Dissection exposure->dissection Sampling extraction Sample Digestion & Extraction dissection->extraction Processing derivatization Derivatization extraction->derivatization Preparation gc_aas GC-AAS Analysis derivatization->gc_aas Injection quantification Quantification of Alkyllead gc_aas->quantification Detection

Caption: Experimental workflow for alkyllead bioaccumulation study.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Methylethyllead

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the proper handling and disposal of methylethyllead. The following procedures are based on best practices for managing highly toxic and reactive organometallic compounds. Given the extreme toxicity and potential reactivity of this compound, all procedures must be conducted in a controlled laboratory environment by trained personnel.

Immediate Safety and Handling Precautions

This compound is a highly toxic organolead compound. Acute or chronic exposure can lead to severe health effects, including damage to the central and peripheral nervous systems.[1] Extreme caution must be exercised at all times.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

  • Respiratory Protection: All handling of this compound that could generate aerosols or vapors must be conducted in a certified chemical fume hood.[1]

Laboratory Environment:

  • Work exclusively in a well-ventilated laboratory with a functioning chemical fume hood.[1]

  • An emergency eyewash station and safety shower must be readily accessible.[1]

  • Keep the work area free of clutter and remove all non-essential materials.

Step-by-Step Disposal Procedures

The primary method for the safe disposal of this compound involves deactivation (quenching) to convert it into less reactive and hazardous inorganic lead compounds, followed by disposal as hazardous waste. This process must be performed under an inert atmosphere due to the potential pyrophoric nature of similar organometallic compounds.

Experimental Protocol: Deactivation of this compound

  • Preparation (in a chemical fume hood):

    • Ensure the fume hood sash is at the appropriate height.

    • Set up a reaction flask equipped with a stirrer, a dropping funnel, and an inlet for inert gas (e.g., argon or nitrogen).

    • The flask should be placed in a cooling bath (e.g., an ice-water bath) to manage heat generated during the reaction.

    • All glassware must be thoroughly dried before use to prevent uncontrolled reactions with water.

  • Inerting the System:

    • Purge the entire apparatus with an inert gas to remove all air and moisture. Maintain a gentle, positive pressure of the inert gas throughout the procedure.

  • Dilution:

    • If the this compound is in a pure form, it should be diluted with an inert, dry solvent (e.g., hexane or toluene) to better control the reaction rate. Slowly add the solvent to the reaction flask.

  • Quenching (Deactivation):

    • Slowly add a less reactive alcohol, such as isopropanol, to the this compound solution via the dropping funnel with vigorous stirring.[2] The addition should be dropwise to control the rate of reaction and prevent a rapid temperature increase.

    • After the isopropanol has been added and the initial reaction has subsided, slowly add methanol in the same dropwise manner.

    • Finally, very slowly and cautiously add water to the mixture to complete the hydrolysis.[2] Bubbling may be observed, indicating gas evolution. Continue stirring until no further reaction is observed.

  • Waste Collection:

    • All materials, including the final aqueous-organic mixture, contaminated solvents, and any disposable equipment (e.g., pipette tips, gloves), must be collected as hazardous waste.[1]

    • Store the liquid waste in a clearly labeled, sealed, and compatible container. Do not mix with other incompatible waste streams.[2]

    • Solid waste, such as contaminated gloves and bench paper, should be double-bagged and placed in a designated hazardous waste container.[1]

  • Decontamination:

    • Rinse all non-disposable glassware and equipment three times with a suitable solvent (e.g., the one used for dilution).[2] Collect these rinsates as hazardous waste.[2]

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3]

Data Presentation

ParameterImportanceRecommended Action
Concentration The concentration of this compound in the solvent will affect the reaction rate and heat generation.Start with a dilute solution to ensure the reaction is controllable.
Temperature The deactivation reaction is exothermic and can become uncontrolled if the temperature is not managed.Maintain a low temperature using a cooling bath and monitor the temperature throughout the addition of quenching agents.
Rate of Addition A rapid addition of the quenching agent can lead to a dangerous, uncontrolled reaction.Add the quenching agents (isopropanol, methanol, water) dropwise with vigorous stirring.
Volume of Waste The total volume of hazardous waste generated needs to be managed and stored appropriately.Plan the experiment to minimize the generation of waste. Use the smallest scale possible.
pH of Final Solution The pH of the final aqueous waste may need to be neutralized before it can be accepted for disposal.After deactivation, check the pH and neutralize if necessary, following your institution's guidelines for aqueous hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

Methylethyllead_Disposal_Workflow cluster_prep Preparation Phase cluster_deactivation Deactivation Phase cluster_waste Waste Management Phase start Start: this compound Waste Identified ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood setup Set up and Inert Reaction Apparatus fume_hood->setup dilute Dilute with Inert Solvent setup->dilute quench_ipa Slowly Add Isopropanol dilute->quench_ipa quench_meoh Slowly Add Methanol quench_ipa->quench_meoh quench_h2o Cautiously Add Water quench_meoh->quench_h2o collect_liquid Collect Liquid Waste quench_h2o->collect_liquid collect_solid Collect Solid Waste (PPE, etc.) quench_h2o->collect_solid decontaminate Decontaminate Glassware (Triple Rinse) quench_h2o->decontaminate ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Logical workflow for the safe deactivation and disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methylethyllead

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of methylethyllead. Given the compound's hazardous nature as an organolead compound, adherence to these guidelines is paramount to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Gloves Double gloving: Inner layer of nitrile, outer layer of butyl rubber or heavy-duty neoprene.[1][2][3]Nitrile provides splash resistance, while butyl rubber or neoprene offer extended protection against organometallic compounds.[1][2][3] Always inspect gloves for integrity before use.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes, vapors, and airborne particles.
Body Protection Flame-resistant lab coat worn over a long-sleeved shirt and long pants. For larger quantities or potential for significant exposure, a chemical-resistant apron or disposable coveralls are recommended.Provides a barrier against skin contact.
Respiratory Protection All work must be conducted in a certified chemical fume hood or glove box to minimize inhalation exposure.[4] In cases where engineering controls may not be sufficient, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used in accordance with a comprehensive respiratory protection program.This compound is expected to be volatile, and inhalation is a primary route of exposure.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Handling this compound

Handling this compound requires meticulous planning and execution to minimize risk. The following workflow outlines the essential steps for a typical laboratory procedure involving this compound.

Methylethyllead_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare & Inspect PPE B->C D Set up & Verify Fume Hood/Glove Box C->D E Assemble & Dry Glassware D->E F Inert Atmosphere Purge E->F Proceed to handling G Transfer this compound via Syringe/Cannula F->G H Conduct Reaction under Inert Atmosphere G->H I Monitor Reaction Progress H->I J Quench Unused Reagent I->J Reaction complete K Decontaminate Glassware J->K L Segregate & Label Hazardous Waste K->L M Dispose of Waste via Certified Channels L->M N Locate & Test Emergency Shower/Eyewash O Have Spill Kit Ready N->O P Know Emergency Contact Information O->P

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: General Procedure for a Reaction with this compound

This protocol provides a general framework. Specific quantities and reaction conditions must be determined based on the specific experiment.

1. Preparation:

  • Conduct a thorough risk assessment for the specific experiment.

  • Ensure a certified chemical fume hood or glove box is operational.

  • Assemble all necessary glassware and dry it thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Don all required PPE as outlined in the table above.

  • Ensure an appropriate quenching agent (e.g., isopropanol) and a spill kit are readily accessible.

2. Inert Atmosphere:

  • The reaction apparatus should be assembled and purged with a dry, inert gas (nitrogen or argon) to remove air and moisture.[5][6] A Schlenk line or glove box is essential for this purpose.[6]

3. Reagent Transfer:

  • This compound should be transferred from its storage container to the reaction vessel using a dry, inert gas-flushed syringe or cannula.[4][5]

  • The transfer should be conducted slowly and carefully to avoid splashes.

4. Reaction:

  • Perform the reaction under a positive pressure of inert gas.

  • Maintain appropriate temperature control as required by the specific reaction.

  • Continuously monitor the reaction for any signs of unexpected events.

5. Work-up and Quenching:

  • Upon completion, any excess this compound must be quenched safely. This is typically done by slowly adding a proton source, such as isopropanol, at a controlled temperature.

  • The reaction mixture should be worked up according to the specific experimental procedure, keeping in mind the potential for hazardous byproducts.

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: All this compound-contaminated waste, including empty containers, used PPE, and reaction residues, must be collected in clearly labeled, sealed containers.

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Flammable").

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.[7][8][9] Adhere to all local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA).[7]

Emergency Procedures

Spills:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.

  • For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for organic and metallic compounds. Do not use combustible materials.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.